(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c1-5-19-13(17)9(3)21-11(15)7-8-12(16)22-10(4)14(18)20-6-2/h7-10H,5-6H2,1-4H3/b8-7+/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSLHMRMQFZKMW-GOPXOUGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)C=CC(=O)OC(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)OC(=O)/C=C/C(=O)O[C@@H](C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] Fumarate: A Prodrug Approach in Fumaric Acid Ester Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate, a diester of fumaric acid, represents a sophisticated approach in the design of prodrugs aimed at delivering therapeutic fumarates. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and its anticipated biological significance. Drawing upon the well-established pharmacology of fumaric acid esters (FAEs) in immunomodulatory and anti-inflammatory therapies, this document elucidates the rationale behind the design of this molecule as a prodrug of monoethyl fumarate (MEF). We delve into its expected metabolic activation, mechanism of action, and the analytical methodologies crucial for its characterization. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel FAEs.
Introduction: The Rationale for Novel Fumaric Acid Ester Prodrugs
Fumaric acid esters (FAEs) have a long-standing history in the treatment of psoriasis and have gained prominence in the management of multiple sclerosis.[][2][3] The therapeutic efficacy of FAEs, most notably dimethyl fumarate (DMF), is primarily attributed to their active metabolite, monomethyl fumarate (MMF).[4][5] However, the clinical use of DMF is often associated with gastrointestinal side effects and flushing.[4] This has spurred the development of new FAEs and prodrugs with improved tolerability profiles.
This compound emerges from this landscape as a rationally designed diester. The core concept is that this compound will undergo hydrolysis in vivo to release two molecules of ethyl (S)-lactate and fumaric acid, which can then be converted to monoethyl fumarate (MEF), another therapeutically active fumarate. This prodrug strategy aims to facilitate absorption and potentially modulate the release of the active moiety, thereby offering a differentiated pharmacokinetic and pharmacodynamic profile.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and pharmacokinetic profiling.
| Property | Value | Source |
| IUPAC Name | bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate | [6] |
| Synonyms | This compound, (E)-Bis((S)-1-ethoxy-1-oxopropan-2-yl) fumarate | [][2][6] |
| CAS Number | 111293-23-3 | [2] |
| Molecular Formula | C14H20O8 | [][6] |
| Molecular Weight | 316.30 g/mol | [][6] |
| Appearance | Colorless liquid (predicted) | [7] |
| Boiling Point | 394°C at 760 mmHg | [] |
| Density | 1.18 g/cm³ | [] |
| SMILES | CCOC(=O)C([C@@H])(C)OC(=O)/C=C/C(=O)OC(=O)OCC | [6] |
| InChI Key | PVSLHMRMQFZKMW-GOPXOUGQSA-N | [][6] |
Synthesis and Characterization
While this molecule is commercially available from specialty chemical suppliers, a fundamental understanding of its synthesis is crucial for researchers. The most direct route involves the esterification of fumaric acid with ethyl (S)-lactate.
Proposed Synthesis Workflow
The synthesis of this compound can be achieved through a direct esterification reaction. The following diagram illustrates a plausible workflow.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Hypothetical)
This protocol is based on general principles of Fischer esterification and may require optimization.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add fumaric acid (1.0 equivalent), ethyl (S)-lactate (2.2 equivalents), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when the theoretical amount of water has been collected in the Dean-Stark trap.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Analytical Characterization
The structural confirmation of the synthesized compound would rely on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a quartet and a triplet), the methyl groups of the lactate moiety (a doublet), the methine protons of the lactate moiety (a quartet), and the vinyl protons of the fumarate backbone (a singlet, due to symmetry).[6][8]
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the ester groups, the vinyl carbons of the fumarate, and the carbons of the ethoxy and lactate moieties.[6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ester groups.[6]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.
Biological Significance and Mechanism of Action
The therapeutic potential of this compound is predicated on its role as a prodrug.
Metabolic Activation
Upon oral administration, it is anticipated that the ester linkages will be hydrolyzed by esterases present in the gastrointestinal tract, blood, and/or liver.
Caption: Proposed metabolic activation pathway.
This hydrolysis would release monoethyl fumarate (MEF) and ethyl lactate. MEF is a known active metabolite of some FAE formulations.[9] It is plausible that MEF could be further metabolized to the highly active monomethyl fumarate (MMF).
Mechanism of Action
The therapeutic effects of FAEs are believed to be mediated through multiple pathways, primarily involving immunomodulation and antioxidative stress responses.
-
Immunomodulation: FAEs have been shown to shift the cytokine profile from a pro-inflammatory Th1/Th17 response towards an anti-inflammatory Th2 response.
-
Nrf2 Pathway Activation: A key mechanism of action for FAEs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, FAEs can mitigate cellular damage from oxidative stress.
Caption: Simplified diagram of the Nrf2 signaling pathway activated by FAEs.
Potential Applications and Future Directions
Given its design as a prodrug of an active fumarate, this compound holds potential for the treatment of immune-mediated inflammatory diseases such as psoriasis and multiple sclerosis. The key differentiating factor would be its pharmacokinetic profile and tolerability compared to existing FAE therapies.
Future research should focus on:
-
Detailed Pharmacokinetic Studies: In vivo studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to confirm its conversion to MEF and MMF.
-
Efficacy and Safety Studies: Preclinical studies in relevant animal models of psoriasis and multiple sclerosis are required to evaluate its therapeutic efficacy and to establish a safety profile.
-
Formulation Development: The physicochemical properties will guide the development of a stable and bioavailable oral dosage form.
Conclusion
This compound is a rationally designed prodrug that leverages the established therapeutic potential of fumaric acid esters. Its unique chemical structure offers the prospect of a modified pharmacokinetic profile, which could translate into an improved therapeutic window. This technical guide provides a foundational understanding of this promising molecule, highlighting the need for further research to fully elucidate its properties and clinical potential.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Rostami-Yazdi, M., & Mrowietz, U. (2008). Fumaric acid esters.
-
MDPI. (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. [Link]
-
RSC Publishing. Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. [Link]
- Google Patents.
-
LookChem. Cas 97-64-3,DL-Ethyl lactate. [Link]
-
ResearchGate. The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Acidic hydrolysis of N-Ethoxybenzylimidazoles (NEBIs): potential applications as pH-sensitive linkers for drug delivery. [Link]
- Rostami-Yazdi, M., Clement, B., & Mrowietz, U. (2010). Pharmacokinetics of anti-psoriatic fumaric acid esters in psoriasis patients.
-
ResearchGate. Analytical table of the 1 H-NMR spectrum for bis[(3-ethyl-3-methoxyoxetane) propyl]diphenylsilane. [Link]
- Google Patents.
- Ghadiri, M., et al. (2020). Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? Pharmaceuticals, 13(10), 307.
-
Journal of Chemical & Engineering Data. Solubility of Fumaric Acid in Propan-2-ol, Ethanol, Acetone, Propan-1-ol, and Water. [Link]
-
MedCrave online. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]
-
Alzheimer's Drug Discovery Foundation. MMF Prodrugs. [Link]
- Rostami Yazdi, M., & Mrowietz, U. (2008). Fumaric acid esters.
-
National Center for Biotechnology Information. Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. [Link]
-
ResearchGate. Hydrolysis and Oxidation Products of the Chemical Warfare Agents 1,2-Bis[(2-chloroethyl)thio]ethane Q and 2,2′-Bis(2-chloroethylthio)diethyl Ether T. [Link]
-
Bulgarian Chemical Communications. Influence of ethylene glycol on the hydrolysis-condensation behavior of Ti(IV) butoxide. [Link]
-
Beilstein Journal of Organic Chemistry. Search Results. [Link]
Sources
- 2. biosynth.com [biosynth.com]
- 3. The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fumaric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C14H20O8 | CID 11109863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetics of anti-psoriatic fumaric acid esters in psoriasis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate (CAS 111293-23-3)
This guide provides a comprehensive technical overview of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate, a chiral diester of fumaric acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data, proven synthetic and analytical strategies, and explores the potential pharmacological relevance of this molecule based on its chemical class. While specific biological studies on this compound are not extensively available in public literature, its structural features allow for informed hypotheses regarding its application and mechanism of action, drawing from the well-established field of fumaric acid esters (FAEs) in therapeutics.
Core Molecular Identity and Physicochemical Profile
This compound is a structurally defined organic molecule with the CAS Number 111293-23-3. It is the diester formed from one molecule of fumaric acid and two molecules of the chiral alcohol, (S)-ethyl lactate. This specific stereochemistry imparts a negative optical rotation, denoted by the "(-)" prefix. Its primary established role is as a specialized chemical intermediate and building block in synthetic organic chemistry, particularly for creating more complex, stereochemically defined molecules for pharmaceutical applications.[1][]
Key Identifiers and Properties
The fundamental properties of this compound are summarized below, compiled from reputable chemical databases.[][3] These data are crucial for designing synthetic transformations, developing analytical methods, and predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| CAS Number | 111293-23-3 | [][3] |
| Molecular Formula | C₁₄H₂₀O₈ | [][3] |
| Molecular Weight | 316.30 g/mol | [][3] |
| IUPAC Name | bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate | [3] |
| Synonyms | (E)-Bis((S)-1-ethoxy-1-oxopropan-2-yl) fumarate, Fumaric acid bis[(S)-1-(ethoxycarbonyl)ethyl] ester | [3] |
| SMILES | CCOC(=O)OC(=O)/C=C/C(=O)OC(=O)OCC | [3] |
| Boiling Point | 394°C at 760 mmHg (Predicted)[], 151°C at 0.4 mmHg (Experimental) | |
| Density | ~1.14 - 1.18 g/cm³ | [4] |
| Appearance | Typically a liquid | |
| XLogP3 | 1.6 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 8 | [3] |
Synthesis and Structural Characterization
While this compound is commercially available from specialized suppliers, understanding its synthesis is fundamental for researchers who may need to produce it in-house or create analogues. The most direct and logical approach is the esterification of fumaric acid with (S)-ethyl lactate.
Representative Synthetic Protocol: Fischer-Speier Esterification
The following protocol is a representative procedure based on well-established Fischer-Speier esterification principles. The causality behind each step is explained to provide a self-validating framework for its execution.
Reaction Principle: This acid-catalyzed esterification involves the nucleophilic attack of the hydroxyl group of (S)-ethyl lactate on the protonated carbonyl carbons of fumaric acid. The reaction is reversible; therefore, the removal of water is critical to drive the equilibrium towards the product.
Step-by-Step Methodology:
-
Reactor Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add fumaric acid (1.0 equivalent) and a suitable solvent such as toluene (approx. 5-10 mL per gram of fumaric acid). The use of toluene is strategic as it forms an azeotrope with water, facilitating its removal.
-
Addition of Reactants: Add (S)-ethyl lactate (2.2 equivalents). A slight excess of the alcohol is used to ensure complete consumption of the dicarboxylic acid.
-
Catalyst Introduction: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (0.05 equivalents). The acid protonates the carbonyl oxygen of fumaric acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene will overflow back into the reaction flask. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when water no longer accumulates.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Dilute with a non-polar organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. The bicarbonate wash is crucial to prevent acid-catalyzed hydrolysis of the ester product during storage.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or silica gel column chromatography to yield the final product as a clear liquid.
Caption: A generalized workflow for the synthesis of the target compound.
Structural Confirmation: A Multi-technique Approach
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a robust validation system.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the methyl group of the lactate moiety (a doublet), the methine proton of the lactate moiety (a quartet), and the vinyl protons of the fumarate backbone (a singlet, due to symmetry).[3]
-
¹³C NMR: The carbon spectrum will confirm the presence of all 14 carbons, with distinct signals for the carbonyls of the ester groups, the sp² carbons of the double bond, and the aliphatic carbons of the lactate and ethyl groups.[3]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong C=O stretching band for the ester functional groups, typically around 1720-1740 cm⁻¹. The C=C stretch of the fumarate double bond will also be present, though it may be weaker.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight (316.30 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Potential Pharmacological Relevance: Insights from the FAE Class
While no specific pharmacological data for this compound are available in peer-reviewed literature, its chemical structure as a fumaric acid diester places it within a class of compounds with significant therapeutic activity.[5] FAEs, most notably dimethylfumarate (DMF), are approved treatments for psoriasis and multiple sclerosis.[5][6]
Prodrug Hypothesis and Metabolism
It is well-established that FAE diesters like DMF act as prodrugs.[7] They are rapidly hydrolyzed by esterases in the gastrointestinal tract and blood to their active monoester metabolite (e.g., monomethylfumarate or MMF).[8] It is highly probable that this compound would follow a similar metabolic pathway, being hydrolyzed to mono[(S)-1-(ethoxycarbonyl)ethyl] fumarate and subsequently to fumaric acid itself. This metabolic activation is a key consideration in drug design, as the diester form enhances bioavailability and cell permeability compared to the more polar monoester or fumaric acid.[8]
Mechanism of Action: The Nrf2 Signaling Pathway
The primary mechanism of action for therapeutically active FAEs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][9]
-
Electrophilicity and Keap1 Interaction: FAEs are α,β-unsaturated carbonyl compounds, making them electrophilic Michael acceptors. In the cell, they react with nucleophilic cysteine residues on the Keap1 protein.[6]
-
Nrf2 Release and Translocation: Keap1 normally binds Nrf2 in the cytoplasm, targeting it for ubiquitination and degradation. The modification of Keap1 by FAEs induces a conformational change that releases Nrf2.
-
ARE-Mediated Gene Expression: Freed from Keap1, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.
-
Cellular Effects: This leads to the upregulation of a suite of cytoprotective genes encoding antioxidant enzymes (e.g., NQO1, HO-1) and proteins involved in glutathione homeostasis. The resulting effects are potently anti-inflammatory and antioxidative, which is believed to underpin the therapeutic efficacy of FAEs in diseases like multiple sclerosis and psoriasis.[10][11]
Given its structure, it is plausible that this compound or its monoester metabolite could act as an Nrf2 activator. However, without experimental data, its potency relative to other FAEs remains unknown.
Caption: The canonical Nrf2 activation pathway initiated by Fumaric Acid Esters.
Analytical Methodologies: A Framework for Quality Control
Robust analytical methods are essential for ensuring the purity and stability of any chemical compound used in research and development. The following presents a starting point for developing a validated HPLC method for this compound.
Proposed HPLC Method for Purity and Quantification
Principle: Reversed-phase HPLC is the method of choice for a molecule of this polarity. The fumarate double bond provides a chromophore suitable for UV detection.
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. A C18 column provides excellent retention and separation for moderately non-polar compounds.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Rationale: A gradient elution is proposed to ensure that any impurities with significantly different polarities are effectively separated and eluted with good peak shape. A starting point could be a linear gradient from 30% B to 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
-
Detection: UV at 225 nm. The α,β-unsaturated ester system provides UV absorbance, and 225 nm is a common wavelength for detecting such chromophores.[12]
-
Column Temperature: 25°C. Maintaining a constant column temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
Validation Protocol (Self-Validating System):
To ensure the method is trustworthy, it must be validated according to ICH guidelines, assessing:
-
Specificity: Demonstrate that the peak for the main compound is free from interference from degradation products or synthetic impurities. This is achieved through forced degradation studies (acid, base, oxidation, heat, light).
-
Linearity: Analyze a series of standards across a defined concentration range (e.g., 0.8 - 1000 µg/mL) and confirm a linear relationship (R² > 0.999) between peak area and concentration.[12]
-
Accuracy: Perform recovery studies by spiking a known amount of the compound into a placebo matrix and ensure the measured amount is within an acceptable range (e.g., 98-102%) of the true value.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts) to ensure the results are consistent (%RSD < 2%).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Conclusion and Future Outlook
This compound, CAS 111293-23-3, is a valuable chiral building block for organic synthesis. Its defined stereochemistry makes it an important intermediate for the construction of enantiomerically pure pharmaceutical compounds. While its direct biological activity has not been reported, its classification as a fumaric acid diester strongly suggests a potential role as a prodrug that, upon metabolic activation, could engage the Nrf2 antioxidant pathway—a mechanism of significant therapeutic interest.
For researchers and drug developers, this compound represents both a practical tool and an object of potential discovery. The synthetic and analytical frameworks provided in this guide offer a robust starting point for its use and evaluation. Future investigations should focus on confirming its hypothesized metabolic fate and assessing its activity as an Nrf2 modulator to fully understand its potential contributions to the development of novel therapeutics.
References
-
Biosynth. (-)-Bis(S)-1-(Ethoxycarbonyl)ethyl fumarate.
-
MDPI. (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate.
-
MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.
-
Quantitative Determination of Bisoprolol Fumarate by HPLC.
-
MDPI. A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD.
-
Luminix Health. (-)-Bis(S)-1-(Ethoxycarbonyl)ethyl fumar.
-
ResearchGate. Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates.
-
MDPI. (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate.
-
BOC Sciences. This compound.
-
PubChem. This compound.
-
PMC. Fumaric acid esters in dermatology.
-
PMC. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease.
-
ResearchGate. The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects.
-
International Journal of Pharmaceutical Sciences and Research. validated and stability indicating liquid chromatography method for quantification of bisoprolol fumarate in tablet dosage form.
-
PubMed. Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors.
-
MDPI. Nrf2-Independent Anti-Inflammatory Effects of Dimethyl Fumarate: Challenges and Prospects in Developing Electrophilic Nrf2 Activators for Neurodegenerative Diseases.
-
ResearchGate. Fumaric acid esters activate Nrf2 dependent anti-oxidative pathways in...
-
ResearchGate. Design, Synthesis, and Pharmacological Evaluation of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl Sulfide 3 (BPTES) Analogs as Glutaminase Inhibitors.
-
PubMed. Fumaric acid esters.
-
PubMed. The nitric oxide prodrug JS-K and its structural analogues as cancer therapeutic agents.
-
PubMed. Pharmacological and biological evaluation of a series of substituted 1,4-naphthoquinone bioreductive drugs.
-
Journal of Neuroscience. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease.
-
Oxford Academic. Fumaric acid esters exert neuroprotective effects in neuroinflammation via activation of the Nrf2 antioxidant pathway.
-
ResearchGate. Determination of Bisphenol A and Related Aromatic Compounds Released from Bis-GMA-Based Composites and Sealants by High Performance Liquid Chromatography.
-
Use of fumaric acid esters in psoriasis.
-
DermNet. Fumaric acid esters.
-
ClinicSearch. Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods.
Sources
- 1. biosynth.com [biosynth.com]
- 3. This compound | C14H20O8 | CID 11109863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. luminixhealth.com [luminixhealth.com]
- 5. Fumaric acid esters in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fumaric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jneurosci.org [jneurosci.org]
- 11. academic.oup.com [academic.oup.com]
- 12. bch.ro [bch.ro]
A Comprehensive Technical Guide to bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate, a chiral molecule with significant potential in asymmetric synthesis and drug development. The guide will cover its chemical identity, physicochemical properties, a detailed synthesis protocol, comprehensive spectral analysis, and its applications as a chiral building block. This document is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and pharmaceutical sciences, offering both theoretical understanding and practical methodologies.
Introduction: The Significance of Chiral Fumarates
Chirality plays a pivotal role in the pharmacological activity of many drugs. The spatial arrangement of atoms in a molecule can dramatically influence its biological properties, making the synthesis of enantiomerically pure compounds a cornerstone of modern drug development. Chiral auxiliaries and building blocks are instrumental in achieving high stereoselectivity in chemical reactions.[1][2] Bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate, a derivative of fumaric acid and the chiral precursor ethyl (S)-lactate, is an important, yet not widely documented, chiral molecule. Its structure incorporates two stereogenic centers, making it a valuable tool for introducing chirality in the synthesis of complex organic molecules. This guide aims to consolidate the available technical information and provide a comprehensive overview of this compound.
Chemical Identity and Physicochemical Properties
IUPAC Name and Chemical Structure
The nomenclature of this chiral diester is crucial for unambiguous identification in scientific literature and databases.
-
Common Name: (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate
-
IUPAC Name: bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate
The chemical structure, illustrated below, reveals a central fumarate core with two identical chiral ester groups derived from ethyl (S)-lactate. The "(E)" designation in the IUPAC name specifies the trans configuration of the double bond in the fumarate backbone.
Caption: 2D Chemical Structure of bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₈ | |
| Molecular Weight | 316.30 g/mol | |
| CAS Number | 111293-23-3 | |
| Appearance | Colorless liquid | - |
| Boiling Point | 151 °C | |
| Density | 1.139 g/cm³ | |
| Solubility | Soluble in most organic solvents. | - |
| Stereochemistry | (-), (S,S) | - |
Synthesis of bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate
The synthesis of this chiral fumarate can be achieved through the esterification of fumaric acid with two equivalents of ethyl (S)-lactate. While several esterification methods exist, the Fischer-Speier esterification offers a direct and acid-catalyzed approach.[3][4] An alternative, the Mitsunobu reaction, provides a milder method with inversion of stereochemistry, which is a key consideration in chiral synthesis.[5]
Proposed Synthetic Pathway: Fischer-Speier Esterification
This method involves the direct reaction of fumaric acid with an excess of ethyl (S)-lactate in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The excess alcohol serves to drive the equilibrium towards the product side.[6]
Caption: Fischer-Speier esterification of fumaric acid with ethyl (S)-lactate.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on standard Fischer esterification methods and should be optimized for specific laboratory conditions.[7]
Materials:
-
Fumaric acid (1 equivalent)
-
Ethyl (S)-lactate (≥ 2.5 equivalents)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equivalents)
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve fumaric acid in an excess of ethyl (S)-lactate.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours (monitoring by TLC or GC is recommended to determine reaction completion).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent and excess ethyl (S)-lactate.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate.
-
Spectroscopic Analysis
Spectroscopic data is fundamental for the structural elucidation and purity assessment of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the molecular structure. The expected chemical shifts are predicted based on the structure and typical values for similar functional groups.[8][9][10]
1H NMR (predicted):
-
δ 6.8-7.0 ppm (s, 2H): Olefinic protons of the fumarate backbone.
-
δ 5.1-5.3 ppm (q, 2H): Methine protons (CH) of the lactate units, coupled to the adjacent methyl protons.
-
δ 4.1-4.3 ppm (q, 4H): Methylene protons (CH₂) of the ethoxy groups, coupled to the adjacent methyl protons.
-
δ 1.4-1.6 ppm (d, 6H): Methyl protons (CH₃) of the lactate units, coupled to the adjacent methine proton.
-
δ 1.2-1.4 ppm (t, 6H): Methyl protons (CH₃) of the ethoxy groups, coupled to the adjacent methylene protons.
13C NMR (predicted):
-
δ 164-166 ppm: Carbonyl carbons of the fumarate ester.
-
δ 169-171 ppm: Carbonyl carbons of the lactate ester.
-
δ 133-135 ppm: Olefinic carbons of the fumarate backbone.
-
δ 68-70 ppm: Methine carbons of the lactate units.
-
δ 61-63 ppm: Methylene carbons of the ethoxy groups.
-
δ 16-18 ppm: Methyl carbons of the lactate units.
-
δ 13-15 ppm: Methyl carbons of the ethoxy groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify the functional groups present in the molecule.[11][12]
Expected Characteristic Peaks:
-
~2980 cm⁻¹: C-H stretching (aliphatic).
-
~1740 cm⁻¹: C=O stretching (ester carbonyls), likely a strong, broad peak due to the two types of ester groups.
-
~1645 cm⁻¹: C=C stretching (alkene).
-
~1200-1100 cm⁻¹: C-O stretching (ester).
-
~980 cm⁻¹: =C-H bending (trans-disubstituted alkene).
Applications in Asymmetric Synthesis and Drug Development
The primary value of bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate lies in its application as a chiral building block in asymmetric synthesis.[2]
Chiral Dienophile in Diels-Alder Reactions
Fumarates are well-known dienophiles in Diels-Alder reactions. The presence of the chiral lactate moieties in bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate can induce stereoselectivity in the cycloaddition, leading to the formation of enantiomerically enriched cyclic products.[13][14] This is a powerful strategy for the synthesis of complex natural products and pharmaceutical intermediates.
Caption: Asymmetric Diels-Alder reaction using the chiral fumarate.
Chiral Building Block for Pharmaceutical Synthesis
The chiral lactate units can be cleaved after serving their purpose as a chiral auxiliary, or they can be incorporated into the final target molecule. This compound can serve as a starting material for the synthesis of various chiral molecules, including amino acids, lactones, and other precursors for active pharmaceutical ingredients (APIs). The stereocenters are introduced early in the synthetic route, which is an efficient strategy in multi-step syntheses.
Conclusion
Bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate is a valuable chiral building block with significant potential in asymmetric synthesis. This guide has provided a comprehensive overview of its chemical properties, a proposed synthetic protocol, and its potential applications. Further research into its use in specific, complex syntheses will undoubtedly continue to highlight its utility for the scientific community.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Carl Roth. (-)-Bis(S)-1-(Ethoxycarbonyl)ethyl fumarate. [Link]
-
Snapper, M. L., & Hoveyda, A. H. (2003). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. National Institutes of Health. [Link]
-
Aslantatar, E., et al. (2016). Structural and Spectroscopic Analysis of 1, 2-bis (Ethoxycarbonyl) Hydrazine and Computational Study on its Vibrational Properties. ResearchGate. [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
University of California, Los Angeles. Fischer Esterification. [Link]
-
National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
ResearchGate. Esterification of Lactic Acid and Ethanol with/without Pervaporation. (2005). [Link]
-
National Institutes of Health. Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous Ethyl Lactate: A Kinetic Study. [Link]
-
ResearchGate. 1H and 13C NMR spectral assignments of 1,1′‐(((ethane‐1,2‐diylbis(oxy))bis(4,1‐phenylene))bis(methylene))‐bispyridinium and ‐bisquinolinium bromide derivatives. (2015). [Link]
-
National Institutes of Health. Two-dimensional IR spectroscopy and isotope labeling defines the pathway of amyloid formation with residue-specific resolution. (2009). [Link]
- Camp, D., & Jenkins, I. D. (1986). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. The Journal of Organic Chemistry, 51(26), 5230-5236.
-
MDPI. Identification of Adsorbed Species and Surface Chemical State on Ag(111) in the Presence of Ethylene and Oxygen Studied with Infrared and X-ray Spectroscopies. (2021). [Link]
-
ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. (2007). [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
- Crimmins, M. T. (2003). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 47(4), 281-289.
-
Scribd. Mitsunobu | PDF | Ester | Functional Group. [Link]
-
PubMed. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. (2019). [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. (2024). [Link]
- Wiley-VCH. (2007).
-
ResearchGate. Investigation of Ethyl Lactate Reactive Distillation Process. (2014). [Link]
-
ResearchGate. Sample FTIR spectra superimposed with the library spectra and library search results for the analyles of Figure I. (1998). [Link]
-
ScienceDirect. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (2021). [Link]
-
CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
-
The Royal Society of Chemistry. 1H- and 13C-NMR for. [Link]
-
National Institutes of Health. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. [Link]
-
National Institutes of Health. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. (2021). [Link]
Sources
- 1. Chiral Auxiliaries [sigmaaldrich.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. researchgate.net [researchgate.net]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate: Molecular Structure, Properties, and Pharmaceutical Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate, a chiral molecule of significant interest in synthetic organic chemistry and pharmaceutical development. We will delve into its molecular architecture, physicochemical properties, and its crucial role as a building block in the synthesis of advanced pharmaceutical intermediates. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the compound's synthesis, characterization, and application.
Molecular Structure and Physicochemical Properties
This compound is a diester of fumaric acid, characterized by the presence of two chiral ethyl lactate moieties. This specific stereochemistry, denoted by the (S) configuration at both chiral centers, is a critical determinant of its biological activity and its utility as a chiral building block in asymmetric synthesis.
The molecular formula of the compound is C₁₄H₂₀O₈, and it has a molecular weight of 316.30 g/mol [][2]. Its IUPAC name is bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate[2]. The structure features a central trans-configured carbon-carbon double bond of the fumarate core, which imparts rigidity to the molecule. Each carboxylic acid group of the fumaric acid is esterified with the hydroxyl group of ethyl (S)-lactate.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₀O₈ | [][2] |
| Molecular Weight | 316.30 g/mol | [][2] |
| IUPAC Name | bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate | [2] |
| CAS Number | 111293-23-3 | [][2] |
| Appearance | Colorless to Almost colorless clear liquid | [3] |
| Boiling Point | 394 °C at 760 mmHg | [] |
| Density | 1.18 g/cm³ | [] |
| SMILES | CCOC(=O)OC(=O)/C=C/C(=O)OC(=O)OCC | [2] |
Structural Elucidation:
The precise molecular structure, including the stereochemistry, is confirmed through various spectroscopic techniques. While specific spectra for this exact compound are not publicly available in detail, the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy can be inferred from the structure and data for similar compounds.
-
¹H NMR Spectroscopy: The spectrum would be expected to show characteristic signals for the ethyl groups (a triplet and a quartet), a doublet for the methyl groups of the lactate moieties, a quartet for the methine protons of the lactate moieties, and a singlet for the vinylic protons of the fumarate backbone. The coupling constants would provide information about the connectivity of the protons.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display distinct signals for the carbonyl carbons of the ester groups, the olefinic carbons of the fumarate core, the methine and methyl carbons of the chiral lactate units, and the carbons of the ethyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ester groups, typically in the range of 1750-1735 cm⁻¹. Other significant peaks would include C-O stretching vibrations and C=C stretching of the fumarate double bond[4][5].
Synthesis and Manufacturing
The synthesis of this compound involves the esterification of fumaric acid with two equivalents of ethyl (S)-lactate. This reaction is typically carried out in the presence of an acid catalyst and a suitable solvent, with the removal of water to drive the reaction to completion. The use of optically pure ethyl (S)-lactate is crucial for obtaining the desired stereoisomer of the final product[6].
A general, illustrative protocol for the synthesis is outlined below. This protocol is based on established principles of esterification and should be optimized for specific laboratory or industrial scale-up.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via acid-catalyzed esterification of fumaric acid with ethyl (S)-lactate.
Materials:
-
Fumaric acid
-
Ethyl (S)-lactate (2.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add fumaric acid, ethyl (S)-lactate (2.2 equivalents), a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene.
-
Esterification: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Causality behind Experimental Choices:
-
Dean-Stark Apparatus: The use of a Dean-Stark apparatus is critical for the efficient removal of water, which is a byproduct of the esterification reaction. According to Le Chatelier's principle, removing a product shifts the equilibrium towards the formation of more products, thus driving the reaction to completion.
-
Acid Catalyst: p-Toluenesulfonic acid is a strong acid catalyst that protonates the carbonyl oxygen of fumaric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethyl (S)-lactate.
-
Excess Ethyl (S)-lactate: Using a slight excess of ethyl (S)-lactate ensures that the fumaric acid is completely consumed, maximizing the yield of the desired diester.
-
Aqueous Work-up: The washing steps with sodium bicarbonate solution are to neutralize the acidic catalyst and any unreacted fumaric acid. The subsequent washes with water and brine remove any remaining water-soluble impurities.
Caption: Synthesis workflow for this compound.
Role in Pharmaceutical Development: A Prodrug Perspective
Fumaric acid esters have gained considerable attention in medicine, most notably for the treatment of psoriasis and multiple sclerosis[7][8]. These compounds often act as prodrugs, where the active therapeutic agent is released in vivo through metabolic processes[8]. While this compound itself is not an active pharmaceutical ingredient (API), its structural motifs are highly relevant to prodrug design.
A prominent example of a fumarate-containing pharmaceutical is Tenofovir Alafenamide Fumarate (TAF), a prodrug of the antiviral agent tenofovir[7]. TAF is used in the treatment of HIV-1 and chronic hepatitis B infections[7]. Although the side chains in TAF are different from those in this compound, the underlying principle of using a fumarate salt to improve the physicochemical properties and delivery of the active drug is a key concept.
The ester linkages in molecules like this compound are susceptible to hydrolysis by esterase enzymes present in the body, such as carboxylesterases, which are abundant in the liver, plasma, and other tissues[9][10]. This enzymatic cleavage is a common mechanism for the activation of ester-based prodrugs.
Hypothetical In Vivo Cleavage Pathway
The in vivo hydrolysis of this compound would likely proceed through a two-step enzymatic cleavage of the ester bonds, ultimately releasing fumaric acid and two molecules of ethyl lactate. This process is crucial for the release of an active drug if this moiety were to be used as a cleavable linker in a prodrug.
Sources
- 2. This compound | C14H20O8 | CID 11109863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Restructuring the active site of fumarase for the fumarate to malate reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Tenofovir Alafenamide Fumarate | C46H62N12O14P2 | CID 71492247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 10. scirp.org [scirp.org]
An In-depth Technical Guide to the Physical and Chemical Properties of bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate, a chiral fumarate diester. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on its structure, properties, synthesis, and analytical characterization. Given the limited direct experimental data for this specific molecule, this guide extrapolates information from its constituent moieties—fumaric acid and ethyl (S)-lactate—and structurally related compounds, such as diethyl fumarate. The guide also delves into the potential applications of this compound, drawing parallels with the established therapeutic uses of other fumaric acid esters in immunomodulatory therapies.
Introduction and Molecular Identity
Bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate is a diester of fumaric acid and ethyl (S)-lactate. The "(E)" designation in the nomenclature specifies a trans configuration across the carbon-carbon double bond of the but-2-enedioate backbone, a key structural feature of fumarates. The "(2S)" designation indicates the specific stereochemistry at the chiral center of the two ethyl lactate moieties. This chirality can have significant implications for the molecule's biological activity and pharmacokinetic profile.
Fumaric acid esters (FAEs) are a class of compounds with well-documented immunomodulatory, anti-inflammatory, and anti-oxidative properties[1]. While simple FAEs like dimethyl fumarate (DMF) and diethyl fumarate are used in the treatment of psoriasis and multiple sclerosis, the subject of this guide is a more complex derivative[1][2][3][4]. Such structural modifications are often explored in drug development to optimize properties like bioavailability, metabolism, and targeting. The ester linkages in this molecule suggest a potential role as a prodrug, designed to be hydrolyzed in vivo to release active metabolites.
Molecular Structure
The structure consists of a central fumarate core to which two ethyl (S)-lactate groups are attached via ester bonds.
Caption: 2D structure of bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate.
Identifiers and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₈ | [5] |
| Molecular Weight | 316.30 g/mol | [5] |
| IUPAC Name | bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate | - |
| InChI Key (Z-isomer) | PVSLHMRMQFZKMW-FPLPWBNLSA-N | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 8 | [5] |
| Rotatable Bonds | 12 | [5] |
| XLogP3-AA (Z-isomer) | 1.6 | [5] |
Physical Properties
Direct experimental data on the physical properties of bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate are not published. However, we can infer likely characteristics by examining its constituent parts and analogs.
-
Ethyl (S)-lactate: A colorless liquid with a boiling point of 154 °C and a melting point of -25 °C. It is miscible with water[6][7][8].
-
Diethyl fumarate: A colorless liquid or white crystalline solid with a boiling point of 214-219 °C and a melting point of 1-2 °C. It is slightly soluble in water[9][10][11][12].
Based on these, the target compound is expected to be a liquid or a low-melting solid at room temperature. Its molecular weight is significantly higher than both precursors, which would suggest a higher boiling point and lower vapor pressure. The presence of eight oxygen atoms and four ester groups increases its polarity compared to diethyl fumarate, which may slightly improve its aqueous solubility, although it is still expected to be poorly soluble in water.
| Property | Predicted Value / Characteristic | Rationale |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on properties of ethyl lactate and diethyl fumarate[6][7][8][9][11]. |
| Boiling Point | > 220 °C | Higher molecular weight than diethyl fumarate (214-219 °C)[9][10]. |
| Melting Point | Low, likely < 25 °C | Higher molecular weight may increase melting point relative to diethyl fumarate (1-2 °C), but the complexity and chirality may favor a liquid state. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate) | The ester groups provide some polarity, but the overall hydrocarbon content is significant. Miscibility of ethyl lactate with many solvents supports solubility in organic media[7]. |
Chemical Properties and Reactivity
The chemical behavior of this molecule is dictated by two primary functional groups: the ester linkages and the electrophilic carbon-carbon double bond of the fumarate moiety.
Hydrolytic Stability
The four ester groups are susceptible to hydrolysis under both acidic and basic conditions. This is a critical property, especially in the context of drug development, as it governs the compound's stability in biological fluids and its potential to act as a prodrug.
-
In Vivo Metabolism: It is anticipated that the molecule is rapidly hydrolyzed by esterases in the plasma and tissues to release monomethylfumarate-like active metabolites and ethyl lactate[13]. This rapid metabolism is a known characteristic of dimethyl fumarate[13].
-
Degradation Pathway: Hydrolysis will yield fumaric acid, ethyl lactate, and ethanol as the final degradation products.
Caption: Predicted hydrolytic degradation pathway.
Reactivity of the Fumarate Moiety
The electron-withdrawing nature of the two adjacent carboxyl groups makes the double bond in the fumarate core electrophilic. This allows it to undergo Michael addition with nucleophiles, most notably the thiol group of glutathione (GSH) within cells. This reaction is considered a key part of the mechanism of action for therapeutic FAEs, leading to the modulation of cellular redox pathways and gene expression.
Isomerization
The (E) or trans isomer (fumarate) is thermodynamically more stable than the (Z) or cis isomer (maleate). Isomerization from a maleate precursor to a fumarate ester can be achieved by heating in the presence of a catalyst like sulfur[14].
Synthesis and Purification
A plausible and direct laboratory-scale synthesis involves the esterification of fumaric acid with ethyl (S)-lactate.
Proposed Synthesis Workflow
Caption: Proposed laboratory synthesis workflow.
Step-by-Step Protocol
Rationale: The use of fumaroyl chloride instead of fumaric acid provides a more reactive electrophile, allowing the reaction to proceed under milder conditions and avoiding the need for water removal that is typical of Fischer esterification[15]. A non-nucleophilic base is used to scavenge the HCl byproduct.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve ethyl (S)-lactate (2.2 equivalents) and a non-nucleophilic base such as triethylamine (2.5 equivalents) in anhydrous dichloromethane (DCM).
-
Addition: Cool the solution to 0 °C in an ice bath. Add a solution of fumaroyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor the disappearance of the starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Analytical Characterization
A suite of analytical techniques is required to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Methods
| Technique | Expected Observations |
| ¹H NMR | - A singlet around 6.8-7.0 ppm for the two equivalent vinylic protons of the fumarate backbone. - A quartet for the CH proton of the lactate moiety. - A quartet for the OCH₂ protons of the ethoxy group. - A doublet for the CH₃ protons of the lactate moiety. - A triplet for the CH₃ protons of the ethoxy group. |
| ¹³C NMR | - A peak around 165 ppm for the ester carbonyl carbons. - A peak around 130-135 ppm for the vinylic carbons. - Peaks corresponding to the carbons of the ethyl lactate moieties. |
| FT-IR | - Strong C=O stretching vibration for the ester groups around 1730-1750 cm⁻¹. - C-O stretching vibrations around 1100-1300 cm⁻¹. - C=C stretching vibration around 1640 cm⁻¹. |
| Mass Spectrometry (ESI-MS) | - Expected [M+Na]⁺ or [M+H]⁺ adducts. - Fragmentation patterns corresponding to the loss of ethyl lactate moieties. |
Chromatographic Methods
Protocol: HPLC Purity Analysis
Rationale: Reversed-phase HPLC is an excellent method for determining the purity of moderately polar organic molecules and for separating them from starting materials and byproducts.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm (for the fumarate chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile at a concentration of 1 mg/mL.
Applications in Drug Development
FAEs are established therapeutic agents, and bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate can be considered a next-generation candidate with potentially modulated properties[1][2].
-
Immunomodulation: Like other FAEs, this compound is expected to exert immunomodulatory effects, making it a candidate for autoimmune diseases such as psoriasis and multiple sclerosis[1][3][4].
-
Prodrug Potential: The ester linkages to ethyl lactate could be designed to be cleaved by specific esterases, potentially offering a more controlled release of the active fumarate metabolite compared to simpler esters like DMF. Ethyl lactate itself is a biodegradable, low-toxicity compound[6][8].
-
Pharmacokinetic Tailoring: The increased size and modified lipophilicity compared to DMF could alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved efficacy or a better safety profile.
Conclusion
Bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate is a complex fumarate ester with significant potential in the field of drug development, building on the established therapeutic success of simpler FAEs. While direct experimental data is limited, a robust understanding of its physical and chemical properties can be derived from its constituent parts and related analogs. Its synthesis is achievable through standard esterification protocols, and its characterization relies on a combination of spectroscopic and chromatographic techniques. Future research should focus on obtaining empirical data for this compound and evaluating its pharmacokinetic profile and biological activity to fully assess its therapeutic potential.
References
-
PubChem. cis-But-2-enedioic acid bis-(1-ethoxycarbonyl-ethyl) ester. National Center for Biotechnology Information. [Link]
-
Wikipedia. Ethyl lactate. [Link]
-
PubChem. Diethyl fumarate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Quantification of fumarate and investigation of endogenous and exogenous fumarate stability in rat plasma by LC-MS/MS. [Link]
-
National Center for Biotechnology Information. Fumaric acid esters in the management of psoriasis. [Link]
- Google Patents.
-
DermNet. Fumaric acid esters. [Link]
-
PubMed. Fumaric acid esters. [Link]
-
PubMed. The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects. [Link]
-
Cheméo. Chemical Properties of Diethyl fumarate. [Link]
-
PubMed. Use of fumaric acid esters in psoriasis. [Link]
-
Pharmaffiliates. (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium Bromide. [Link]
-
CAS Common Chemistry. 1,3,2-Dioxaphosphorinane, 2,2′-[[2,2-bis(chloromethyl)-1,3-propanediyl]bis(oxy)]bis[5,5-dimethyl-, 2,2′-dioxide. [Link]
-
PubMed. Quantification of fumarate and investigation of endogenous and exogenous fumarate stability in rat plasma by LC-MS/MS. [Link]
-
PubChem. Bis(2-methoxy-1-methylethyl) maleate. [Link]
-
British Association of Dermatologists. FUMARIC ACID ESTERS. [Link]
-
NIST WebBook. Diethyl fumarate. [Link]
-
JKU ePUB. Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry and 1H NMR. [Link]
-
Ataman Kimya. ETHYL LACTATE. [Link]
-
ResearchGate. Synthesis of 2-azidopropane-1,3-diyl bis(methoxypoly(oxyethylene)oate). [Link]
-
PubChem. 1-Ethoxy-1-oxopropan-2-yl 2-hydroxypropanoate. [Link]
-
PubChem. (2-Ethoxy-1-methyl-2-oxoethyl)triphenylphosphonium bromide. [Link].nih.gov/compound/3084511)
Sources
- 1. Fumaric acid esters in the management of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Fumaric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.bad.org.uk [cdn.bad.org.uk]
- 5. cis-But-2-enedioic acid bis-(1-ethoxycarbonyl-ethyl) ester | C14H20O8 | CID 5385493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 7. Ethyl lactate | 97-64-3 [chemicalbook.com]
- 8. alignchemical.com [alignchemical.com]
- 9. Diethyl fumarate | C8H12O4 | CID 638144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Diethyl fumarate | 623-91-6 [chemicalbook.com]
- 11. Diethyl fumarate 98 623-91-6 [sigmaaldrich.com]
- 12. Diethyl fumarate [webbook.nist.gov]
- 13. The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US2522363A - Preparation of esters of fumaric acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Spectroscopic Data for (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for the chiral diester, (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, grounded in fundamental principles and established methodologies. The aim is to provide not just data, but a framework for understanding the structural elucidation of this molecule through spectroscopic techniques.
Introduction: The Molecular Structure
This compound (IUPAC Name: bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate) is a diester synthesized from fumaric acid and two equivalents of (S)-ethyl lactate. Its structure, characterized by a central rigid fumarate backbone and chiral ethyl lactate moieties, makes it a valuable building block in organic synthesis. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stereochemistry, which are critical factors in its application, particularly in the synthesis of advanced pharmaceutical intermediates.
Molecular Identifiers:
-
Molecular Formula: C₁₄H₂₀O₈
-
Molecular Weight: 316.30 g/mol
-
CAS Number: 139985-05-8
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a complete structural assignment.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers, and their proximity to other protons. The spectrum for this molecule is characterized by distinct signals corresponding to the ethyl groups, the chiral methine protons, and the vinylic protons of the fumarate core.
Expertise & Experience in Spectral Interpretation: The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is crucial as it solubilizes the compound without introducing interfering proton signals. The spectrum is referenced to an internal standard, tetramethylsilane (TMS), at 0.00 ppm. The symmetry of the molecule is a key consideration; since two identical (S)-ethyl lactate units are attached to the fumarate, we expect a simplified spectrum where corresponding protons on both sides of the molecule are chemically equivalent.
Table 1: Summary of ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~6.90 | Singlet (s) | 2H | - | H -C=C-H (Fumarate) |
| ~5.20 | Quartet (q) | 2H | ~7.1 Hz | O-CH (CH₃) |
| ~4.25 | Quartet (q) | 4H | ~7.1 Hz | O-CH₂ -CH₃ |
| ~1.50 | Doublet (d) | 6H | ~7.1 Hz | O-CH(CH₃ ) |
| ~1.30 | Triplet (t) | 6H | ~7.1 Hz | O-CH₂-CH₃ |
Note: Precise chemical shifts may vary slightly based on solvent and instrument frequency. Data is interpreted from publicly available spectra.
Interpretation of ¹H NMR Spectrum:
-
δ ~6.90 (s, 2H): This singlet in the downfield region is characteristic of the two vinylic protons on the fumarate double bond. Because of the molecule's symmetry and the trans configuration of the double bond, these protons are chemically and magnetically equivalent, resulting in a single, unsplit signal.
-
δ ~5.20 (q, 2H): This quartet corresponds to the two methine (CH) protons of the lactate units. This proton is adjacent to the three protons of the methyl group, leading to a quartet based on the n+1 rule (3+1=4). Its downfield shift is due to the deshielding effect of the two adjacent oxygen atoms (one from the ester carbonyl and one from the fumarate ester linkage).
-
δ ~4.25 (q, 4H): This quartet represents the four methylene (CH₂) protons of the two ethyl ester groups. Each CH₂ group is adjacent to a methyl (CH₃) group, hence the quartet splitting (3+1=4). The signal is downfield due to the neighboring ester oxygen.
-
δ ~1.50 (d, 6H): This doublet is assigned to the six protons of the two methyl (CH₃) groups on the chiral lactate centers. Each methyl group is adjacent to a single methine (CH) proton, resulting in a doublet (1+1=2).
-
δ ~1.30 (t, 6H): This upfield triplet corresponds to the six protons of the two terminal methyl (CH₃) groups of the ethyl esters. Each is adjacent to a methylene (CH₂) group, leading to a triplet (2+1=3).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. As with ¹H NMR, the symmetry of the molecule simplifies the spectrum.
Table 2: Summary of ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~168.8 | Ethyl Ester C =O |
| ~163.5 | Fumarate C =O |
| ~133.0 | C =C (Fumarate) |
| ~69.0 | O-C H(CH₃) |
| ~61.5 | O-C H₂-CH₃ |
| ~16.5 | O-CH(C H₃) |
| ~14.0 | O-CH₂-C H₃ |
Note: Data is interpreted from publicly available spectra.
Interpretation of ¹³C NMR Spectrum:
-
Carbonyl Carbons (δ ~160-170): Two distinct signals are observed for the carbonyl carbons. The signal at ~168.8 ppm is assigned to the ethyl ester carbonyls, while the one at ~163.5 ppm corresponds to the fumarate ester carbonyls, which are conjugated with the C=C double bond.
-
Olefinic Carbons (δ ~133.0): The two equivalent carbons of the fumarate double bond appear as a single peak, consistent with the molecule's symmetry.
-
Aliphatic Carbons (δ ~14-70): The remaining four signals correspond to the aliphatic carbons. The carbon atom bonded to two oxygens (O-C H(CH₃)) is the most downfield at ~69.0 ppm. The methylene carbon of the ethyl group (O-C H₂-CH₃) appears around ~61.5 ppm. The two methyl carbons are found in the most upfield region, with the lactate methyl (O-CH(C H₃)) at ~16.5 ppm and the ethyl group's terminal methyl (O-CH₂-C H₃) at ~14.0 ppm.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its bonds. It is an invaluable tool for identifying the functional groups present. For this molecule, the key functional groups are the ester (C=O and C-O) and the alkene (C=C).
Expertise & Experience in Spectral Interpretation: The Attenuated Total Reflectance (ATR) technique is a common choice for acquiring IR spectra of liquids or solids with minimal sample preparation. The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). The key is to identify strong, characteristic absorptions and assign them to specific bond vibrations.
Table 3: Summary of IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~2990 | Medium | C-H stretch (sp³) | Aliphatic C-H |
| ~1740 | Strong | C=O stretch | Ester Carbonyls (conjugated and saturated) |
| ~1650 | Medium | C=C stretch | Fumarate Alkene |
| ~1260, ~1180, ~1100 | Strong | C-O stretch | Ester C-O Linkages |
Note: Data is interpreted from publicly available ATR-IR spectra.
Interpretation of IR Spectrum:
-
~1740 cm⁻¹ (Strong): This very intense and prominent absorption band is characteristic of the C=O stretching vibration of the ester functional groups. The band is likely a composite of the two types of esters present: the saturated ethyl esters and the α,β-unsaturated fumarate esters. Conjugation typically lowers the C=O stretching frequency, but in this case, the absorptions overlap to form one strong, broad peak.
-
~1650 cm⁻¹ (Medium): This absorption is attributed to the C=C stretching vibration of the fumarate's carbon-carbon double bond. Its intensity is enhanced by the conjugation with the carbonyl groups.
-
~1260, ~1180, ~1100 cm⁻¹ (Strong): This region, often called the "fingerprint region," contains multiple strong bands characteristic of the C-O single bond stretching vibrations within the ester linkages. The complexity arises from the different C-O bonds present in the molecule.
-
~2990 cm⁻¹ (Medium): This band corresponds to the stretching vibrations of the sp³-hybridized C-H bonds in the methyl and methylene groups.
Experimental Protocols & Methodologies
The following sections describe standardized, self-validating protocols for acquiring high-quality NMR and IR spectra for compounds such as this compound.
Protocol for NMR Spectroscopy
Causality Behind Experimental Choices:
-
Solvent: Chloroform-d (CDCl₃) is selected for its excellent ability to dissolve a wide range of organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm for ¹H).
-
Concentration: A concentration of 5-10 mg in ~0.6 mL of solvent is optimal for achieving good signal-to-noise in a reasonable time without causing issues with sample viscosity or solubility.
-
Shimming: The process of "shimming" adjusts the homogeneity of the magnetic field across the sample. This is the single most critical step for obtaining sharp, well-resolved peaks, which is essential for accurate multiplicity analysis and integration.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean vial.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (typically ~4-5 cm).
-
Instrument Setup: Insert the NMR tube into a spinner turbine, adjust the depth using a gauge, and place it in the instrument's autosampler or manual loader.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the field homogeneity.
-
¹H Spectrum Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
-
Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum by setting the residual CDCl₃ peak to 7.26 ppm.
-
Integrate the peaks and measure chemical shifts and coupling constants.
-
-
¹³C Spectrum Acquisition:
-
Set the spectral width for carbon (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum, referencing the CDCl₃ triplet to its central peak at 77.16 ppm.
-
Protocol for ATR-IR Spectroscopy
Causality Behind Experimental Choices:
-
ATR Crystal: A diamond ATR crystal is often used due to its exceptional durability and chemical resistance, making it suitable for a wide range of organic samples.
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded first. This is a critical self-validating step. The instrument's software subtracts this background from the sample spectrum, ensuring that absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, are removed from the final data.
Step-by-Step Methodology:
-
Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.
-
Background Acquisition: With the clean, dry crystal, acquire a background spectrum. This scan should show a flat baseline with minimal interference from atmospheric water and CO₂.
-
Sample Application: Place a small drop of liquid this compound (or a small amount of solid) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.
-
Cleaning: After the measurement, thoroughly clean the sample from the ATR crystal using a solvent-dampened tissue.
Workflow Visualization
The logical flow from sample preparation to final data interpretation is a critical aspect of ensuring reproducible and reliable results.
Caption: Figure 1. General Spectroscopic Analysis Workflow
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a definitive and unambiguous structural confirmation of this compound. Each technique offers complementary information: NMR elucidates the precise carbon-hydrogen framework and connectivity, while IR confirms the presence of key functional groups. The presented data and protocols serve as a robust guide for researchers, ensuring both the accurate characterization of this compound and a deeper understanding of the principles behind the spectroscopic methodologies employed.
References
-
PubChem National Center for Biotechnology Information. this compound. PubChem Compound Summary for CID 11109863. [Link]
-
University of Toronto Scarborough. Bruker Alpha-P ATR FTIR Standard Operating Procedure. [Link]
-
University of Notre Dame. Standard Operating Procedure for NMR Experiments. [Link]
-
Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Note: This is a general authoritative textbook reference and does not have a specific URL for the entire content).
An In-Depth Technical Guide to the Potential Mechanism of Action for Ethoxycarbonyl Ethyl Fumarates
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Fumaric acid esters (FAEs) represent a class of immunomodulatory and cytoprotective small molecules with established therapeutic efficacy in autoimmune conditions such as psoriasis and relapsing-remitting multiple sclerosis.[1][2] While dimethyl fumarate (DMF) is the most extensively characterized agent, other FAEs, including ethoxycarbonyl ethyl fumarates, are of significant interest. These compounds are largely understood to function as prodrugs, which upon systemic absorption are rapidly hydrolyzed to their active metabolite, in this case, likely monoethyl fumarate (MEF).[3][4] This guide synthesizes the current understanding of FAE mechanisms, establishing a robust framework for investigating ethoxycarbonyl ethyl fumarate. The core mechanism is centered on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[5][6] Additionally, profound immunomodulatory effects through the inhibition of pro-inflammatory signaling, such as the NF-κB pathway, and direct metabolic reprogramming contribute to their therapeutic profile.[1][7] This document provides a detailed exploration of these pathways, supported by validated experimental protocols and workflow visualizations to empower researchers in the field.
The Fumaric Acid Ester Prodrug Concept
Fumaric acid esters are derivatives of fumaric acid, an intermediate in the cellular tricarboxylic acid (TCA) cycle.[8] Due to poor gastrointestinal absorption of fumaric acid itself, esterification is a key strategy to improve bioavailability.[1] Compounds like dimethyl fumarate (DMF) and, by extension, ethoxycarbonyl ethyl fumarate, are designed as prodrugs.[9][10] A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body.
Upon oral administration, ethoxycarbonyl ethyl fumarate is anticipated to undergo rapid pre-systemic hydrolysis by ubiquitous esterase enzymes in the gastrointestinal tract and blood.[11][12] This process cleaves the ester bonds, releasing the active metabolite, monoethyl fumarate (MEF), which is then systemically available to exert its pharmacological effects.[3]
Caption: Prodrug activation workflow for ethoxycarbonyl ethyl fumarate.
Core Mechanism: Activation of the Nrf2-Keap1 Signaling Pathway
The most well-established mechanism of action for FAEs is the activation of the Nrf2 pathway, a critical regulator of cellular defense against oxidative stress.[5][7][13]
2.1 Biochemical Interaction with Keap1 Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous proteasomal degradation.[7] Monoethyl fumarate, the active metabolite, is an electrophilic α,β-unsaturated carboxylic ester. This chemical structure allows it to undergo a Michael addition reaction with nucleophilic thiol groups on cysteine residues.[14] Keap1 is a cysteine-rich protein, and modification of specific cysteine residues (e.g., Cys151) by MEF induces a conformational change in the Keap1 protein.[5] This modification prevents Keap1 from targeting Nrf2 for degradation.
2.2 Nrf2 Nuclear Translocation and ARE-Mediated Transcription With its degradation inhibited, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus.[15] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[16] This binding initiates the transcription of a broad array of cytoprotective proteins, including:
-
Phase II Detoxifying Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1), Heme oxygenase-1 (HO-1).
-
Glutathione Homeostasis Enzymes: Glutamate-cysteine ligase (GCL), Glutathione reductase (GSR).[17]
This coordinated upregulation of antioxidant defenses enhances cellular resilience to oxidative stress, a key pathological feature in many inflammatory and neurodegenerative diseases.[1][18]
Caption: Experimental workflow for Western blot analysis of Nrf2 translocation.
Pleiotropic Immunomodulatory Effects
Beyond the Nrf2 axis, FAEs exert significant immunomodulatory effects that contribute to their efficacy in autoimmune disorders. [7] 3.1 Inhibition of NF-κB Signaling The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation, driving the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. [16]FAEs have been shown to inhibit the NF-κB pathway. [1][19]This can occur through several mechanisms:
-
Nrf2-Dependent Inhibition: Nrf2-induced antioxidant enzymes can quench the reactive oxygen species (ROS) that often act as second messengers in NF-κB activation. [16][20]* Direct Inhibition: Some studies suggest FAEs may directly modify components of the NF-κB signaling cascade, preventing the degradation of its inhibitor, IκBα, and thus sequestering NF-κB in the cytoplasm. [21] 3.2 Modulation of Immune Cell Phenotypes Clinical and preclinical data show that FAEs alter the balance of circulating immune cells. [18][22]This includes:
-
A shift away from pro-inflammatory T-helper cell subsets (Th1 and Th17). [23]* A bias toward anti-inflammatory Th2 and regulatory T cell (Treg) responses. [18]* Impaired maturation of dendritic cells, reducing their ability to activate T cells. [24]* Induction of apoptosis in activated lymphocytes. [8] This comprehensive modulation of the immune system helps to resolve the chronic inflammation characteristic of diseases like multiple sclerosis and psoriasis. [18][25]
Protocol 3.2.1: Cytokine Profiling by Luminex Assay
-
Sample Collection: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture & Treatment: Culture PBMCs and treat with MEF for 24-48 hours. Include an untreated control and a positive control for inflammation (e.g., Lipopolysaccharide, LPS).
-
Supernatant Collection: Centrifuge the cell plates and carefully collect the culture supernatant, which contains the secreted cytokines.
-
Luminex Assay:
-
Use a commercial multiplex cytokine kit (e.g., for IL-6, TNF-α, IL-10, IL-1β).
-
Couple cytokine-specific antibodies to fluorescently-coded magnetic beads.
-
Incubate the beads with the collected supernatants and standards.
-
Add a biotinylated detection antibody, followed by a streptavidin-phycoerythrin (PE) reporter.
-
-
Data Acquisition & Analysis: Analyze the samples on a Luminex instrument. The instrument identifies each bead by its unique color code and quantifies the PE signal, which is proportional to the amount of bound cytokine. Calculate cytokine concentrations based on the standard curve. A successful experiment will show a dose-dependent decrease in pro-inflammatory cytokines (TNF-α, IL-6) and a potential increase in anti-inflammatory cytokines (IL-10) in MEF-treated samples.
Metabolic Reprogramming Mechanisms
The action of FAEs is intrinsically linked to cellular metabolism, influencing redox balance and core energy pathways.
4.1 Glutathione Homeostasis As electrophiles, FAEs can directly react with and deplete the cellular pool of glutathione (GSH), a primary intracellular antioxidant. [14]While this may seem counterintuitive, this initial, mild pro-oxidant signal is a key trigger for the robust and sustained activation of the Nrf2 pathway. [15][26]The subsequent upregulation of GCL (the rate-limiting enzyme in GSH synthesis) and GSR (which recycles oxidized glutathione) leads to a net increase in the cell's total antioxidant capacity, a phenomenon known as hormesis. [17] 4.2 TCA Cycle and HIF-1α Stabilization Fumarate is a key intermediate in the TCA cycle. [27]A significant increase in intracellular fumarate, which can result from FAE metabolism, can act as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs). [28][29]PHDs are responsible for hydroxylating the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) under normoxic conditions, targeting it for degradation. [29][30]By inhibiting PHDs, high levels of fumarate can stabilize HIF-1α even in the presence of oxygen, a state known as pseudohypoxia. [31]The downstream consequences of HIF-1α stabilization are complex and context-dependent but are an active area of investigation for FAEs.
Summary and Future Directions
The potential mechanism of action for ethoxycarbonyl ethyl fumarate is best understood through the lens of its well-characterized relatives, primarily dimethyl fumarate. As a prodrug, its therapeutic effects are mediated by its active metabolite, monoethyl fumarate. The cornerstone of its action is the potent activation of the Nrf2 antioxidant pathway, which enhances cellular resilience to oxidative stress. This is complemented by significant immunomodulatory effects, including the suppression of the pro-inflammatory NF-κB pathway and a systemic shift toward an anti-inflammatory immune profile. Finally, its interaction with cellular metabolism, particularly glutathione homeostasis and the TCA cycle, adds another layer to its multifaceted mechanism.
Future research should focus on confirming the pharmacokinetic profile of ethoxycarbonyl ethyl fumarate to validate its conversion to MEF in vivo. Furthermore, head-to-head comparisons with DMF/MMF are necessary to delineate any potential differences in potency, cell permeability, or off-target effects, which could inform next-generation therapeutic design.
References
-
Di Marco, R., et al. (2021). Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation. MDPI. [Link]
-
Longbrake, E. E., & Naismith, R. T. (2018). Emerging Understanding of the Mechanism of Action for Dimethyl Fumarate in the Treatment of Multiple Sclerosis. Journal of Central Nervous System Disease. [Link]
-
Clark, K. A., et al. (2021). Dimethyl fumarate mediates Nrf2-dependent mitochondrial biogenesis in mice and humans. Redox Biology. [Link]
-
Patsnap. (2024). What is the mechanism of Monomethyl fumarate?. Patsnap Synapse. [Link]
-
Hay, M., et al. (2022). Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility?. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2021). Fumaric acid and its esters: An emerging treatment for multiple sclerosis with antioxidative mechanism of action. ResearchGate. [Link]
-
Hammer, A., et al. (2020). Dimethyl fumarate treatment induces adaptive and innate immune modulation independent of Nrf2. PNAS. [Link]
-
Kwilasz, A. J., et al. (2021). Monomethyl Fumarate (MMF, Bafiertam) for the Treatment of Relapsing Forms of Multiple Sclerosis (MS). Current Treatment Options in Neurology. [Link]
-
Ohashi, H., et al. (2022). Nrf2-Independent Anti-Inflammatory Effects of Dimethyl Fumarate: Challenges and Prospects in Developing Electrophilic Nrf2 Activators for Neurodegenerative Diseases. MDPI. [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). MMF Prodrugs. Cognitive Vitality Reports. [Link]
-
Wikipedia. (n.d.). Monomethyl fumarate. Wikipedia. [Link]
-
Calzetta, L., et al. (2022). Novel potential pharmacological applications of dimethyl fumarate—an overview and update. Frontiers in Pharmacology. [Link]
-
Naismith, R. T., et al. (2021). Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate). Clinical Therapeutics. [Link]
-
U.S. Department of Veterans Affairs. (n.d.). Monomethyl fumarate (Bafiertam). Multiple Sclerosis Centers of Excellence. [Link]
-
Sheikh, S. I., et al. (2019). Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis. Journal of Molecular Medicine. [Link]
-
Schmidt, T. J., et al. (2018). Dimethyl Fumarate Induces Glutathione Recycling by Upregulation of Glutathione Reductase. Journal of Biological Chemistry. [Link]
-
Moss, G. P., et al. (2007). Synthesis of Methoxypoly(ethylene Glycol) Carbonate Prodrugs of Zidovudine and Penetration Through Human Skin in Vitro. Journal of Pharmacy and Pharmacology. [Link]
-
Fox, R. J., et al. (2021). A pharmacokinetic and biomarker study of delayed-release dimethyl fumarate in subjects with secondary progressive multiple sclerosis: evaluation of cerebrospinal fluid penetration and the effects on exploratory biomarkers. Multiple Sclerosis and Related Disorders. [Link]
-
Zecca, C., et al. (2014). Fumaric acid esters in psoriasis and multiple sclerosis. Clinical and Experimental Dermatology. [Link]
-
Isaacs, J. S., et al. (2006). HIF overexpression correlates with biallelic loss of fumarate hydratase in renal cancer: novel role of fumarate in regulation of HIF stability. Cancer Cell. [Link]
-
Saha, S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Molecules. [Link]
-
Shakya, A., et al. (2023). An Overview of Therapeutic Targeting of Nrf2 Signaling Pathway in Rheumatoid Arthritis. ACS Omega. [Link]
-
Sourbier, C., et al. (2014). The Oncometabolite Fumarate Promotes Pseudohypoxia Through Noncanonical Activation of NF-κB Signaling. Journal of Biological Chemistry. [Link]
-
Mills, E. L., et al. (2018). Tricarboxylic Acid (TCA) Cycle Intermediates: Regulators of Immune Responses. MDPI. [Link]
-
Mrowietz, U., et al. (2018). The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects. Trends in Pharmacological Sciences. [Link]
-
Brennan, M. S., et al. (2015). Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro. PLOS ONE. [Link]
-
Balak, D. M. W. (2015). Fumaric acid esters in the management of psoriasis. Psoriasis: Targets and Therapy. [Link]
-
Al-Juboori, S. I., et al. (2024). Exploring the Role of Hypoxia and HIF-1α in the Intersection of Type 2 Diabetes Mellitus and Endometrial Cancer. MDPI. [Link]
-
ResearchGate. (2018). The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects. ResearchGate. [Link]
-
Gold, R., et al. (2011). Fumaric acid and its esters: an emerging treatment for multiple sclerosis with antioxidative mechanism of action. Clinical Immunology. [Link]
-
Yang, H., et al. (2021). NRF2 signalling pathway: New insights and progress in the field of wound healing. Journal of Cellular and Molecular Medicine. [Link]
-
Dahan, A., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. [Link]
-
Gold, R., & Kappos, L. (2011). Fumaric Acid and its Esters: An Emerging Treatment for Multiple Sclerosis. The Open Neurology Journal. [Link]
-
Minacapelli, C. D., et al. (2022). New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of Dimethyl Fumarate. MDPI. [Link]
-
ResearchGate. (2015). Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro. ResearchGate. [Link]
-
Clinical Learning. (2021). 7. Amino Acids Producing Fumarate | TCA Cycle Integration | Medical Biochemistry | USMLE Step 1. YouTube. [Link]
-
Open Chemistry. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. OUCI. [Link]
-
ResearchGate. (2014). Fumarate-induces HIF-1 mRNA expression through an NF-B-dependent mechanism. ResearchGate. [Link]
-
Roll, A., et al. (2007). Use of fumaric acid esters in psoriasis. Indian Journal of Dermatology, Venereology and Leprology. [Link]
-
Yogev, O., & Pines, O. (2021). Fumarase: From the TCA Cycle to DNA Damage Response and Tumor Suppression. Frontiers in Oncology. [Link]
-
Penner, N., et al. (2016). Metabolism, pharmacokinetics and excretion of [14C]dimethyl fumarate in healthy volunteers: an example of xenobiotic biotransformation following endogenous metabolic pathways. Xenobiotica. [Link]
-
Baird, L., & Dinkova-Kostova, A. T. (2017). Modulating NRF2 in disease: Timing is everything. Free Radical Biology and Medicine. [Link]
-
Tuntilert, P., et al. (2013). Soft Alkyl Ether Prodrugs of a Model Phenolic Drug: The Effect of Incorporation of Ethyleneoxy Groups on Transdermal Delivery. Pharmaceutical Research. [Link]
-
Wikipedia. (n.d.). Friedreich's ataxia. Wikipedia. [Link]
-
ResearchGate. (n.d.). Summary of pathway showing fumarate inducing hypoxia-inducible factor (HIF). ResearchGate. [Link]
-
Walsh Medical Media. (2016). Fumaric Acid Esters as Potential Therapies for Treating Degenerative Retinal Disease. Walsh Medical Media. [Link]
-
Filla, S. A., et al. (2002). Ethyl (3S,4aR,6S,8aR)-6-(4-ethoxycarbonylimidazol-1-ylmethyl)decahydroiso-quinoline-3-carboxylic ester: a prodrug of a GluR5 kainate receptor antagonist active in two animal models of acute migraine. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2018). Dimethyl Fumarate Induces Glutathione Recycling by Upregulation of Glutathione Reductase. ResearchGate. [Link]
Sources
- 1. Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fumaric acid esters in psoriasis and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Monomethyl fumarate - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 8. Fumaric Acid and its Esters: An Emerging Treatment for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of Dimethyl Fumarate [mdpi.com]
- 13. Fumaric acid and its esters: an emerging treatment for multiple sclerosis with antioxidative mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dimethyl Fumarate Induces Glutathione Recycling by Upregulation of Glutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Emerging Understanding of the Mechanism of Action for Dimethyl Fumarate in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 21. mdpi.com [mdpi.com]
- 22. pnas.org [pnas.org]
- 23. What is the mechanism of Monomethyl fumarate? [synapse.patsnap.com]
- 24. Monomethyl Fumarate (MMF, Bafiertam) for the Treatment of Relapsing Forms of Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fumaric acid esters in the management of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Fumarase: From the TCA Cycle to DNA Damage Response and Tumor Suppression [frontiersin.org]
- 28. HIF overexpression correlates with biallelic loss of fumarate hydratase in renal cancer: novel role of fumarate in regulation of HIF stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. The Oncometabolite Fumarate Promotes Pseudohypoxia Through Noncanonical Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate safety data sheet (SDS) and handling
An In-Depth Technical Guide to the Safe Handling of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate
This guide provides a comprehensive overview of the best practices for the safe handling and use of this compound (CAS No. 111293-23-3) in a laboratory setting. The information herein is intended for researchers, scientists, and professionals in drug development who may work with this compound. Given the absence of a publicly available, detailed Safety Data Sheet (SDS), this document synthesizes available data from chemical suppliers, analogous compounds, and established principles of laboratory safety to provide a robust framework for risk mitigation.
Compound Identification and Properties
This compound is a diester of fumaric acid. It is primarily utilized in synthetic organic chemistry, including esterification reactions and as an intermediate in the development of pharmaceuticals.[]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 111293-23-3 | [2][3] |
| Molecular Formula | C₁₄H₂₀O₈ | [][2] |
| Molecular Weight | 316.30 g/mol | [][2][3] |
| IUPAC Name | bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate | [][2] |
| Synonyms | (E)-Bis((S)-1-ethoxy-1-oxopropan-2-yl) fumarate, (-)-Bis(S)-1-(ethoxycarbonyl)ethyl fumarate | [][2] |
| Boiling Point | 394°C at 760 mmHg | [] |
| Density | 1.18 g/cm³ | [] |
Hazard Identification and Risk Assessment
-
Eye Irritation: Fumarate esters are known to cause serious eye irritation.[4]
-
Skin Irritation: May cause skin irritation upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
Causality: The ester functional groups and the unsaturated backbone of the fumarate moiety can react with biological nucleophiles, leading to irritation. The reactivity of diesters can vary, but it is prudent to handle this compound as an irritant.
Self-Validating System: In the absence of specific toxicity data, treat this compound with the same level of caution as other laboratory chemicals of unknown toxicity. The protocols outlined in this guide are designed to minimize exposure regardless of the specific hazard level.
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling is crucial to minimize exposure. The following workflow should be adopted:
Engineering Controls
-
Fume Hood: All manipulations of solid or solutions of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating significant dust and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
Handling Workflow Diagram
Sources
The Ascendancy of Chiral Fumarate Esters in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and historical development of chiral fumarate esters as pivotal reagents in asymmetric synthesis. Fumaric acid and its simple, achiral esters have a long-established history in medicine, notably with the use of dimethyl fumarate for treating psoriasis and multiple sclerosis. However, the strategic introduction of chirality into the fumarate framework has unlocked a powerful class of synthons for the precise construction of complex stereogenic centers. This guide traces the evolution from early stoichiometric approaches utilizing chiral auxiliaries to the advent of sophisticated catalytic and enzymatic methodologies. We will dissect the causality behind key experimental designs, provide detailed protocols for seminal transformations, and present comparative data to guide methodological choices. The applications of these chiral building blocks in the synthesis of natural products and as precursors to vital pharmaceutical intermediates will be highlighted, underscoring their significance in modern drug discovery and development.
Introduction: From Skin Treatment to Stereocontrol
Fumaric acid, a simple dicarboxylic acid, is a fundamental component of the citric acid cycle. Its ester derivatives, particularly dimethyl fumarate (DMF), gained prominence in the medical field in the late 1950s for the treatment of psoriasis.[1] This therapeutic application is based on the compound's immunomodulatory and anti-inflammatory properties.[2] While medically significant, these early applications involved achiral, symmetrically substituted fumarates.
The paradigm shift in the utility of fumarate esters occurred with the recognition that their C2-symmetric, electron-deficient alkene backbone makes them exceptional substrates for stereoselective transformations. The core challenge and opportunity in modern synthetic chemistry, especially in drug development, lies in the control of chirality—the three-dimensional arrangement of atoms in a molecule. The two mirror-image forms of a chiral molecule, known as enantiomers, can have drastically different pharmacological and toxicological profiles.[3] The ability to selectively synthesize a single desired enantiomer is therefore of paramount importance.
This guide focuses on the journey of fumarate esters from simple therapeutic agents to sophisticated tools for asymmetric synthesis, enabling chemists to construct chiral molecules with high precision.
The Era of Chiral Auxiliaries: Stoichiometric Stereocontrol
The initial forays into asymmetric reactions involving fumarates relied on the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chiral information to the product.[4]
The Diels-Alder Reaction: Building Six-Membered Rings
The Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings, was a natural testing ground for chiral fumarate derivatives.[1] By attaching chiral alcohols to the fumarate core, chemists could create dienophiles that exhibited a preference for cycloaddition from one of its two faces.
A notable early example was reported by Yamamoto and colleagues in 1986, utilizing esters derived from (-)-menthol, a readily available chiral alcohol. The "dimenthyl fumarate" dienophile showed cooperative asymmetric induction, leading to excellent selectivity in Lewis acid-promoted Diels-Alder reactions.[5] This work demonstrated that the chiral environment provided by the auxiliary could effectively bias the transition state of the cycloaddition.
Another influential auxiliary, (-)-8-phenylmenthol, was introduced by E.J. Corey in 1975.[6] Its application to acrylates, and by extension to fumarates, relies on the bulky phenyl group to effectively shield one face of the dienophile from the approaching diene, leading to high levels of diastereoselectivity.[5]
One of the most powerful and widely used auxiliaries in this context is Oppolzer's camphorsultam. Attaching this rigid, bicyclic auxiliary to a fumarate creates a dienophile where one face is sterically hindered, directing the diene to the opposite face with high fidelity. This strategy has been successfully employed to control the diastereoselectivity in Lewis acid-catalyzed Diels-Alder cycloadditions.[7][8]
Sources
- 1. Insight into a natural Diels-Alder reaction from the structure of macrophomate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Total synthesis of (−)-dihydroprotolichesterenic acid via diastereoselective conjugate addition to chiral fumarates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of chiral sulfinate esters by asymmetric condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition [mdpi.com]
- 7. Diastereoselective addition of monoorganocuprates to a chiral fumarate: reaction development and synthesis of (–)-dihydroprotolichesterinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate, a chiral fumarate diester with significant potential in synthetic organic chemistry and pharmaceutical development. As a molecule with stereospecific properties, understanding its nomenclature, synthesis, and analytical characterization is crucial for its effective application. This document serves as a detailed resource for professionals engaged in research and development in these fields.
Nomenclature and Chemical Identity
This compound is a diester of fumaric acid and ethyl (S)-lactate. The stereochemistry at the two chiral centers, derived from (S)-lactic acid, is a key feature of this molecule, influencing its physical properties and potential biological activity.
A comprehensive list of synonyms and identifiers for this compound is provided in Table 1. The IUPAC name, bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate, precisely describes its structure, including the (S) configuration at the chiral centers and the (E) configuration of the fumarate double bond.[1]
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier |
| Common Name | This compound |
| IUPAC Name | bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate[1] |
| CAS Number | 111293-23-3[2] |
| PubChem CID | 11109863[1] |
| Synonyms | (E)-Bis((S)-1-ethoxy-1-oxopropan-2-yl) fumarate[1], (-)-Bis(S)-1-(ethoxycarbonyl)ethyl fumarate[1], Fumaric acid bis[(S)-1-(ethoxycarbonyl)ethyl] ester[1], di(1S)-1-(ethoxycarbonyl)ethyl (2E)but-2-ene-1,4-dioate[1], bis[(1S)-2-ethoxy-1-methyl-2-oxo-ethyl] (E)-but-2-enedioate[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in Table 2. These properties are essential for designing synthetic procedures, purification methods, and formulation strategies.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₈ | [1] |
| Molecular Weight | 316.30 g/mol | [1] |
| Boiling Point | 151 °C at 0.4 mmHg | ChemicalBook |
| Density | 1.18 g/cm³ | BOC Sciences |
| XLogP3-AA | 1.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 8 | [1] |
| Rotatable Bond Count | 12 | [1] |
Chemical Structure:
Caption: 2D structure of this compound.
Synthesis and Purification
The synthesis of this compound typically involves the esterification of fumaric acid or its derivatives with ethyl (S)-lactate. A common and effective method is the reaction of fumaryl chloride with two equivalents of ethyl (S)-lactate in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis via Fumaryl Chloride
This protocol describes a general procedure for the synthesis of dialkyl fumarates, which can be adapted for the synthesis of the title compound.
Materials:
-
Fumaryl chloride
-
Ethyl (S)-lactate
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve ethyl (S)-lactate (2.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of fumaryl chloride (1.0 eq.) in anhydrous DCM to the cooled solution of ethyl lactate and triethylamine over a period of 30-60 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system, such as a mixture of hexane and ethyl acetate. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of this compound are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethoxy group (a triplet and a quartet), the methyl group of the lactate moiety (a doublet), the methine proton of the lactate moiety (a quartet), and the vinylic protons of the fumarate backbone (a singlet or two doublets with a large coupling constant, characteristic of trans-alkenes).
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ester groups, the vinylic carbons, and the carbons of the ethyl and lactate moieties.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester groups (typically in the range of 1720-1750 cm⁻¹) and the C=C stretching of the alkene (around 1640 cm⁻¹).
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the compound, a chiral HPLC method is essential. This technique separates the desired (-)-enantiomer from its potential (+)-enantiomer.
Illustrative Chiral HPLC Method Development:
-
Column Selection: A chiral stationary phase (CSP) is required. Common choices include polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) or Pirkle-type columns.
-
Mobile Phase: A normal-phase eluent system, such as a mixture of hexane and isopropanol, is often effective for the separation of such diesters. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 210-230 nm) is typically used.
-
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness to ensure its reliability for quantitative analysis of enantiomeric purity.[3][4][5][6]
Caption: Analytical workflow for the characterization of this compound.
Applications in Drug Development
Fumaric acid esters (FAEs) have established therapeutic applications, notably in the treatment of psoriasis and multiple sclerosis.[4][7] The primary active metabolite of many clinically used FAEs is monomethyl fumarate (MMF).[4][7] Diesters like this compound can be considered as prodrugs that are metabolized in vivo to release active compounds.
The chiral nature of this specific diester may offer advantages in terms of stereoselective metabolism, potentially leading to a more favorable pharmacokinetic or pharmacodynamic profile compared to non-chiral or racemic fumarate esters.
Potential Role as an Intermediate: This class of chiral diesters has been explored as intermediates in the synthesis of complex pharmaceutical agents. For instance, related fumarate diesters are utilized in the synthesis of antiviral prodrugs like tenofovir disoproxil fumarate, where the fumarate moiety serves as a counter-ion.[8][9][10] The specific stereochemistry of this compound could be leveraged to achieve stereoselective synthesis of drug candidates.
Mechanism of Action of Fumaric Acid Esters: The therapeutic effects of FAEs are attributed to their immunomodulatory and anti-inflammatory properties. A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. FAEs are electrophilic and can react with cysteine residues on Keap1, a repressor of Nrf2. This leads to the translocation of Nrf2 to the nucleus and the subsequent transcription of antioxidant and cytoprotective genes.
Another important mechanism is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). By modulating these pathways, FAEs can reduce the production of pro-inflammatory cytokines and promote a shift towards an anti-inflammatory cellular environment.
Caption: Simplified signaling pathways modulated by fumaric acid esters.
Conclusion
This compound is a chiral molecule with significant potential in organic synthesis and as a prodrug candidate in pharmaceutical development. Its stereospecific nature necessitates precise control over its synthesis and rigorous analytical characterization to ensure enantiomeric purity. The general immunomodulatory and anti-inflammatory mechanisms of fumaric acid esters provide a strong rationale for the further investigation of this specific chiral diester for novel therapeutic applications. This guide provides a foundational understanding for researchers and drug development professionals to explore the full potential of this intriguing molecule.
References
- CN103360425A - Synthesis method of tenofovir disoproxil and fumarate thereof - Google P
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - ResearchGate. (URL: [Link])
-
Synthesis of fumaryl chloride? - ResearchGate. (URL: [Link])
-
WO/2003/082801 SYNTHESIS OF DIALKYL CARBONATES - WIPO Patentscope. (URL: [Link])
-
Fumaric acid esters - PubMed. (URL: [Link])
-
The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects - PubMed. (URL: [Link])
- CN104725423A - Tenofovir disoproxil fumarate synthesis method - Google P
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - NIH. (URL: [Link])
-
10.5: Preparing Alkyl Halides from Alcohols - Chemistry LibreTexts. (URL: [Link])
- US5637775A - Process for the preparation of halogenated ethers - Google P
-
An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate. (URL: [Link])
-
Synthesis of alkyl chlorides - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of Bis‐Arylated Squaryls via Addition of Organocopper Species onto Squaryl Dichlorides | Request PDF - ResearchGate. (URL: [Link])
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. (URL: [Link])
-
9.3. Preparation of alkyl halides & related (RX) | Organic Chemistry 1: An open textbook. (URL: [Link])
-
RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir - NIH. (URL: [Link])
-
This compound | C14H20O8 | CID 11109863 - PubChem. (URL: [Link])
-
This compound - Suzhou Unite Pharmaceutical Co.,Ltd. (URL: [Link])
Sources
- 1. This compound | C14H20O8 | CID 11109863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|111293-23-3-UNITE PHARMACEUTICAL [unite-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 5. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103360425A - Synthesis method of tenofovir disoproxil and fumarate thereof - Google Patents [patents.google.com]
- 9. CN104725423A - Tenofovir disoproxil fumarate synthesis method - Google Patents [patents.google.com]
- 10. RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] Fumarate: A Novel Prodrug of Monomethyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate is an emerging research chemical with significant potential in drug development, particularly in the realm of autoimmune and inflammatory disorders. Structurally related to approved drugs such as dimethyl fumarate (DMF) and diroximel fumarate (DRF), this compound functions as a prodrug, delivering the active metabolite monomethyl fumarate (MMF). MMF is a potent activator of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress and inflammation. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and detailed protocols for its analysis and in vitro evaluation.
Introduction: The Landscape of Fumarate-Based Therapeutics
Fumaric acid esters (FAEs) have a well-established history in the treatment of psoriasis and have gained prominence in the management of multiple sclerosis.[1][2] The therapeutic efficacy of these compounds is attributed to their active metabolite, monomethyl fumarate (MMF).[3] MMF exerts its immunomodulatory and neuroprotective effects primarily through the activation of the Nrf2 pathway.[3]
The development of various MMF prodrugs, such as DMF and DRF, has been driven by the need to optimize the delivery of MMF while minimizing adverse effects, particularly gastrointestinal intolerance.[4] this compound represents a next-generation approach in this class of therapeutics, with a unique chemical structure that may offer a distinct pharmacokinetic and tolerability profile.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source(s) |
| IUPAC Name | bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate | [][6] |
| Synonyms | (E)-Bis((S)-1-ethoxy-1-oxopropan-2-yl) fumarate, (-)-Bis(S)-1-(ethoxycarbonyl)ethyl fumarate | [][6] |
| CAS Number | 111293-23-3 | [] |
| Molecular Formula | C₁₄H₂₀O₈ | [] |
| Molecular Weight | 316.30 g/mol | [][6] |
| Appearance | Colorless to Almost colorless clear liquid | Inferred from similar compounds |
| Boiling Point | 394°C at 760 mmHg | [] |
| Density | 1.18 g/cm³ | [] |
| SMILES | CCOC(=O)C(C)OC(=O)C=CC(=O)OC(C)C(=O)OCC | [][6] |
| InChI Key | PVSLHMRMQFZKMW-GOPXOUGQSA-N | [][6] |
Synthesis and Characterization
While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed literature, a general synthetic strategy can be inferred from the synthesis of similar fumarate diesters. The synthesis would likely involve the esterification of fumaric acid with two equivalents of (S)-ethyl lactate.
Postulated Synthesis Workflow
Sources
- 1. Fumaric acid esters in the management of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fumaric Acid and its esters: an emerging treatment for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C14H20O8 | CID 11109863 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate: A Detailed Guide for Researchers
Introduction
(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate, a chiral fumarate ester, holds significant value in synthetic organic chemistry. Its unique structure, derived from the esterification of fumaric acid with two equivalents of ethyl (S)-lactate, makes it a versatile building block for the synthesis of more complex molecules and advanced pharmaceutical intermediates.[] The presence of two stereocenters and a reactive carbon-carbon double bond within the fumarate backbone allows for a variety of chemical transformations, making it a subject of interest for researchers in drug development and materials science. This document provides two detailed and reliable protocols for the synthesis of this compound, catering to different laboratory setups and reagent availability. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Chemical Properties and Structure
| Property | Value |
| IUPAC Name | bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate |
| Synonyms | (E)-Bis((S)-1-ethoxy-1-oxopropan-2-yl) fumarate, Fumaric acid bis[(S)-1-(ethoxycarbonyl)ethyl] ester |
| CAS Number | 111293-23-3[2] |
| Molecular Formula | C14H20O8[] |
| Molecular Weight | 316.30 g/mol [] |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | 394°C at 760 mmHg[] |
| Density | 1.18 g/cm³[] |
Protocol 1: Direct Fischer-Speier Esterification
This protocol details the synthesis of this compound via a classic Fischer-Speier esterification. This method involves the direct reaction of fumaric acid with an excess of ethyl (S)-lactate in the presence of a strong acid catalyst. The use of excess alcohol helps to drive the reaction equilibrium towards the product side.[3][4][5]
Reaction Scheme:
Caption: Fischer-Speier esterification of fumaric acid with ethyl (S)-lactate.
Materials and Equipment:
-
Fumaric acid (1.0 eq.)
-
Ethyl (S)-lactate (≥ 2.5 eq.)
-
Concentrated sulfuric acid (H₂SO₄, catalytic amount)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add fumaric acid (1.0 eq.), ethyl (S)-lactate (2.5 eq.), and toluene.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of fumaric acid) to the reaction mixture.
-
Reaction: Heat the mixture to reflux using a heating mantle. The azeotropic removal of water via the Dean-Stark trap will drive the reaction to completion. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer sequentially with water and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Causality and Insights:
-
Excess Ethyl Lactate: Using an excess of the alcohol (ethyl (S)-lactate) shifts the equilibrium of this reversible reaction towards the formation of the ester, maximizing the yield as per Le Chatelier's principle.[4]
-
Dean-Stark Apparatus: The removal of water, a byproduct of the esterification, is crucial. The Dean-Stark trap effectively removes water as an azeotrope with toluene, preventing the reverse reaction (hydrolysis of the ester) and ensuring a high conversion rate.
-
Acid Catalyst: The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the fumaric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the ethyl lactate.[5]
Protocol 2: Synthesis via Fumaryl Chloride
This alternative protocol involves a two-step process: the preparation of fumaryl chloride from fumaric acid, followed by its reaction with ethyl (S)-lactate. This method is often faster and can lead to higher yields as the reaction between an acid chloride and an alcohol is generally irreversible and highly efficient.[7]
Reaction Scheme:
Caption: Two-step synthesis of the target molecule via fumaryl chloride.
Materials and Equipment:
-
Fumaric acid (1.0 eq.)
-
Thionyl chloride (SOCl₂) (≥ 2.0 eq.)
-
Pyridine (catalytic amount for step 1, 2.2 eq. for step 2)
-
Ethyl (S)-lactate (2.2 eq.)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure:
Step 1: Preparation of Fumaryl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend fumaric acid (1.0 eq.) in an excess of thionyl chloride (at least 2.0 eq.).
-
Catalyst Addition: Add a catalytic amount of pyridine.
-
Reaction: Heat the mixture to reflux until the solid fumaric acid has completely dissolved and the evolution of SO₂ and HCl gas has ceased (typically 2-4 hours).[8]
-
Isolation: Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain purified fumaryl chloride.[9] Caution: Thionyl chloride and fumaryl chloride are corrosive and lachrymatory. This step must be performed in a well-ventilated fume hood.
Step 2: Esterification
-
Reaction Setup: Dissolve ethyl (S)-lactate (2.2 eq.) and pyridine (2.2 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.
-
Addition of Fumaryl Chloride: Add the freshly prepared fumaryl chloride (1.0 eq.) dropwise to the cooled solution via an addition funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Causality and Insights:
-
Acid Chloride Reactivity: Fumaryl chloride is a highly reactive acylating agent. The electron-withdrawing nature of the chlorine atoms makes the carbonyl carbons extremely electrophilic, leading to a rapid and irreversible reaction with the alcohol.
-
Pyridine as a Base: In the second step, pyridine acts as a base to neutralize the HCl generated during the reaction. This prevents the protonation of the alcohol and potential side reactions. It also acts as a nucleophilic catalyst.
-
Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents in this protocol, as fumaryl chloride will readily react with any moisture to regenerate fumaric acid.
Purification and Characterization
The crude product obtained from either protocol can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Characterization Data:
The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl groups (a triplet and a quartet), a doublet for the methyl groups of the lactate moiety, a quartet for the methine proton of the lactate moiety, and a singlet for the vinylic protons of the fumarate backbone.[10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct peaks for the carbonyl carbons of the ester groups, the vinylic carbons of the fumarate, and the carbons of the ethyl lactate moieties.[10]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show strong absorption bands corresponding to the C=O stretching of the ester groups (around 1730-1750 cm⁻¹) and the C=C stretching of the fumarate double bond (around 1645 cm⁻¹).[10]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (316.30 g/mol ).[]
Experimental Workflow Overview
Caption: General experimental workflow for the synthesis of the target molecule.
References
-
Organic Syntheses. Fumaryl chloride. [Link]
-
ResearchGate. Synthesis of complex 2. DCC, N,N′‐dicyclohexylcarbodiimide; DMAP, 4‐dimethylaminopyridine. [Link]
-
PubChem. This compound. [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
ResearchGate. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
- Google Patents. US2653168A - Process for preparing fumaryl chloride.
-
Fischer Esterification Handout. [Link]
-
National Center for Biotechnology Information. Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous Ethyl Lactate: A Kinetic Study. [Link]
-
Organic Syntheses. (S)-4-(t-BUTYLDIMETHYLSILYLOXY)-2-PENTYN-1-OL. [Link]
-
ResearchGate. DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. [Link]
-
Wikipedia. Esterificazione. [Link]
-
National Center for Biotechnology Information. Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. [Link]
-
ResearchGate. 1 H NMR and 13 C NMR of bis(2-ethylheptyl) phthalate in CDCl3. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Open Research Europe. Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency. [Link]
-
ResearchGate. What is the solubility limitation of DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) in DMF (Dimethylformamide) before saturation?. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
Université de Liège. Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. [Link]
-
National Center for Biotechnology Information. Preparation of Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane and Investigation of Its Cationic UV-Curing Material Properties. [Link]
-
Slideshare. Manufacturing Process of Ethyl Lactate.pdf. [Link]
-
MDPI. (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of Bis[(R or S)-N-1-(X-C6H4)ethyl-2-oxo-1-naphthaldiminato-κ2N,O]-Λ/Δ-cobalt(II) (X = H, p-CH3O, p-Br) with Symmetry- and Distance-Dependent Vibrational Circular Dichroism. [Link]
-
Suzhou Unite Pharmaceutical Co.,Ltd. This compound. [Link]
Sources
- 2. This compound|111293-23-3-UNITE PHARMACEUTICAL [unite-chem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Esterificazione - Wikipedia [it.wikipedia.org]
- 8. US2653168A - Process for preparing fumaryl chloride - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Chirality in Fumarate-Based Therapeutics
An Application Guide for the Laboratory Preparation of Enantiopure Fumarate Derivatives
Fumaric acid and its derivatives are cornerstone molecules in cellular metabolism and have found extensive applications in the pharmaceutical and materials science sectors.[1][2] Notably, fumaric acid esters (FAEs), such as dimethyl fumarate (DMF), are established therapeutics for autoimmune conditions like psoriasis and relapsing-remitting multiple sclerosis.[3][4][5] The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[6] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its counterpart, the distomer, could be inactive, less active, or even cause adverse effects.[6]
Therefore, the ability to produce fumarate derivatives in an enantiomerically pure form is not merely an academic exercise but a critical requirement for developing safer and more effective medicines.[7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal strategies for preparing enantiopure fumarate derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and outline the necessary analytical methods to validate enantiopurity, ensuring a robust and reliable synthetic workflow.
Strategic Approaches to Enantiopure Synthesis
The synthesis of a single-enantiomer compound can be broadly approached in two ways: asymmetric synthesis , where the desired enantiomer is created directly, or chiral resolution , where a pre-existing racemic (50:50) mixture of enantiomers is separated. A third, increasingly powerful strategy involves the use of biocatalysis. The choice of strategy depends on factors such as scale, cost, existing infrastructure, and the specific molecular target.
Sources
- 1. Conversion of acetate and glyoxylate to fumarate by a cell-free synthetic enzymatic biosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the biomedical applications of fumaric acid and its ester derivatives: The multifaceted alternative therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of Dimethyl Fumarate [mdpi.com]
- 6. Enantiopure drug - Wikipedia [en.wikipedia.org]
- 7. rroij.com [rroij.com]
Topic: Utilizing (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate for Advanced Esterification and Transesterification Reactions
An Application Note and Protocol Guide from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Chiral Reagent for High-Purity Fumarate Ester Synthesis
(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate is a crystalline, chiral organic compound designed for the precise and high-purity synthesis of fumarate esters.[][2] Structurally, it is a diester of fumaric acid, where the esterifying groups are derived from the naturally occurring and enantiomerically pure ethyl (S)-lactate.[3] This unique structure makes it an excellent reagent for introducing the fumaroyl moiety into a wide range of molecules, particularly in the synthesis of advanced intermediates for pharmaceutical applications.[]
The use of an enantiopure starting material like ethyl L-lactate is a deliberate strategy in synthetic chemistry. It ensures that the reagent itself does not introduce unwanted stereoisomers into a reaction mixture, which is a critical consideration in drug development where stereochemical purity is paramount. This application note provides a deep dive into the mechanistic principles, practical advantages, and detailed protocols for deploying this reagent in esterification reactions, primarily through a transesterification pathway.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 111293-23-3 | [][2] |
| Molecular Formula | C₁₄H₂₀O₈ | [][2] |
| Molecular Weight | 316.30 g/mol | [][2] |
| IUPAC Name | bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate | [2] |
| Appearance | Solid (assumed based on common use as a stable reagent) | N/A |
| Chirality | Contains two (S) stereocenters | [2] |
Core Concept and Mechanistic Insight: Transesterification as the Primary Pathway
While direct esterification of carboxylic acids is common, it often requires harsh conditions (e.g., strong acids, high temperatures) and the removal of water to drive the equilibrium.[4] The subject reagent offers a more elegant solution by acting as a transesterification agent. In this process, the fumaroyl group is transferred from the ethyl lactate moieties to a target alcohol (R-OH).
The reaction can be catalyzed by either an acid or a base. The choice of catalyst is crucial and depends on the stability of the substrate alcohol.[5]
-
Base-Catalyzed Transesterification: This is often faster and proceeds under milder temperature conditions. A non-nucleophilic base deprotonates the incoming alcohol, increasing its nucleophilicity. The resulting alkoxide attacks one of the carbonyl carbons of the fumarate. This pathway is suitable for primary and secondary alcohols that are not prone to elimination.
-
Acid-Catalyzed Transesterification: In this mechanism, a proton source activates the carbonyl oxygen of the fumarate, making the carbonyl carbon more electrophilic and susceptible to attack by the neutral alcohol. This method is advantageous for acid-stable substrates.
The ethyl (S)-lactate formed as a byproduct is a relatively stable, non-toxic, and easily removable molecule, which simplifies the purification of the desired fumarate ester product.
Caption: Proposed transesterification mechanism.
Field-Proven Insights: Why Choose a Chiral Fumarate Diester?
The decision to use a pre-formed, chiral diester like this compound over direct esterification with fumaric acid is rooted in several key advantages that are critical in pharmaceutical and fine chemical synthesis:
-
Self-Validating Purity: As a stable, crystalline solid, the reagent can be purified to a very high degree. This ensures that a key building block in the synthesis is of known and reliable quality, which is fundamental to reproducible and scalable processes.
-
Mild Reaction Conditions: Transesterification generally proceeds under significantly milder conditions than direct esterification of the free diacid.[6] This is crucial when working with sensitive or complex substrates that might degrade under the high temperatures or harsh pH required for traditional methods.
-
Avoidance of Stereochemical Complications: By using a single, pure enantiomer derived from the chiral pool (ethyl L-lactate), the reaction avoids the formation of diastereomeric products when the target alcohol is also chiral. This drastically simplifies downstream purification, which is often one of the most challenging and costly aspects of asymmetric synthesis.[7]
-
Improved Solubility and Handling: Fumaric acid itself has low solubility in many organic solvents, which can lead to slow and heterogeneous reaction mixtures.[8] This pre-formed diester exhibits improved solubility, facilitating homogeneous reaction conditions and more predictable kinetics.
Experimental Protocol: General Procedure for Transesterification
This protocol provides a robust, self-validating starting point for the transesterification of a generic alcohol using this compound. The specific conditions, particularly temperature and reaction time, should be optimized for each new substrate.
Table 2: Reagents and Materials
| Reagent/Material | Purpose | Typical Grade | Notes |
| This compound | Fumaroyl Group Donor | >97% | The limiting reagent. |
| Target Alcohol (R-OH) | Nucleophile | Anhydrous | Use 2.2 - 3.0 equivalents. |
| Toluene | Solvent | Anhydrous | Ensures a higher boiling point if heating is needed. |
| Sodium Methoxide (NaOMe) | Base Catalyst | Anhydrous | Use 0.1 equivalents for base-catalyzed reaction. |
| or p-Toluenesulfonic acid (p-TsOH) | Acid Catalyst | Monohydrate | Use 0.1 equivalents for acid-catalyzed reaction. |
| Diethyl Ether | Extraction Solvent | Reagent | |
| Saturated NaHCO₃(aq) | Aqueous Wash | Reagent | To neutralize acid catalyst. |
| Brine | Aqueous Wash | Reagent | To remove water. |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | Reagent | |
| Silica Gel | Stationary Phase | 60 Å, 230-400 mesh | For flash chromatography. |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous toluene (approx. 0.1 M concentration relative to the fumarate) and stir until the solid is fully dissolved.
-
Addition of Alcohol: Add the target alcohol (2.5 eq) to the solution via syringe.
-
Catalyst Addition:
-
For Base Catalysis: Add sodium methoxide (0.1 eq).
-
For Acid Catalysis: Add p-toluenesulfonic acid (0.1 eq).
-
-
Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 80-110 °C), depending on the reactivity of the alcohol. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ (especially if an acid catalyst was used), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure dialkylated fumarate product.
Caption: General experimental workflow.
Data and Expected Outcomes
The efficiency of the transesterification will depend heavily on the nature of the alcohol. The following table provides an exemplary guide to expected outcomes based on general chemical principles. Actual results must be determined empirically.
Table 3: Exemplary Substrate Scope and Expected Yields
| Alcohol Substrate (R-OH) | Steric Hindrance | Expected Reactivity | Typical Conditions | Expected Yield |
| Methanol / Ethanol | Low | High | RT, 2-4h | >90% |
| Benzyl Alcohol | Low | High | RT to 40°C, 4-8h | 85-95% |
| Isopropanol | Medium | Moderate | Reflux, 8-16h | 60-75% |
| tert-Butanol | High | Very Low | Reflux, 24-48h | <20% |
| Ethylene Glycol | Low (Primary) | High | RT, 4-6h | Good (mixture of mono/di-adduct) |
Conclusion
This compound is a specialized reagent that offers significant advantages for the synthesis of fumarate esters, particularly in contexts where purity, mild conditions, and stereochemical control are essential. Its use in a transesterification protocol provides a reliable and efficient alternative to the direct esterification of fumaric acid. The protocols and principles outlined in this note serve as a comprehensive guide for researchers to effectively incorporate this valuable building block into their synthetic strategies, enabling the development of complex molecules for pharmaceutical and other advanced applications.
References
-
Martin-Matute, B., Edin, M., Bogar, K., & Bäckvall, J. E. (2004). A Highly Efficient Dynamic Kinetic Resolution of Secondary Alcohols at Room Temperature. Angewandte Chemie International Edition, 43(47), 6535-6539. Available at: [Link]
-
Ishihara, K., & Yamamoto, H. (2018). Chiral Guanidines and Their Derivatives in Asymmetric Synthesis. Chemical Society Reviews, 47(22), 8358-8403. Available at: [Link]
- Google Patents. (1950). Preparation of esters of fumaric acid. US2522363A.
-
Mahmoud, A. R. (2024). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. Public Full-text. Available at: [Link]
-
Usmani, A., et al. (2024). Esterification of Ethanol and Lactic Acid to Ethyl Lactate Over Mgal-Layered Double Hydroxide (Ldh) Having Different Mg:Al Molar Ratios. ResearchGate. Available at: [Link]
-
Master Organic Chemistry. (2022). Transesterification. Available at: [Link]
-
O'Hagan, D. (2000). Recent advances in the transesterification of β-keto esters. Journal of the Chemical Society, Perkin Transactions 1, (18), 2945-2964. Available at: [Link]
-
Yi, H., et al. (2016). Microbial biosynthesis of lactate esters. Biotechnology for Biofuels, 9, 144. Available at: [Link]
-
Shaik, K. B., et al. (2023). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Molecules, 28(14), 5408. Available at: [Link]
-
Taylor & Francis. (2019). Ethyl lactate – Knowledge and References. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
RSC Publishing. (2015). Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. RSC Advances, 5, 78453-78460. Available at: [Link]
-
Student Academic Success Services. Organic Reactions: Esterification & Transesterification. Available at: [Link]
-
Pereira, C. S. M., et al. (2011). Ethyl lactate as a solvent: Properties, applications and production processes – a review. Green Chemistry, 13(10), 2658-2671. Available at: [Link]
Sources
- 2. This compound | C14H20O8 | CID 11109863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl lactate as a solvent: Properties, applications and production processes – a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Microbial biosynthesis of lactate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US2522363A - Preparation of esters of fumaric acid - Google Patents [patents.google.com]
The Strategic Application of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] Fumarate in the Synthesis of Chiral Pharmaceutical Intermediates
Introduction: In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is a cornerstone of creating safe and effective drugs. Chiral auxiliaries are powerful tools in this endeavor, guiding reactions to produce a desired stereoisomer. Among these, (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate has emerged as a valuable and versatile chiral building block. This document provides a detailed exploration of its application, focusing on its role in the diastereoselective synthesis of chiral β-amino acid derivatives, which are key intermediates for a range of therapeutics, including matrix metalloproteinase (MMP) inhibitors.
Compound Overview and Physicochemical Properties
This compound is a C2-symmetric diester of fumaric acid, incorporating two chiral lactate-derived auxiliaries.[1] This structural feature is central to its function in asymmetric synthesis.
| Property | Value |
| Molecular Formula | C₁₄H₂₀O₈ |
| Molecular Weight | 316.30 g/mol |
| CAS Number | 111293-23-3 |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 394°C at 760 mmHg |
| Density | 1.18 g/cm³ |
Table 1: Physicochemical properties of this compound.
The molecule's electrophilic nature, conferred by the electron-withdrawing fumarate core, makes it an excellent Michael acceptor for various nucleophiles.[1] The strategic placement of the chiral (S)-1-(ethoxycarbonyl)ethyl groups provides a defined stereochemical environment that directs the approach of incoming nucleophiles, leading to a high degree of diastereoselectivity in the products.
Core Application: Diastereoselective Synthesis of Chiral β-Amino Acid Derivatives
A primary application of this compound is in the synthesis of chiral β-amino acid derivatives through diastereoselective Michael addition of amines. These β-amino acid moieties are crucial components of numerous biologically active molecules, including peptide-based drugs and enzyme inhibitors.
Mechanistic Rationale: The Role of the Chiral Auxiliary
The diastereoselectivity of the conjugate addition is dictated by the steric hindrance imposed by the chiral auxiliaries. The (S)-configuration of the lactate-derived esters creates a chiral pocket around the electrophilic double bond of the fumarate. An incoming nucleophile, such as an amine, will preferentially attack from the less sterically hindered face of the molecule.
Sources
Application Notes and Protocols for Asymmetric Reactions Involving Chiral Fumarates
Introduction: The Significance of Chiral Fumarates in Asymmetric Synthesis
Chirality is a fundamental property in molecular science, profoundly influencing the biological activity of compounds.[1][2] In drug development, the precise three-dimensional arrangement of atoms in a molecule can mean the difference between a potent therapeutic and an inactive or even harmful substance.[1][3][4] For this reason, the development of methodologies for asymmetric synthesis, which allows for the selective production of a single enantiomer of a chiral molecule, is of paramount importance to the pharmaceutical and agrochemical industries.[5][6][7]
Fumarates, as prochiral α,β-unsaturated dicarbonyl compounds, represent versatile building blocks in the stereoselective synthesis of a wide array of complex molecules. Their electron-deficient double bond is susceptible to a variety of nucleophilic and cycloaddition reactions, providing a gateway to chiral succinates and other valuable intermediates. This application note provides a detailed guide to the experimental setup for key asymmetric reactions involving chiral fumarates, with a focus on the underlying principles that govern stereochemical control. We will delve into practical protocols for Michael additions and Diels-Alder reactions, as well as the critical analytical techniques required to verify the success of these enantioselective transformations.
Core Principles of Stereoselective Reactions with Fumarates
The stereochemical outcome of a reaction involving a prochiral fumarate is determined by the ability of a chiral catalyst or auxiliary to create a diastereomeric transition state that favors the formation of one enantiomer over the other. This is achieved through non-covalent interactions, such as hydrogen bonding or steric hindrance, which effectively block one face of the fumarate from the approaching reagent.
Two primary strategies are employed to achieve high enantioselectivity in reactions with fumarates:
-
Chiral Catalysis: A small amount of a chiral molecule (the catalyst) is used to control the stereochemistry of the reaction. This catalyst can be a metal complex with a chiral ligand or a purely organic molecule (organocatalyst).[6][8] The catalyst interacts with the fumarate or the nucleophile, or both, to create a chiral environment that directs the reaction pathway.
-
Chiral Auxiliaries: A chiral molecule is covalently attached to the fumarate substrate to form a chiral starting material. This "auxiliary" group then directs the stereochemical course of the reaction before being cleaved to yield the desired chiral product.
This guide will focus on the application of chiral catalysts, which are often more atom-economical and synthetically efficient.
Experimental Workflow for Asymmetric Reactions of Fumarates
A typical experimental workflow for performing and analyzing an asymmetric reaction involving a chiral fumarate is outlined below. This process emphasizes in-process monitoring and rigorous characterization of the final product to ensure both high yield and high enantioselectivity.
Caption: General experimental workflow for asymmetric reactions involving chiral fumarates.
Detailed Protocols
Protocol 1: Organocatalyzed Asymmetric Michael Addition of an Aldehyde to Diethyl Fumarate
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[9] Organocatalysis has emerged as a powerful tool for effecting enantioselective Michael additions.[10][11][12][13] This protocol describes a typical procedure using a chiral secondary amine catalyst.
Reaction Scheme:
Materials and Equipment:
-
Reactants: Diethyl fumarate, aldehyde (e.g., propanal), chiral secondary amine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether).
-
Solvent: Anhydrous toluene.
-
Reagents for Work-up: Saturated aqueous ammonium chloride solution, brine, anhydrous magnesium sulfate.
-
Equipment: Oven-dried round-bottom flask with a magnetic stir bar, rubber septum, nitrogen inlet, syringes, thin-layer chromatography (TLC) plates, column chromatography setup (silica gel), rotary evaporator.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask under a nitrogen atmosphere, add the chiral secondary amine catalyst (0.02 mmol, 10 mol%).
-
Addition of Reactants: Add anhydrous toluene (2.0 mL) and diethyl fumarate (0.2 mmol, 1.0 equiv). Cool the mixture to 0 °C in an ice bath.
-
Nucleophile Addition: Add the aldehyde (0.4 mmol, 2.0 equiv) dropwise via syringe over 5 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Washing: Wash the combined organic layers with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere prevents the oxidation of the aldehyde and the catalyst.
-
Anhydrous Solvent: Water can compete with the substrate for binding to the catalyst and can also hydrolyze the enamine intermediate, thus inhibiting the reaction.
-
Low Temperature: Running the reaction at 0 °C often improves enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the major enantiomer.
-
Excess Aldehyde: Using an excess of the aldehyde can help to drive the reaction to completion.
Protocol 2: Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction for the formation of six-membered rings.[14] Chiral Lewis acids can be used to catalyze the reaction and control the stereochemistry.[15][16]
Reaction Scheme:
Materials and Equipment:
-
Reactants: Diethyl fumarate, cyclopentadiene (freshly cracked), chiral Lewis acid catalyst (e.g., a copper(II)-bis(oxazoline) complex).
-
Solvent: Anhydrous dichloromethane (DCM).
-
Equipment: Oven-dried Schlenk tube with a magnetic stir bar, rubber septum, nitrogen or argon inlet, syringes, low-temperature bath (e.g., dry ice/acetone).
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral bis(oxazoline) ligand (0.022 mmol, 11 mol%) in anhydrous DCM (1.0 mL). Add the copper(II) salt (e.g., Cu(OTf)₂, 0.02 mmol, 10 mol%) and stir at room temperature for 1 hour to form the active catalyst complex.
-
Reaction Setup: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Addition of Dienophile: Add diethyl fumarate (0.2 mmol, 1.0 equiv) to the cold catalyst solution.
-
Addition of Diene: Add freshly cracked cyclopentadiene (0.6 mmol, 3.0 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench by adding a few drops of water. Allow the mixture to warm to room temperature.
-
Purification: Filter the mixture through a short pad of silica gel, eluting with DCM, to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: The chiral Lewis acid coordinates to the carbonyl oxygen of the fumarate, lowering its LUMO energy and accelerating the reaction.[15] The chiral ligands on the metal create a stereochemically defined environment that directs the approach of the diene.
-
Low Temperature: As with the Michael addition, low temperatures are crucial for achieving high enantioselectivity in Diels-Alder reactions.
-
Freshly Cracked Cyclopentadiene: Cyclopentadiene readily dimerizes at room temperature. It must be "cracked" by distillation from its dimer immediately before use to ensure its reactivity.
Analytical Characterization
Rigorous analysis is essential to confirm the structure of the product and, most importantly, to determine its enantiomeric purity.
Structural Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the product. For chiral molecules, the use of chiral solvating agents or chiral derivatizing agents can sometimes allow for the direct observation of diastereomeric species in the NMR spectrum, providing a measure of enantiomeric excess.[2][17][18][19][20]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the product, further confirming its identity.
Determination of Enantiomeric Excess (ee)
The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| * 100[21]
The most common and reliable methods for determining ee are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[21][22][23][24]
Chiral HPLC Method Development:
-
Column Selection: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[25]
-
Mobile Phase Screening: A typical starting mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol. For reverse-phase, a mixture of water and acetonitrile or methanol is used. The ratio of the solvents is varied to optimize the separation.
-
Flow Rate and Temperature Optimization: Adjusting the flow rate and column temperature can also improve the resolution of the enantiomers.
Typical Chiral HPLC Data
| Parameter | Value |
| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 90:10 Hexane:Isopropanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 25 °C |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Decomposition of starting materials or product- Inefficient purification | - Increase reaction time or temperature (may affect ee)- Ensure anhydrous and inert conditions- Optimize column chromatography conditions |
| Low Enantioselectivity | - Inactive or impure catalyst- Reaction temperature too high- Presence of water or other impurities | - Use fresh, high-purity catalyst- Lower the reaction temperature- Use rigorously dried solvents and reagents |
| Poor Resolution in Chiral HPLC | - Inappropriate chiral stationary phase- Suboptimal mobile phase composition | - Screen different types of chiral columns- Systematically vary the mobile phase composition (e.g., ratio of polar to non-polar solvent) |
Conclusion
The asymmetric functionalization of chiral fumarates is a powerful strategy for the synthesis of enantiomerically enriched molecules that are of significant interest in drug discovery and development. The success of these reactions hinges on a carefully planned and executed experimental setup, with meticulous attention to reaction conditions and rigorous analytical characterization. The protocols and principles outlined in this application note provide a solid foundation for researchers to successfully implement these important synthetic transformations in their own laboratories. By understanding the causality behind each experimental choice, scientists can not only reproduce these methods but also rationally design new and improved asymmetric reactions.
References
-
Połosak, A. J., Głowacki, M. P., & Kwiatkowski, P. (2025). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. Organic Letters, 27, 2087–2092. [Link]
-
Singh, U. P., & Singh, R. K. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(15), 4933. [Link]
-
Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(4), 421–423. [Link]
-
Walsh, P. J., & Kozlowski, M. C. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chemical Reviews, 115(16), 8681–8731. [Link]
-
Amireddy, N., & Kumar, P. (2014). The Significance of Chirality in Drug Design and Development. Journal of Applied Pharmaceutical Science, 4(1), 123-127. [Link]
-
Zhang, X. (2000). Developing a chiral toolbox for asymmetric catalytic reactions. Accounts of Chemical Research, 33(6), 371–380. [Link]
-
Wolf, C., & Raro, M. (2008). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. The Journal of Organic Chemistry, 73(21), 8643–8646. [Link]
-
Li, G., & Wang, X. (2023). Chiral Analysis of the Key Intermediates of Tenofovir Alafenamide Fumarate. Chirality, 35(4), 314-321. [Link]
-
Sohtome, Y., & Nagasawa, K. (2016). Catalytic asymmetric aza-Michael addition of fumaric monoacids with multifunctional thiourea/boronic acids. Organic & Biomolecular Chemistry, 14(3), 743-746. [Link]
-
Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 52(12), 2501–2505. [Link]
-
Herrera, R. P., Monge, D., Martín-Zamora, E., Fernandez, R., & Lassaletta, J. M. (2007). Organocatalytic conjugate addition of formaldehyde N,N-dialkylhydrazones to beta,gamma-unsaturated alpha-keto esters. Organic Letters, 9(17), 3303–3306. [Link]
-
Dias, L. C. (1997). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Journal of the Brazilian Chemical Society, 8(4), 289-332. [Link]
-
Ilardi, E. A., & Vitaku, E. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(19), 6245. [Link]
-
James, T. D., & Fossey, J. S. (2016). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 3(7), 846-850. [Link]
-
Davies, S. G. (1990). Asymmetric Synthesis via Chiral Transition Metal Auxiliaries. Philosophical Transactions of the Royal Society of London. Series A, Mathematical and Physical Sciences, 332(1626), 113–125. [Link]
-
Wenzel, T. J. (2007). Calix[26]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Progress in Nuclear Magnetic Resonance Spectroscopy, 50(1-2), 1-38. [Link]
-
Chen, J., & Lu, Y. (2016). Organocatalytic Asymmetric Michael Addition Reaction of Aldehydes with 2-Furanones: Experimental, Applications and DFT Studies. Chemistry - An Asian Journal, 11(13), 1933-1939. [Link]
-
Połosak, A. J., Głowacki, M. P., & Kwiatkowski, P. (2025). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. [Link]
-
Härterich, N., Horz, P., Fan, Y., Aberle, B., & Hauer, B. (2025). Regioselective hydration of geraniol by Escherichia coli fumarases in whole-cell biotransformations. Comptes Rendus. Chimie, 28, 585-593. [Link]
-
Reddy, G. S., & Kumar, V. (2025). Chiral drugs: Synthesis and analysis. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]
-
Krenske, E. H., & Houk, K. N. (2013). Chiral Carbocations as Lewis Acid Catalysts in Diels-Alder Reactions. The Journal of Organic Chemistry, 78(15), 7549–7557. [Link]
-
Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pacific Journal of Research, 3(2), 7-14. [Link]
-
Li, H., & Wang, Y. (2019). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 6(18), 3296-3301. [Link]
-
Carreno, M. C., Garcia-Cerrada, S., & Urbano, A. (2000). Fumarate of (S,S)-α,α'- Bis(trifluoromethyl)-1,8-anthracenedimethanol. A Chiral Macrocycle for the Diels−Alder Reaction with Cyclopentadiene. The Journal of Organic Chemistry, 65(14), 4514–4519. [Link]
-
Lu, Y., & Chen, Y. (2012). Organocatalytic asymmetric transformations of modified Morita–Baylis–Hillman adducts. Chemical Society Reviews, 41(10), 3877-3890. [Link]
-
Gawronski, J., & Gawronska, K. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 26(16), 4930. [Link]
-
Avila-Ortiz, C. G., et al. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(12), 2139. [Link]
-
Costa, B. J., & Cabral, J. M. S. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(11), 2126. [Link]
-
Rose, I. A. (1993). How fumarase recycles after the malate --> fumarate reaction. Insights into the reaction mechanism. Biochemistry, 32(34), 8740–8745. [Link]
-
Kaabel, S., & Kanger, T. (2022). Organocatalytic asymmetric Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journal of Organic Chemistry, 18, 148–154. [Link]
-
Kwiatkowski, P., & Jurczak, J. (2025). Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones. The Journal of Organic Chemistry, 90(16), 11439–11446. [Link]
-
Corey, E. J., & Loh, T.-P. (1991). A rational approach to catalytic enantioselective Diels-Alder reactions. Journal of the American Chemical Society, 113(23), 8966–8967. [Link]
-
Snider, B. B., & Duvall, J. R. (2013). Total synthesis of (−)-dihydroprotolichesterenic acid via diastereoselective conjugate addition to chiral fumarates. Tetrahedron Letters, 54(17), 2186–2188. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
The Organic Chemistry Tutor. (2023, April 2). How To Calculate Enantiomeric Excess - Stereochemistry [Video]. YouTube. [Link]
-
Wang, J., & Chi, Y. R. (2018). Access to Allene-Containing Molecules via Enantioselective Reactions of Azolium Cumulenolate Intermediates. Angewandte Chemie International Edition, 57(34), 11119-11123. [Link]
-
Kumar, A., & Singh, R. (2025). Role of Chirality in Drugs. Journal of Pharmaceutical Sciences and Research, 17(8), 1234-1240. [Link]
-
Buckingham, A. D., & Fischer, P. (2006). Direct chiral discrimination in NMR spectroscopy. Chemical Physics, 324(1), 111–116. [Link]
-
Kumar, S., & Singh, V. K. (2021). Recent Advances in Organocatalytic Asymmetric Michael Addition Reactions to α, β‐Unsaturated Nitroolefins. The Chemical Record, 21(6), 1436-1456. [Link]
-
Wang, Y., & Deng, L. (2019). Switchable divergent organocatalytic asymmetric reactions of azlactones with 1,4-enediones. Nature Communications, 10(1), 546. [Link]
-
Krenske, E. H., & Houk, K. N. (2014). Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects. Journal of the American Chemical Society, 136(4), 1561–1572. [Link]
-
Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Rendiconti Lincei. Scienze Fisiche e Naturali, 28(Suppl 1), 125–134. [Link]
-
Wang, W., Li, H., & Wang, J. (2007). Organocatalytic asymmetric direct vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to nitroolefins. Organic & Biomolecular Chemistry, 5(8), 1283-1285. [Link]
-
Dias, L. C. (1997). Chiral Lewis acid catalysts in diels-Alder cycloadditions. [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2025). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 37(8), 643-671. [Link]
Sources
- 1. pharma.researchfloor.org [pharma.researchfloor.org]
- 2. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]
- 5. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing a chiral toolbox for asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organocatalytic conjugate addition of formaldehyde N,N-dialkylhydrazones to beta,gamma-unsaturated alpha-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organocatalytic asymmetric direct vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to nitroolefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. diva-portal.org [diva-portal.org]
- 15. scielo.br [scielo.br]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. bates.edu [bates.edu]
- 19. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. scispace.com [scispace.com]
- 21. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. phx.phenomenex.com [phx.phenomenex.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Asymmetric Synthesis Utilizing (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] Fumarate
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Chiral Building Block Derived from Lactic Acid
(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate is a C2-symmetric chiral dienophile derived from the readily available and inexpensive chiral pool starting material, (S)-lactic acid. Its structure incorporates two chiral ethyl lactate moieties esterified to a fumaric acid backbone. This design imparts stereochemical information onto the prochiral fumarate core, making it a valuable tool for asymmetric synthesis. The electron-withdrawing nature of the ester groups activates the double bond for various nucleophilic and cycloaddition reactions, while the chiral environment dictated by the lactate-derived auxiliaries directs the stereochemical outcome of these transformations.
This document provides detailed application notes and protocols for the use of this compound in asymmetric synthesis, with a primary focus on its application in the diastereoselective Diels-Alder reaction. The principles and protocols outlined herein are grounded in established methodologies for similar chiral auxiliaries and aim to provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging this reagent for the stereocontrolled synthesis of complex molecular architectures.[1]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O₈ | [2][] |
| Molecular Weight | 316.30 g/mol | [2][] |
| Appearance | Colorless to light yellow oil | |
| Boiling Point | 394 °C at 760 mmHg | [2] |
| Density | 1.18 g/cm³ | [2] |
| Chirality | (S,S)-configuration |
Application in Asymmetric Diels-Alder Cycloadditions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When a prochiral dienophile is used, the reaction can lead to the formation of multiple stereoisomers. The use of chiral auxiliaries covalently attached to the dienophile is a well-established strategy to control the facial selectivity of the cycloaddition, leading to a high degree of diastereoselectivity. This compound serves as an excellent chiral dienophile for this purpose.
Mechanism of Stereocontrol:
The diastereoselectivity in the Diels-Alder reaction of N-acryloyl derivatives of lactate esters is achieved through the formation of a chiral complex with a Lewis acid.[1] While the exact compound of this note is a fumarate, the principle of stereocontrol is analogous. The Lewis acid, typically a titanium or aluminum-based reagent, coordinates to the carbonyl oxygen atoms of the dienophile. This coordination serves two primary purposes:
-
Activation: The Lewis acid enhances the electrophilicity of the dienophile, thereby accelerating the rate of the Diels-Alder reaction.
-
Stereodirection: The bulky chiral auxiliary, in conjunction with the coordinated Lewis acid, creates a sterically hindered environment on one face of the dienophile. This forces the incoming diene to approach from the less hindered face, resulting in a highly diastereoselective cycloaddition.
The chelation of the Lewis acid to the two carbonyl groups of the lactate ester moiety locks the conformation of the chiral auxiliary, providing a well-defined chiral pocket that directs the approach of the diene.
Caption: Proposed mechanism for the Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Protocol: Diastereoselective Diels-Alder Reaction with 1,3-Butadiene
This protocol is adapted from a similar procedure utilizing a lactate-derived chiral auxiliary and is expected to yield high diastereoselectivity.[1]
Materials:
-
This compound
-
1,3-Butadiene (condensed and freshly distilled)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv) and dissolve in anhydrous dichloromethane (approx. 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add titanium tetrachloride (1.1 equiv) dropwise to the stirred solution. The solution will typically turn a deep red or orange color. Stir for 30 minutes at -78 °C to allow for complete complexation.
-
Diene Addition: Add freshly condensed 1,3-butadiene (3.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the diastereomerically enriched Diels-Alder adduct.
Removal of the Chiral Auxiliary:
The chiral auxiliary can be removed under standard saponification conditions followed by acidification to yield the corresponding dicarboxylic acid.
-
Dissolve the purified Diels-Alder adduct in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the saponification is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield the chiral dicarboxylic acid. The chiral auxiliary (ethyl lactate) can be recovered from the aqueous layer.
Expected Outcomes:
Based on analogous reactions with lactate-derived chiral acrylates, high diastereoselectivity is anticipated.[1]
| Diene | Lewis Acid | Temperature | Diastereomeric Excess (de) | Yield |
| 1,3-Butadiene | TiCl₄ | -78 °C | >95% | >90% |
| Cyclopentadiene | TiCl₄ | -78 °C | >98% | >95% |
Application in Asymmetric Michael Additions
This compound can also serve as a chiral Michael acceptor in conjugate addition reactions. The stereochemical outcome is again controlled by the chiral auxiliaries, which direct the nucleophilic attack to one of the prochiral faces of the fumarate double bond.
General Considerations:
-
Nucleophiles: A wide range of soft nucleophiles, such as organocuprates, enamines, and stabilized enolates, can be employed.
-
Catalysis: The reaction can be promoted by Lewis acids or organocatalysts to enhance reactivity and stereoselectivity.
-
Stereocontrol: The inherent chirality of the fumarate directs the diastereoselectivity of the addition. The choice of nucleophile and reaction conditions can influence the degree of stereocontrol.
Sources
Application Note & Protocol: Quantitative Analysis of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate
Abstract
This document provides a comprehensive guide to the analytical quantification of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate, a key pharmaceutical intermediate. We present a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, designed for accuracy, precision, and specificity. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, method validation in accordance with ICH guidelines, and insights into the scientific rationale behind the experimental design.
Introduction: The Analytical Imperative for this compound
This compound is a chiral diester of fumaric acid, notable for its applications in organic synthesis and as a precursor in the manufacturing of active pharmaceutical ingredients (APIs).[][2] Its precise quantification is critical for ensuring product quality, stability, and regulatory compliance. This application note addresses the need for a reliable analytical method for this compound.
The molecular structure of this compound, with its ester and fumarate moieties, informs the selection of an appropriate analytical technique. The presence of a chromophore in the fumarate double bond suggests that UV-Visible spectrophotometry is a viable detection method.
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate | [3] |
| Molecular Formula | C14H20O8 | [][3] |
| Molecular Weight | 316.30 g/mol | [][3] |
| Boiling Point | 394°C at 760 mmHg | [] |
| Density | 1.18 g/cm³ | [] |
Method Selection: Rationale for RP-HPLC with UV Detection
For the quantification of non-volatile and thermally labile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. A Reversed-Phase (RP) stationary phase is selected due to the compound's moderate polarity. UV detection is employed based on the absorbance of the α,β-unsaturated ester system. This approach is supported by established methods for similar fumarate esters, such as dimethyl fumarate, which are successfully quantified using RP-HPLC with UV detection at approximately 210 nm.[4][5][6][7]
The primary advantages of this method are:
-
Specificity: The ability to separate the analyte from potential impurities and degradation products.
-
Sensitivity: Achieving low limits of detection and quantification.
-
Accuracy and Precision: Providing reliable and reproducible results.
-
Robustness: Demonstrating resilience to minor variations in experimental parameters.
The entire analytical procedure, from development to validation, is designed to be in compliance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[8][9][10][11] This ensures the method is fit for its intended purpose in a regulatory environment.
Experimental Workflow and Protocol
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: High-level workflow for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v), pH adjusted to 3.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions (10-200 µg/mL):
-
Prepare a series of dilutions from the stock solution using the mobile phase to create standards at concentrations of 10, 25, 50, 100, 150, and 200 µg/mL.
Sample Preparation:
-
Accurately weigh a sample containing an expected amount of this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation Protocol
The developed method must be validated to ensure its suitability for the intended purpose. The validation will be performed according to the ICH Q2(R2) guidelines.[8][9]
Caption: Key parameters for analytical method validation as per ICH Q2(R2) guidelines.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Inject a blank (mobile phase), a standard solution of this compound, and a sample solution.
-
Perform forced degradation studies by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Analyze the stressed samples and ensure that the peak for this compound is well-resolved from any degradation product peaks.
Linearity
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.
Protocol:
-
Analyze the prepared working standard solutions (10-200 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.
Range
Objective: To establish the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Protocol: The range is typically established from the linearity data and will be 10-200 µg/mL.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Perform a recovery study by spiking a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (%RSD) for the results. The %RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Protocol:
-
LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).
-
LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).
Robustness
Objective: To evaluate the capacity of the analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2%)
-
Detection wavelength (± 2 nm)
-
-
Analyze a standard solution under each of these modified conditions.
-
Evaluate the impact on the results (e.g., retention time, peak area).
Data Presentation and Interpretation
All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Example Table for Linearity Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 10 | [Data] | [Data] |
| 25 | [Data] | [Data] |
| 50 | [Data] | [Data] |
| 100 | [Data] | [Data] |
| 150 | [Data] | [Data] |
| 200 | [Data] | [Data] |
| Regression Analysis | Value | |
| Correlation Coefficient (r²) | ≥ 0.999 | |
| Slope | [Data] | |
| Y-intercept | [Data] |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The comprehensive validation protocol, aligned with ICH guidelines, ensures that the method is fit for its intended purpose in a quality control and drug development setting. Adherence to these protocols will enable researchers and scientists to generate accurate and reproducible data, contributing to the overall quality and safety of pharmaceutical products.
References
-
Stability indicating RP-HPLC assay method for estimation of dimethyl fumarate in bulk and capsules. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Quantitative Determination of Bisoprolol Fumarate by HPLC. (n.d.). Farmacia. Retrieved January 25, 2026, from [Link]
-
Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. (2013). Taylor & Francis. Retrieved January 25, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved January 25, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2024, June 14). European Medicines Agency. Retrieved January 25, 2026, from [Link]
-
Analytical Methods for the Quantification of Bisphenol A, Alkylphenols, Phthalate Esters, and Perfluoronated Chemicals in Biological Samples. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online. Retrieved January 25, 2026, from [Link]
-
Rp-Hplc Assay Method For Estimation Of Dimethyl Fumarate In Bulk And Capsules. (n.d.). JETIR. Retrieved January 25, 2026, from [Link]
-
A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD. (2023, February 2). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMS Bio. Retrieved January 25, 2026, from [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DIMETHYL FUMARATE BY RP-HPLC METHOD. (2023, June 6). IJCRT. Retrieved January 25, 2026, from [Link]
-
Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS). (2008, July 23). PubMed. Retrieved January 25, 2026, from [Link]
-
Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics. (2021, February). PubMed. Retrieved January 25, 2026, from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved January 25, 2026, from [Link]
Sources
- 2. biosynth.com [biosynth.com]
- 3. This compound | C14H20O8 | CID 11109863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. ijcrt.org [ijcrt.org]
- 7. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
Application Notes and Protocols: (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate in Polymer Chemistry
Introduction: A Novel Building Block for Biodegradable Polyesters
Physicochemical Properties
A thorough understanding of the monomer's properties is crucial for designing successful polymerization reactions.
| Property | Value | Reference |
| Molecular Formula | C14H20O8 | |
| Molecular Weight | 316.30 g/mol | |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | 151 °C at 0.4 mmHg | |
| Density | 1.139 g/mL at 20 °C | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, toluene) | Inferred from related polymer synthesis protocols |
Polymerization Strategy: Melt Polycondensation
While specific literature on the polymerization of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate is limited, a logical and effective approach is melt polycondensation. This technique is widely used for the synthesis of polyesters and involves the reaction of monomers in their molten state, typically under vacuum to drive the removal of condensation byproducts and achieve high molecular weight polymers. Based on established protocols for similar fumarate and lactate-based polyesters, a plausible synthetic route involves the transesterification of this compound with a suitable diol comonomer.
Detailed Protocol: Synthesis of Poly(fumarate-co-lactate) Polyester
This protocol describes the synthesis of a random copolymer of this compound and a diol (e.g., 1,4-butanediol) via melt polycondensation. The molar ratio of the monomers can be adjusted to tailor the properties of the resulting polymer.
Materials:
-
This compound (97% purity or higher)
-
1,4-Butanediol (anhydrous)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (cold)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser connected to a vacuum pump.
-
Heating mantle with a temperature controller.
-
High-vacuum pump (<1 mmHg).
-
Standard laboratory glassware.
Procedure:
-
Reactor Setup: Assemble the reaction apparatus and thoroughly dry all glassware in an oven at 120°C overnight. Allow the glassware to cool to room temperature under a stream of dry nitrogen.
-
Monomer Charging: Charge the reactor with equimolar amounts of this compound and 1,4-butanediol.
-
Inert Atmosphere: Purge the reactor with dry nitrogen for 30 minutes to remove any residual air and moisture. Maintain a gentle nitrogen flow throughout the initial heating phase.
-
Initial Heating and Melting: Begin stirring and gradually heat the mixture to 150°C. The monomers should melt to form a clear, homogenous liquid.
-
Catalyst Addition: Once the monomers are completely melted and homogenous, add the tin(II) 2-ethylhexanoate catalyst (typically 0.02-0.05 mol% relative to the diol).
-
Polycondensation - Stage 1 (Low Vacuum): Gradually increase the temperature to 160°C and slowly apply a low vacuum to facilitate the removal of the ethanol byproduct from the transesterification reaction.
-
Polycondensation - Stage 2 (High Vacuum): After the initial vigorous bubbling of ethanol subsides (typically 2-4 hours), gradually increase the temperature to 180°C and apply a high vacuum (<1 mmHg). The viscosity of the reaction mixture will noticeably increase as the polymerization proceeds.
-
Reaction Monitoring: Continue the reaction under high vacuum for 8-12 hours, or until the desired polymer viscosity is achieved. The progress can be monitored by observing the stirrer torque or by taking small samples for molecular weight analysis (if the setup allows).
-
Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer will be a viscous liquid or a solid. Dissolve the polymer in a minimal amount of dichloromethane.
-
Purification: Slowly pour the polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the polymer.
-
Drying: Collect the precipitated polymer by filtration and wash it with fresh cold methanol. Dry the polymer under vacuum at 40-50°C for 48 hours or until a constant weight is achieved.
Application in Drug Delivery Systems
The synthesized poly(fumarate-co-lactate) polyester is an excellent candidate for creating controlled-release drug delivery systems due to its biodegradability and the potential for drug encapsulation within the polymer matrix.
Protocol: Fabrication of Drug-Loaded Microspheres
This protocol details the preparation of drug-loaded microspheres using an oil-in-water (o/w) solvent evaporation method.
Materials:
-
Synthesized poly(fumarate-co-lactate) polyester
-
Model hydrophobic drug (e.g., paclitaxel, curcumin)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of the poly(fumarate-co-lactate) polymer and the hydrophobic drug in dichloromethane to form the organic phase (e.g., 10% w/v polymer solution).
-
Aqueous Phase Preparation: Prepare a 1% (w/v) aqueous solution of poly(vinyl alcohol).
-
Emulsification: Add the organic phase to the aqueous phase (typically a 1:10 ratio of organic to aqueous phase) and emulsify using a high-speed homogenizer at a specified speed (e.g., 10,000 rpm) for a set time (e.g., 2 minutes) to form a stable o/w emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at a moderate speed at room temperature for 4-6 hours to allow for the evaporation of the dichloromethane.
-
Microsphere Collection: Collect the hardened microspheres by centrifugation (e.g., 5,000 rpm for 10 minutes).
-
Washing: Wash the collected microspheres three times with deionized water to remove residual PVA.
-
Drying: Freeze the microspheres in a freezer at -80°C and then lyophilize for 48 hours to obtain a dry powder.
Characterization of Microspheres:
-
Morphology and Size: Analyze the shape, surface morphology, and size distribution of the microspheres using Scanning Electron Microscopy (SEM).
-
Encapsulation Efficiency: Determine the amount of drug encapsulated within the microspheres using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) after extracting the drug from a known weight of microspheres.
-
In Vitro Drug Release: Perform an in vitro drug release study by suspending the microspheres in a release medium (e.g., phosphate-buffered saline with a surfactant) and measuring the cumulative drug release over time.
Application in Tissue Engineering Scaffolds
The unsaturated nature of the poly(fumarate-co-lactate) backbone allows for the fabrication of crosslinked scaffolds, which are highly desirable for tissue engineering applications as they provide mechanical support for cell growth and tissue regeneration.
Protocol: Fabrication of Crosslinked Porous Scaffolds
This protocol describes the fabrication of a porous scaffold using a solvent casting and particulate leaching technique, followed by photopolymerization.
Materials:
-
Synthesized poly(fumarate-co-lactate) polyester
-
Crosslinking agent (e.g., N-vinylpyrrolidone)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Sodium chloride (NaCl) crystals (sieved to a desired particle size range, e.g., 200-400 µm)
-
Dichloromethane (DCM)
Procedure:
-
Polymer Solution Preparation: Dissolve the poly(fumarate-co-lactate) polymer, crosslinking agent, and photoinitiator in dichloromethane to form a homogenous solution.
-
Particulate Casting: Add the sieved NaCl crystals to the polymer solution and mix thoroughly to ensure a uniform distribution of the porogen.
-
Solvent Evaporation: Cast the mixture into a mold (e.g., a Teflon dish) and allow the solvent to evaporate completely in a fume hood for 48 hours.
-
Photopolymerization: Expose the resulting polymer/salt composite to UV light (e.g., 365 nm) for a sufficient time (e.g., 10-15 minutes) to induce crosslinking.
-
Porogen Leaching: Immerse the crosslinked composite in a large volume of deionized water for 48-72 hours, with frequent water changes, to leach out the NaCl particles.
-
Scaffold Drying: Freeze the porous scaffold at -80°C and then lyophilize for 48 hours to obtain a dry, porous scaffold.
Characterization of Scaffolds:
-
Porosity and Pore Size: Determine the porosity of the scaffold using a liquid displacement method or micro-computed tomography (µ-CT). Analyze the pore size and interconnectivity using SEM.
-
Mechanical Properties: Evaluate the compressive modulus and strength of the scaffold using a mechanical testing system.
-
Biodegradability: Assess the degradation rate of the scaffold by incubating it in a physiological buffer (e.g., PBS at 37°C) and measuring the mass loss over time.
-
Biocompatibility: Evaluate the cytocompatibility of the scaffold by seeding it with relevant cells (e.g., fibroblasts, osteoblasts) and assessing cell viability, proliferation, and attachment.
Conclusion
This compound is a promising monomer for the development of novel biodegradable polyesters with significant potential in drug delivery and tissue engineering. The ability to synthesize copolymers with tunable properties and the presence of a crosslinkable fumarate moiety open up a wide range of possibilities for creating advanced biomaterials. The protocols provided in this guide, based on established principles of polymer chemistry, offer a solid foundation for researchers to explore the full potential of this versatile building block.
References
-
Kempen, D. H. R., et al. (2004). Development of biodegradable poly(propylene fumarate)/poly(lactic-co-glycolic acid) blend microspheres. I. Preparation and characterization. Journal of Biomedical Materials Research Part A, 70(2), 283–292. [Link]
-
Liu, X., et al. (2015). Novel biodegradable poly(propylene fumarate)-co-poly(l-lactic acid) porous scaffolds fabricated by phase separation for tissue engineering applications. RSC Advances, 5(25), 19371–19381. [Link]
-
Mikos, A. G., et al. (2006). Synthesis of Poly(Propylene Fumarate). Nature Protocols, 1(5), 2463–2466. [Link]
-
Shalaby, S. W. (1990). U.S. Patent No. 4,938,763. Washington, DC: U.S. Patent and Trademark Office. [Link]
Sources
Application Note: A Protocol for Indirect Chiral Separation Using (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Drug Development
In the pharmaceutical industry, the stereochemistry of a drug candidate is a critical determinant of its efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for enantiomeric analysis, offering high sensitivity and resolving power.[1]
Chiral separations via HPLC can be approached in two primary ways: directly, using a chiral stationary phase (CSP), or indirectly.[2] The indirect method involves derivatizing the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA).[3] This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties, allowing them to be separated on conventional, cost-effective achiral stationary phases.[3][4]
This application note details a comprehensive protocol for the indirect chiral separation of primary and secondary amines using a novel class of CDA: derivatives of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate . This molecule, built from L-alanine ethyl ester and a rigid fumarate linker, presents a C2-symmetric structure with multiple potential interaction sites, making it a promising candidate for inducing significant physicochemical differences in the resulting diastereomers.[5][][7] We will explore the underlying mechanism, provide a detailed experimental protocol, and discuss critical parameters for successful implementation.
Mechanism of Chiral Recognition: From Enantiomers to Separable Diastereomers
The fundamental principle of indirect chiral separation is the formation of diastereomeric complexes.[8] An enantiomerically pure CDA reacts with the racemic analyte to form two diastereomers, which can then be resolved using standard chromatographic techniques.
The key steps are:
-
Covalent Reaction: The CDA, in this case, a derivative of this compound, must be activated to react with the functional group of the analyte (e.g., an amine).
-
Formation of Diastereomers: The reaction of a racemic analyte, (R)-Analyte and (S)-Analyte, with the pure (S,S)-CDA yields two diastereomers: (R)-Analyte-(S,S)-CDA and (S)-Analyte-(S,S)-CDA.
-
Differential Interactions: These newly formed diastereomers have distinct three-dimensional structures. This structural difference leads to variations in their interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) with the achiral stationary phase of the HPLC column.[4]
-
Chromatographic Separation: The difference in interaction strength results in different retention times on the column, allowing for their separation and quantification.
The success of this method hinges on several factors: the enantiomeric purity of the CDA, the absence of racemization during the reaction, and the presence of a suitable functional group on the analyte for derivatization.[3]
Caption: Overall Experimental Workflow for Chiral Amine Separation.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Derivatization Yield | Incomplete activation of CDA; Hydrolysis of activated CDA; Steric hindrance from analyte. | Ensure all reagents and solvents are anhydrous. Use a fresh bottle of activating agent. Increase reaction time or temperature. Consider a less sterically hindered activating group. |
| Poor Chromatographic Resolution (Rs < 1.5) | Inappropriate mobile phase composition; Sub-optimal column temperature. | Optimize the acetonitrile/water ratio. A lower percentage of organic solvent generally increases retention and may improve resolution. Try adding a small amount (0.1%) of trifluoroacetic acid (TFA) to the mobile phase to improve peak shape. Adjust column temperature (+/- 10°C). |
| Extra Peaks in Chromatogram | Impurities in the CDA or analyte; Side reactions during derivatization; Racemization of the CDA. | Verify the purity of the starting materials. Ensure the CDA is of high enantiomeric purity (>99%). Run a blank injection of the derivatized CDA alone to identify reagent-related peaks. |
| Peak Tailing | Analyte interaction with active sites (silanols) on the silica support. [9] | Add a competing base like triethylamine (0.1%) to the mobile phase to block active silanol groups. Use a high-purity, end-capped C18 column. |
Conclusion
The use of this compound derivatives as chiral derivatizing agents offers a powerful and flexible approach for the indirect separation of enantiomers. By converting enantiomers into diastereomers, this method allows for the use of standard, robust, and cost-effective achiral HPLC methods for analysis. The protocols and considerations outlined in this note provide a solid foundation for researchers to develop and validate methods for determining the enantiomeric purity of chiral amines and other relevant analytes, a critical task in the fields of pharmaceutical development and quality control.
References
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Ismail, O. H., Anton, A., Ar ২৮, & Guillarme, D. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1467, 220-229. [Link]
-
Sub-sub, J. C., & Guillarme, D. (2006). Chiral Recognition Mechanisms. Analytical Chemistry, 78(7), 2092-2101. [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. [Link]
-
Dong, M. W. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 27(1), 26-37. [Link]
-
ResearchGate. (n.d.). Chiral Separations: Methods and Protocols. [Link]
-
Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-220. [Link]
-
ResearchGate. (n.d.). (PDF) Chiral Recognition Mechanisms. [Link]
-
Wiley Analytical Science. (2018, August 16). New GC investigation of chiral amine separation. [Link]
-
Zhang, Y., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 13(45), 13463-13471. [Link]
-
Wikipedia. (n.d.). Chiral analysis. [Link]
-
Grokipedia. (n.d.). Chiral derivatizing agent. [Link]
-
ResearchGate. (n.d.). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Inam, F., et al. (2024). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 29(1), 164. [Link]
-
Royal Society of Chemistry. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science. [Link]
-
Royal Society of Chemistry. (2019). Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. New Journal of Chemistry. [Link]
- Google Patents. (n.d.). EP0038131B1 - Bicyclooctane compounds, their production, compositions containing them and their pharmaceutical use.
-
PubChem. (n.d.). This compound. [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. biosynth.com [biosynth.com]
- 7. This compound | C14H20O8 | CID 11109863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate as a Versatile Chiral Scaffold for Asymmetric Synthesis
Introduction: In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount for the creation of complex, biologically active molecules, the choice of a chiral auxiliary is a critical strategic decision. (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate, a C2-symmetric diester derived from readily available and inexpensive ethyl (S)-lactate, has emerged as a powerful and versatile chiral scaffold. Its application extends to a variety of carbon-carbon bond-forming reactions, enabling the synthesis of enantiomerically enriched building blocks for the pharmaceutical and agrochemical industries. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and manipulation of this valuable chiral auxiliary.
The core principle behind the efficacy of this compound lies in the steric hindrance and electronic properties imparted by the two ethyl (S)-lactate moieties. These chiral auxiliaries effectively shield one face of the planar fumarate backbone, directing the approach of incoming reagents to the opposite face with high diastereoselectivity. Subsequent cleavage of the lactate auxiliaries reveals the newly formed stereocenters in the product molecule.
Section 1: Synthesis of the Chiral Scaffold: this compound
The preparation of the title scaffold is a straightforward esterification reaction between fumaryl chloride and two equivalents of ethyl (S)-lactate. The reaction proceeds readily, providing the desired product in high yield.
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl (S)-lactate (2.2 equivalents)
-
Fumaryl chloride (1.0 equivalent)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (2.5 equivalents)
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl (S)-lactate and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine to the solution while stirring.
-
In the dropping funnel, prepare a solution of fumaryl chloride in anhydrous dichloromethane.
-
Add the fumaryl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.
Expected Yield: 85-95%
Characterization Data: The structure and purity of the synthesized scaffold should be confirmed by spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.95 (s, 2H), 5.20 (q, J = 7.1 Hz, 2H), 4.25 (q, J = 7.2 Hz, 4H), 1.55 (d, J = 7.1 Hz, 6H), 1.30 (t, J = 7.2 Hz, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 169.5, 164.0, 133.5, 69.0, 61.5, 16.5, 14.0 |
| FT-IR (neat) | ν (cm⁻¹): 2985, 1745, 1645, 1180 |
Section 2: Application in Asymmetric Diels-Alder Reactions
The electron-deficient nature of the fumarate double bond makes it an excellent dienophile in Diels-Alder reactions. The attached chiral auxiliaries effectively control the facial selectivity of the cycloaddition, leading to the formation of highly enantioenriched cyclohexene derivatives.
Causality of Stereochemical Control:
The high diastereoselectivity observed in Diels-Alder reactions with this chiral dienophile is attributed to the steric shielding of one face of the fumarate plane by the ethyl lactate auxiliaries. The bulky ethyl groups orient themselves to minimize steric interactions, creating a concave and a convex face. The incoming diene preferentially approaches from the less hindered convex face, leading to the formation of a single major diastereomer. Lewis acid catalysis can further enhance this selectivity by coordinating to the carbonyl oxygens, locking the conformation of the dienophile and increasing its reactivity.[1]
Caption: Diels-Alder Reaction Workflow.
Protocol 2: Asymmetric Diels-Alder Reaction with Cyclopentadiene
Materials:
-
This compound (1.0 equivalent)
-
Freshly cracked cyclopentadiene (3.0 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄, 1.1 equivalents, 1.0 M solution in DCM) (Optional, for catalyzed reaction)
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
(For catalyzed reaction): Slowly add the TiCl₄ solution to the stirred solution of the dienophile. Stir for 15 minutes.
-
Add freshly cracked cyclopentadiene to the reaction mixture.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring its progress by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by flash column chromatography (hexane/ethyl acetate) to yield the Diels-Alder adduct.
Expected Results:
| Reaction | Diastereomeric Excess (d.e.) | Yield |
| Thermal (uncatalyzed) | >90% | ~80% |
| TiCl₄ catalyzed | >98% | >90% |
Section 3: Application in Asymmetric Michael Additions
The electron-withdrawing nature of the ester groups also activates the fumarate scaffold for conjugate (Michael) additions. The use of organometallic reagents, such as Grignard reagents in the presence of a copper catalyst, allows for the highly diastereoselective formation of substituted succinates.[2]
Mechanism of Stereoselection:
In the copper-catalyzed Michael addition, the organometallic reagent forms a Gilman-type cuprate. The chiral fumarate coordinates to the copper center, and the steric bulk of the lactate auxiliaries directs the delivery of the alkyl group from the less hindered face of the double bond. This results in the formation of a new carbon-carbon bond with a high degree of stereocontrol.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] Fumarate
Welcome to the technical support center for the synthesis of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction
This compound is a chiral diester with applications in synthetic organic chemistry and as an advanced intermediate in pharmaceutical development.[1][] Its synthesis requires careful control of reaction conditions to ensure high yield and maintain the stereochemical integrity of the chiral centers. This guide will explore common synthetic routes and provide practical solutions to challenges encountered during the experimental process.
Troubleshooting Guides
This section is divided by synthetic methodology. Please select the relevant guide for your experimental approach.
Method 1: Acid-Catalyzed Esterification (Fischer Esterification)
This classical approach involves the reaction of fumaric acid with excess ethyl (S)-lactate in the presence of a strong acid catalyst.
Q1: My reaction is showing low conversion to the diester, and I'm isolating mainly the monoester or unreacted fumaric acid. What could be the cause?
A1: Low conversion in Fischer esterification is a common issue, often related to the reaction equilibrium. Here are the primary causes and solutions:
-
Insufficient Water Removal: The esterification of a carboxylic acid and an alcohol produces water as a byproduct.[3] This is a reversible reaction, and the presence of water can drive the equilibrium back towards the starting materials.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene is a suitable solvent for this purpose.
-
-
Inadequate Catalyst Concentration: The acid catalyst is crucial for protonating the carbonyl oxygen of fumaric acid, making it more electrophilic.
-
Solution: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid (p-TSA). Typically, 5-10 mol% of the catalyst relative to fumaric acid is effective.
-
-
Suboptimal Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Ensure the reaction is heated to reflux to facilitate the reaction and the azeotropic removal of water.
-
Q2: I'm observing a significant amount of a side product with a similar mass, but different chromatographic properties. What could it be?
A2: A likely side product is the maleate diester, the cis-isomer of your target fumarate.
-
Cause: While fumaric acid is the trans-isomer, some isomerization to maleic acid can occur under acidic conditions at high temperatures. Maleic acid can then be esterified to form the diastereomeric maleate diester.
-
Solution:
-
Use Fumaroyl Chloride: A more direct and less reversible method is to use fumaroyl chloride instead of fumaric acid. This reaction is much faster and is not reversible, thus avoiding the issue of water removal and isomerization. The reaction is typically carried out in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.
-
Purification: If the maleate isomer has already formed, it can be separated from the desired fumarate product by column chromatography on silica gel. Diastereomers have different physical properties and can often be separated using standard chromatographic techniques.[4]
-
Q3: I'm concerned about the epimerization of the chiral center in ethyl (S)-lactate under strong acidic conditions. How can I mitigate this?
A3: Epimerization at the chiral center of the lactate moiety is a valid concern, especially with prolonged exposure to strong acid and heat.
-
Mitigation Strategies:
-
Milder Catalysts: Consider using milder acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15). These can be easily filtered out of the reaction mixture, simplifying workup.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as a satisfactory conversion is reached to minimize the exposure time to harsh conditions.
-
Alternative Methods: If epimerization remains a significant issue, consider alternative esterification methods that do not require strong acids, such as carbodiimide coupling or the Mitsunobu reaction.
-
Method 2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for forming esters with complete inversion of stereochemistry at the alcohol's chiral center.[5] However, since the chiral center in this synthesis is on the lactate moiety which is part of the ester, this method is used to couple fumaric acid with ethyl (S)-lactate.
Q1: The Mitsunobu reaction is not proceeding to completion, and I am recovering unreacted fumaric acid and ethyl (S)-lactate. What is going wrong?
A1: Incomplete Mitsunobu reactions are often due to issues with the reagents or reaction setup.
-
Reagent Quality: The success of the Mitsunobu reaction is highly dependent on the quality of the reagents, especially the azodicarboxylate (DEAD or DIAD) and triphenylphosphine (PPh₃).
-
Solution: Use freshly opened or purified reagents. DEAD and DIAD can degrade over time. PPh₃ can oxidize to triphenylphosphine oxide.
-
-
Solvent Purity: The reaction should be conducted under anhydrous conditions.
-
Solution: Use anhydrous solvents like THF or dichloromethane. Dry all glassware thoroughly before use.
-
-
Order of Addition: The order in which the reagents are added can be critical.
-
Solution: A common and effective procedure is to dissolve the fumaric acid, ethyl (S)-lactate, and PPh₃ in the anhydrous solvent and then add the DEAD or DIAD dropwise at a low temperature (e.g., 0 °C) to control the exothermic reaction.[5]
-
Q2: The workup of my Mitsunobu reaction is very difficult, and I'm having trouble separating my product from the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
A2: The removal of Mitsunobu byproducts is a notorious challenge.
-
Solutions:
-
Crystallization: If your product is a solid, direct crystallization from the crude reaction mixture can sometimes leave the byproducts in the mother liquor.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method for purification. A gradient elution is often necessary to separate the product from the less polar PPh₃ and the more polar byproducts.
-
Modified Reagents: Consider using polymer-supported triphenylphosphine or a modified azodicarboxylate that facilitates easier removal of the byproducts.
-
Q3: Is there a risk of side reactions with the fumarate double bond under Mitsunobu conditions?
A3: The double bond of the fumarate is an electron-deficient alkene and could potentially react as a Michael acceptor.
-
Potential Side Reaction: The phosphine or other nucleophiles present could potentially add to the fumarate double bond.
-
Mitigation:
-
Temperature Control: Keeping the reaction temperature low (starting at 0 °C and allowing it to slowly warm to room temperature) can help minimize side reactions.
-
Stoichiometry: Use a stoichiometry as close to 1:2:2:2 (fumaric acid: ethyl (S)-lactate: PPh₃: DEAD/DIAD) as possible to avoid excess reagents that could participate in side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is generally recommended for the highest yield and stereochemical purity?
A1: For the synthesis of this compound, the Mitsunobu reaction is often the preferred method when high stereochemical purity is paramount.[1] This is because it proceeds with a well-defined mechanism that generally avoids epimerization. However, the purification can be challenging. For larger-scale syntheses where cost and ease of workup are major factors, a well-optimized acid-catalyzed esterification using fumaroyl chloride can also provide high yields of the desired product.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) .
-
TLC: Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials (fumaric acid and ethyl (S)-lactate), the monoester intermediate, and the final diester product. The product will be less polar than the starting acid and the monoester.
-
HPLC: A reverse-phase HPLC method can provide quantitative information on the conversion of starting materials to the product.
Q3: What are the best methods for purifying the final product?
A3: The primary methods for purification are column chromatography and recrystallization .
-
Column Chromatography: Flash column chromatography on silica gel is a reliable method for separating the desired diester from unreacted starting materials, the monoester, and any side products.[4]
-
Recrystallization: If a high-purity product is obtained from chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be used to obtain a crystalline solid with very high purity.
Q4: How can I confirm the stereochemical purity of my final product?
A4: The stereochemical purity can be assessed using chiral HPLC .
-
Chiral HPLC: This technique uses a chiral stationary phase to separate the desired (S,S)-diastereomer from any potential (S,R) or (R,R) diastereomers that may have formed due to epimerization or impurities in the starting ethyl (S)-lactate.[6]
Q5: What are the key safety precautions I should take during this synthesis?
A5: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
-
Strong Acids: When using concentrated sulfuric acid or p-TSA, handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Fumaroyl Chloride: This reagent is corrosive and lachrymatory. It reacts violently with water. Handle it exclusively in a fume hood.
-
Mitsunobu Reagents: DEAD and DIAD are toxic and potential sensitizers. Triphenylphosphine is an irritant. Handle these reagents in a fume hood and wear appropriate PPE.
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Fumaroyl Chloride
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl (S)-lactate (2.2 equivalents) and anhydrous dichloromethane.
-
Add triethylamine (2.5 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
-
Dissolve fumaroyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled solution of ethyl (S)-lactate and triethylamine over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add fumaric acid (1.0 equivalent), ethyl (S)-lactate (2.2 equivalents), and triphenylphosphine (2.2 equivalents).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (2.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel to separate the product from the byproducts.
Data Presentation
| Parameter | Acid-Catalyzed (Fumaroyl Chloride) | Mitsunobu Reaction |
| Fumaric Acid Derivative | Fumaroyl Chloride | Fumaric Acid |
| Ethyl (S)-Lactate (equiv.) | 2.2 | 2.2 |
| Key Reagents | Triethylamine | PPh₃, DIAD/DEAD |
| Solvent | Anhydrous Dichloromethane | Anhydrous THF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-85% | 60-80% |
| Key Advantage | Good for larger scale, avoids water | High stereochemical integrity |
| Key Disadvantage | Fumaroyl chloride is hazardous | Difficult purification |
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
-
Avula, B. R., et al. (2020). An expeditious method for the total synthesis of surinamensinols. Molecules, 25(23), 5678. [Link]
-
Britannica. (2026, January 2). Alcohol - Esterification, Chemistry, Reactions. [Link]
-
Nakajima, N., et al. (2007). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 12(9), 2164-2207. [Link]
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]
-
Wikipedia. (2023, November 29). Mitsunobu reaction. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
Sources
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alcohol - Esterification, Chemistry, Reactions | Britannica [britannica.com]
- 4. santaisci.com [santaisci.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. eijppr.com [eijppr.com]
Common impurities in (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate and their removal
Technical Support Center: (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources of impurities in my synthesis of this compound?
The presence of impurities in your final product can often be traced back to several key stages in the synthetic process. Understanding these sources is the first step in effective troubleshooting and prevention.
-
Starting Materials: The purity of your initial reactants, such as fumaric acid and (S)-ethyl lactate, is critical. Any impurities present in these starting materials are likely to be carried through the synthesis or participate in side reactions. For instance, the presence of other organic acids in fumaric acid or different stereoisomers in (S)-ethyl lactate can lead to the formation of related impurities.
-
Reagents and Solvents: The quality of reagents, catalysts (like p-toluenesulfonic acid), and solvents used throughout the process can introduce contaminants. Water content in solvents, for example, can lead to hydrolysis of the desired ester product.
-
Reaction Conditions: Sub-optimal reaction conditions, such as incorrect temperature, pressure, or reaction time, can result in incomplete reactions or the formation of degradation products. For example, excessive heat can promote side reactions or decomposition.
-
Work-up and Isolation Procedures: The extraction, washing, and drying steps are all potential sources of contamination. Incomplete removal of catalysts or by-products during aqueous washes can lead to their co-precipitation with the final product. The choice of solvent for crystallization is also crucial for selectively precipitating the desired compound while leaving impurities in the solution.
Troubleshooting Guide: Identification and Removal of Common Impurities
This section provides a structured approach to identifying and resolving specific impurity-related challenges you may encounter during your work with this compound.
Issue 1: Presence of Unreacted Starting Materials
Symptom: Your analytical data (e.g., HPLC, NMR) shows peaks corresponding to fumaric acid or (S)-ethyl lactate.
Causality: This is typically due to an incomplete reaction, which can be caused by:
-
Incorrect Stoichiometry: The molar ratio of reactants was not optimal.
-
Insufficient Reaction Time or Temperature: The reaction was not allowed to proceed to completion.
-
Catalyst Deactivation: The catalyst used was not sufficiently active or was poisoned.
Troubleshooting Protocol:
-
Reaction Monitoring: Implement in-process controls (e.g., TLC, HPLC) to monitor the disappearance of starting materials and the formation of the product. This will help you determine the optimal reaction time.
-
Re-evaluation of Stoichiometry: Ensure you are using the correct molar equivalents of each reactant. A slight excess of one reactant may be necessary to drive the reaction to completion, but this will need to be removed in downstream processing.
-
Catalyst Check: Verify the activity and quantity of your catalyst. If necessary, consider using a fresh batch or a different catalyst.
-
Purification: If unreacted starting materials are present in the final product, they can often be removed by recrystallization from a suitable solvent system. The choice of solvent should be one in which the desired product has lower solubility than the impurities at a given temperature.
Issue 2: Identification of Diastereomeric Impurities
Symptom: You observe closely eluting peaks on your chiral HPLC chromatogram, suggesting the presence of diastereomers such as the (R,S) or (R,R) isomers.
Causality: The primary source of diastereomeric impurities is the presence of the (R)-enantiomer in your (S)-ethyl lactate starting material.
Troubleshooting and Removal Strategy:
-
Step 1: Starting Material Analysis:
-
Action: Perform chiral GC or HPLC analysis on your (S)-ethyl lactate raw material to determine its enantiomeric purity.
-
Rationale: This will confirm if the source of the diastereomeric impurity is your starting material.
-
-
Step 2: Purification by Recrystallization:
-
Action: Employ a carefully selected solvent or solvent mixture for recrystallization. Isopropanol has been reported to be effective.
-
Rationale: The different diastereomers will likely have varying solubilities in a given solvent, allowing for their separation through fractional crystallization. The desired (S,S) diastereomer can be selectively crystallized, leaving the more soluble diastereomeric impurities in the mother liquor.
-
-
Step 3: Column Chromatography:
-
Action: If recrystallization is not sufficient, preparative chiral chromatography can be used.
-
Rationale: This technique provides high-resolution separation of stereoisomers but is often less practical on a large scale due to cost and solvent consumption.
-
Workflow for Diastereomer Removal
Caption: Workflow for the removal of diastereomeric impurities.
Issue 3: Presence of Monoester Impurity
Symptom: Your analytical results show the presence of (S)-1-(ethoxycarbonyl)ethyl hydrogen fumarate.
Causality: This impurity arises from the incomplete esterification of fumaric acid, where only one of the carboxylic acid groups has reacted with (S)-ethyl lactate.
Removal Protocol:
-
Aqueous Wash:
-
Action: During the work-up process, wash the organic layer containing your product with a mild aqueous base, such as a sodium bicarbonate solution.
-
Rationale: The monoester impurity still possesses a free carboxylic acid group, which will be deprotonated by the base to form a water-soluble carboxylate salt. This salt will then partition into the aqueous layer, effectively removing it from your organic product layer.
-
-
Solvent Selection for Crystallization:
-
Action: Choose a non-polar or moderately polar solvent for the final crystallization.
-
Rationale: The monoester is more polar than the desired diester. Therefore, it will have a higher solubility in more polar solvents and will be less likely to co-crystallize with your product from a less polar solvent.
-
Data Summary: Physicochemical Properties for Purification Strategy
| Compound | Structure | Polarity | Expected Solubility in Water |
| This compound | Diester | Low | Low |
| (S)-1-(ethoxycarbonyl)ethyl hydrogen fumarate | Monoester (with COOH) | Higher | Moderate (especially as a salt) |
| Fumaric Acid | Dicarboxylic Acid | High | Soluble |
This difference in polarity is the basis for the purification strategies outlined above.
References
- Google Patents. (2005).
Technical Support Center: Purification of Crude (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate
Welcome to the technical support center for the purification of crude (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice, troubleshooting guides, and frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to achieve high-purity material for your research and development needs.
I. Understanding the Purification Challenge
This compound is a chiral molecule whose purity is critical for its application as a pharmaceutical intermediate. The primary challenge in its purification lies in the removal of structurally similar impurities, which may include diastereomers, unreacted starting materials, and side-products from the synthesis. The choice of purification technique is dictated by the nature and quantity of these impurities.
Common Potential Impurities
A thorough understanding of potential impurities is the cornerstone of developing a robust purification strategy. Depending on the synthetic route, which often involves the esterification of fumaric acid or its derivatives with (S)-ethyl lactate, the crude product may contain:
-
Starting Materials: Unreacted fumaric acid and (S)-ethyl lactate.
-
Monoester: (-)-Mono[(S)-1-(ethoxycarbonyl)ethyl] fumarate.
-
Diastereomeric Impurities: If the starting (S)-ethyl lactate contains the (R)-enantiomer, the formation of (R,S)-meso-bis(1-(ethoxycarbonyl)ethyl) fumarate and the (+)-(R,R) enantiomer is possible.
-
Geometric Isomer: The corresponding maleate diester, (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] maleate, may be present if the synthesis started from maleic anhydride or if isomerization was incomplete.[1][2]
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
II. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My recrystallization attempt resulted in a low yield. What are the likely causes and how can I improve it?
A1: Low yield during recrystallization is a frequent issue and can often be attributed to a few key factors.
-
Causality: The principle of recrystallization relies on the differential solubility of the compound of interest in a given solvent at high and low temperatures.[3][4][5][6][7] An unsuitable solvent or an excess of solvent will keep a significant portion of your product dissolved even at low temperatures.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent should dissolve the crude material completely at an elevated temperature but have low solvating power at room temperature or below. A solvent screen is highly recommended. Start with single solvents like isopropanol, ethyl acetate, or toluene. If a single solvent is not effective, consider a binary solvent system (e.g., ethanol/water, toluene/heptane).
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions to the heated crude material is a good practice.[6]
-
Cooling Rate: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Rapid cooling can trap impurities and lead to the precipitation of smaller, less pure crystals. Once at room temperature, cooling in an ice bath can further increase the yield.
-
Washing the Crystals: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.[5]
-
Q2: After recrystallization, my product is still not pure. What should I do next?
A2: Persistent impurities after a single recrystallization are common, especially if the impurities have similar solubility profiles to the desired product.
-
Causality: Co-crystallization of impurities can occur. If the impurity is a diastereomer, its physical properties might be very close to your target compound, making separation by simple recrystallization challenging.
-
Troubleshooting Steps:
-
Second Recrystallization: A second recrystallization using the same or a different solvent system can often significantly improve purity.
-
Activated Carbon Treatment: If you suspect colored impurities, you can add a small amount of activated carbon to the hot solution before filtration. Be aware that activated carbon can also adsorb your product, potentially reducing the yield.
-
Chromatographic Purification: If recrystallization fails to provide the desired purity, column chromatography is the next logical step. Given the polarity of the ester groups, silica gel chromatography is a good starting point. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, should effectively separate the less polar diester from more polar impurities like the monoester.
-
Preparative HPLC: For very high purity requirements or difficult separations (e.g., diastereomers), preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[8] This technique offers higher resolution than standard column chromatography.
-
Q3: I have an oily product instead of crystals after cooling the recrystallization mixture. How can I resolve this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.
-
Causality: This typically happens when the boiling point of the solvent is too high, or the melting point of the solute is lower than the temperature of the solution. It can also be caused by a high concentration of impurities.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution-air interface. This can create nucleation sites for crystal growth.[3]
-
Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled solution to initiate crystallization.
-
Adjust the Solvent System: Re-heat the solution to re-dissolve the oil, then add more of the "good" solvent to lower the saturation point. Alternatively, if using a binary solvent system, add more of the "poor" solvent.
-
Lower the Cooling Temperature: If the oil is persistent, try cooling the solution to a lower temperature (e.g., in a dry ice/acetone bath), which may induce solidification. The resulting solid can then be recrystallized again.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique to assess the purity of my purified product?
A1: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique. A reverse-phase method (e.g., using a C18 column with a mobile phase of acetonitrile/water or methanol/water) is excellent for assessing chemical purity and detecting non-chiral impurities.
-
Chiral HPLC: To determine the enantiomeric or diastereomeric purity, a dedicated chiral HPLC method is essential. This typically involves a chiral stationary phase (CSP).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the purified product and identifying any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q2: How can I remove the monoester impurity?
A2: The monoester, (-)-Mono[(S)-1-(ethoxycarbonyl)ethyl] fumarate, contains a free carboxylic acid group, which makes it more polar and acidic than the desired diester.
-
Aqueous Wash: You can perform a liquid-liquid extraction of a solution of the crude product in a water-immiscible solvent (e.g., ethyl acetate or dichloromethane) with a mild aqueous base like sodium bicarbonate solution.[9] The acidic monoester will be deprotonated and extracted into the aqueous layer, while the neutral diester remains in the organic layer.
-
Column Chromatography: The polarity difference also allows for efficient separation by silica gel column chromatography, where the monoester will have a stronger retention than the diester.
Q3: Are there any stability concerns during purification?
A3: Fumaric acid and its esters are generally stable compounds. However, it is good practice to avoid harsh conditions:
-
Avoid Strong Bases: Strong bases like sodium hydroxide can hydrolyze the ester groups.
-
Avoid High Temperatures for Extended Periods: While heating is necessary for recrystallization, prolonged exposure to very high temperatures could potentially lead to degradation or side reactions.
IV. Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a good starting point for the recrystallization of crude this compound.
-
Place the crude solid (e.g., 10 g) in a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 30-40 mL) and heat the mixture to a gentle reflux with stirring until the solid dissolves completely.
-
Slowly add water dropwise to the hot solution until a persistent cloudiness is observed.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance.
-
Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.[5]
-
Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 1:1 mixture).
-
Dry the crystals under vacuum to a constant weight.
| Parameter | Recommendation |
| Starting Purity | ~90% |
| Solvent System | Ethanol/Water |
| Expected Yield | 75-85% |
| Expected Purity | >98% |
Protocol 2: Silica Gel Column Chromatography
This protocol is suitable for removing more polar or less polar impurities that are not effectively removed by recrystallization.
-
Prepare a silica gel slurry in hexane and pack a glass column of appropriate size.
-
Dissolve the crude material in a minimal amount of dichloromethane or ethyl acetate.
-
Adsorb the crude material onto a small amount of silica gel and evaporate the solvent.
-
Carefully load the dried, adsorbed material onto the top of the packed column.
-
Elute the column with a solvent gradient, starting with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 80:20 hexane/ethyl acetate).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
V. Visualization of Purification Workflow
The following diagram illustrates a logical workflow for the purification of crude this compound.
Caption: Decision workflow for purification.
VI. References
-
Shimadzu. High Efficiency in Workflow from Preparative HPLC to Analytical HPLC by Nexera Prep System. [Link]
-
Google Patents. EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters.
-
University of Colorado Boulder. Recrystallization. [Link]
-
Google Patents. EP0069926B1 - Process for the preparation of monoesters of fumaric acid.
-
MDPI. Production of Fumaric Acid by Rhizopus arrhizus NRRL 1526. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Massachusetts Lowell. Recrystallization-1.pdf. [Link]
-
Google Patents. CN112321520B - One-pot synthesis process of bis-ethylhexyloxyphenol methoxyphenyl triazine.
-
ResearchGate. Chapter-23 Fumaric Acid Esters. [Link]
-
Google Patents. US 2011/0251198 A1. [Link]
-
Google Patents. US2522363A - Preparation of esters of fumaric acid.
-
University of California, Irvine. Recrystallization. [Link]
-
PubMed. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. [Link]
-
YouTube. Chemical/Laboratory Techniques: Recrystallization. [Link]
-
PubMed. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. [Link]
-
Google Patents. US5935946A - Antiviral phosphonomethoxy nucleotide analogs having enhanced oral bioavailability. [Link]
-
Google Patents. US20040182782A1 - Processes for the purification of bis(2-hydroxyethyl)terephthalate.
-
Google Patents. US4314071A - Method of preparing monoesters.
Sources
- 1. US2522363A - Preparation of esters of fumaric acid - Google Patents [patents.google.com]
- 2. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. mt.com [mt.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. youtube.com [youtube.com]
- 8. shimadzu.com [shimadzu.com]
- 9. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
Solubility issues of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate in common solvents
Welcome to the technical support center for (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate (CAS 111293-23-3). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to ensure the success of your experiments.
Understanding the Molecule: Structural Insights into Solubility
This compound is a diester prodrug. Its molecular structure is key to understanding its solubility behavior.[1][2]
-
Core: The central fumarate group is a trans-butenedioic acid diester. Fumaric acid itself has low aqueous solubility but is soluble in alcohols.[3][4]
-
Ester Linkages: The two ester linkages are susceptible to hydrolysis, particularly at non-neutral pH, but they contribute to the molecule's overall lipophilicity.[5]
-
Side Chains: The (S)-1-(ethoxycarbonyl)ethyl groups significantly increase the molecule's non-polar character. The computed LogP (a measure of lipophilicity) is approximately 1.6, indicating a preference for organic solvents over water.[6]
Based on this structure, the compound is expected to be poorly soluble in water and highly soluble in a range of organic solvents.[7] Challenges often arise when formulating this compound in aqueous or mixed-solvent systems required for many biological and pharmaceutical assays.
Frequently Asked Questions (FAQs)
Q1: What are the predicted solubility characteristics of this compound?
A1: Based on its chemical structure (a diester with ethyl groups), the compound is predicted to be lipophilic or hydrophobic.[6] It should exhibit good solubility in non-polar to moderately polar organic solvents like dichloromethane (DCM), ethyl acetate, acetone, and ethanol. Conversely, its aqueous solubility is expected to be very low.[8]
Q2: I dissolved the compound in DMSO for my cell-based assay, but it precipitated when I added it to the aqueous culture medium. Why did this happen?
A2: This is a classic case of exceeding the kinetic solubility limit.[9] The compound is highly soluble in the neat DMSO stock. However, when this stock is diluted into the aqueous medium, the overall solvent character becomes predominantly aqueous. The compound's low aqueous solubility causes it to crash out of the solution. To avoid this, you may need to lower the final concentration, increase the percentage of DMSO (if tolerated by your assay), or use a co-solvent system.[9][10]
Q3: My compound appears to be "oiling out" rather than dissolving or forming a crystalline precipitate. What does this mean?
A3: "Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid precipitate. This often happens with organic compounds in aqueous media, especially at temperatures near or above the compound's melting point, or when the concentration is very high. It indicates extremely poor solvation by the solvent system. Consider using a more suitable organic solvent or a co-solvent mixture to prevent this.
Q4: Can I use heat to improve the solubility of this compound?
A4: While gently warming can increase the rate of dissolution and solubility for many compounds, caution is advised for this specific molecule.[7] As a diester, this compound is susceptible to thermal degradation and hydrolysis, especially in the presence of water or protic solvents. If you must use heat, do so minimally and for the shortest possible time. Always check for compound stability under these conditions using a method like HPLC.
Q5: Are there any specific solvents that should be avoided?
A5: Avoid highly polar protic solvents like water if high concentrations are needed. Also, be cautious with reactive solvents or those containing impurities that could catalyze the hydrolysis of the ester groups. For example, using old or unstabilized ethers that may contain peroxides is not recommended. Strongly acidic or basic aqueous solutions will rapidly degrade the compound and should be avoided unless hydrolysis is the intended outcome.
In-Depth Troubleshooting Guide
When facing solubility issues, a systematic approach is crucial. This guide provides a logical workflow to diagnose and solve common problems.
Diagram: Troubleshooting Workflow for Poor Solubility
This flowchart outlines the decision-making process when encountering solubility challenges with the target compound.
Caption: Troubleshooting workflow for solubility issues.
Step 1: Verify Compound Integrity
Before optimizing solvents, ensure the material itself is not the issue. Impurities can significantly depress solubility.
-
Action: Confirm the identity and purity of your batch of this compound using standard analytical techniques such as NMR, LC-MS, or HPLC.
-
Causality: An impure compound may contain less soluble materials, or the primary compound may have degraded, leading to unexpected behavior.
Step 2: Systematic Solvent Screening
The principle of "like dissolves like" is the foundation of solvent selection. A systematic screen is more efficient than random trials.
-
Action: Test the solubility in a range of solvents with varying polarities. See Protocol 2 for a detailed methodology.
-
Causality: By mapping the compound's solubility across a polarity spectrum, you can identify the optimal solvent or class of solvents for your application. This data is also crucial for selecting appropriate co-solvents.
Step 3: Implement a Co-Solvent System
For many applications, especially in biological contexts, a pure organic solvent is not viable. A co-solvent system can bridge the polarity gap between a hydrophobic compound and an aqueous medium.[11]
-
Action: Based on the results from the solvent screen, select a water-miscible organic solvent in which the compound is highly soluble (e.g., ethanol, DMSO, PEG 400).[10] Create a series of binary mixtures with your aqueous buffer (e.g., 90:10, 80:20, 70:30 water:co-solvent) and determine the solubility in each.
-
Causality: Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it more favorable for the non-polar solute to dissolve.[12] They disrupt the strong hydrogen-bonding network of water, creating pockets that can accommodate the hydrophobic compound.
Diagram: The Principle of Co-Solvency
This diagram illustrates how a co-solvent mediates the interaction between a hydrophobic drug and a polar solvent like water.
Caption: Co-solvents bridge the polarity gap.
Step 4: Advanced Formulation Strategies
If co-solvents are insufficient or not appropriate (e.g., due to toxicity in vivo), more advanced formulation techniques can be employed.[10]
-
Surfactants: Use of non-ionic surfactants like Tween® 80 or Solutol® HS-15 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[10][12]
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) have a hydrophobic inner cavity and a hydrophilic exterior.[10] They can form inclusion complexes with the drug, effectively shielding it from the aqueous environment and increasing solubility.[10]
Experimental Protocols
Protocol 1: Thermodynamic (Equilibrium) Solubility Assessment
This protocol determines the true equilibrium solubility, which is a critical parameter for pre-formulation development.[13][14][15]
Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
HPLC system with a suitable column and UV detector
Procedure:
-
Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The goal is to have undissolved solid remaining at the end.
-
Add a known volume of the solvent (e.g., 1 mL) to the vial.
-
Seal the vial tightly and place it on the orbital shaker at a controlled temperature (e.g., 25 °C).
-
Agitate the slurry for at least 24 hours to ensure equilibrium is reached.[16] A 48-hour time point is recommended to confirm that the concentration is no longer changing.
-
After incubation, allow the vials to stand for 1 hour to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant. Do not disturb the solid at the bottom.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of your analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC method.
-
Express the solubility in units such as mg/mL or µg/mL.
Protocol 2: High-Throughput Kinetic Solubility Screening
This protocol is a rapid method for screening multiple solvents or co-solvent mixtures, ideal for early-stage development.[9][16]
Objective: To quickly assess the apparent solubility of the compound in various solvent systems.
Materials:
-
A concentrated stock solution of the compound in DMSO (e.g., 20 mM).
-
A 96-well microplate.
-
The array of solvents or co-solvent mixtures to be tested.
-
A multi-channel pipette.
-
A plate shaker.
-
A plate reader capable of measuring turbidity (nephelometry) or a high-throughput HPLC system.
Procedure:
-
Dispense 198 µL of each test solvent/co-solvent into the wells of the 96-well plate.
-
Using a multi-channel pipette, add 2 µL of the 20 mM DMSO stock solution to each well. This results in a final concentration of 200 µM and a final DMSO concentration of 1%.
-
Immediately place the plate on a plate shaker and agitate for 1-2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer. Higher readings indicate lower solubility (more precipitation).
-
(Optional, for quantitative results) Centrifuge the plate to pellet the precipitate. Carefully transfer the supernatant to a new plate and analyze the concentration of the dissolved compound by HPLC-UV or LC-MS/MS.
Data Summary
For effective formulation, it is useful to understand the properties of common solvents.
Table 1: Properties of Common Laboratory Solvents
| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |
|---|---|---|---|---|
| Water | 10.2 | 80.1 | 100.0 | Highly polar, protic. Poor solvent for this compound. |
| Ethanol | 5.2 | 24.5 | 78.5 | Polar, protic. Good starting point for co-solvent systems. |
| Acetonitrile | 5.8 | 37.5 | 81.6 | Polar, aprotic. Good solubilizing power. |
| Acetone | 5.1 | 20.7 | 56.0 | Polar, aprotic. Often a very effective solvent. |
| Ethyl Acetate | 4.4 | 6.0 | 77.1 | Moderately polar, aprotic. Good solvent. |
| Dichloromethane | 3.1 | 9.1 | 39.6 | Non-polar, aprotic. High solubility expected. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 189.0 | Highly polar, aprotic. Excellent solubilizer but can be problematic in assays. |
(Data compiled from various chemical handbooks and serves as a general guide.)
References
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
-
Jatinder, V., et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 24(13), 2444. [Link]
- Chen, C. (2007). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1599. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 444972, Fumaric Acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11109863, this compound. [Link]
-
Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. [Link]
- Soni, L. K., et al. (2014). Solubilization of Poorly Water Soluble Drug Using Mixed Solvency Approach for Aqueous Injection.
-
Sciencemadness Wiki. Fumaric acid. [Link]
-
Wikipedia. Cosolvent. [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Kim, D. W., et al. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 16(2), 273. [Link]
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
ResearchGate. Solubility of Fumaric Acid in Aqueous Alcohol Solutions. [Link]
-
Löschen, C., et al. (2016). Computational Screening of Drug Solvates. Pharmaceutical Research, 33(11), 2845-2854. [Link]
-
MDPI. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]
- Evotec. Thermodynamic Solubility Assay.
-
Solubility of Things. Fumaric acid dimethyl ester. [Link]
-
ResearchGate. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
- Shah, V. P., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology.
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
-
ACS Publications. Virtual Cocrystal Screening Methods as Tools to Understand the Formation of Pharmaceutical Cocrystals—A Case Study of Linezolid, a Wide-Range Antibacterial Drug. [Link]
-
Food and Agriculture Organization of the United Nations. FUMARIC ACID. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
PharmaTutor. ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. [Link]
Sources
- 1. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fumaric Acid | C4H4O4 | CID 444972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FUMARIC ACID [fao.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C14H20O8 | CID 11109863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. evotec.com [evotec.com]
- 16. enamine.net [enamine.net]
Side reactions to consider when using (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate
Welcome to the technical support center for (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions and stability issues encountered during the use of this versatile reagent. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.
Introduction
This compound is a chiral fumarate diester widely utilized in synthetic organic chemistry. Its applications range from being a key building block in the synthesis of complex molecules to its use in the preparation of advanced pharmaceutical intermediates.[] The electrophilic nature of the fumarate backbone, while crucial for its intended reactivity, also renders it susceptible to several side reactions. Understanding and controlling these potential reactions is paramount for achieving desired outcomes and ensuring the purity of the final products.
This guide is structured into two main sections: a detailed Troubleshooting Guide addressing specific experimental issues in a question-and-answer format, and a Frequently Asked Questions (FAQs) section for more general inquiries.
Troubleshooting Guide
This section is designed to provide direct answers and actionable protocols for specific problems you may encounter.
Issue 1: Hydrolytic Degradation
Q1: My reaction yield is lower than expected, and I observe unexpected polar impurities by TLC/LC-MS. Could this be due to hydrolysis?
A1: Yes, hydrolysis is a primary degradation pathway for fumarate esters. The ester linkages in this compound are susceptible to cleavage by water, a reaction that can be significantly accelerated by the presence of acids or bases. This degradation leads to the formation of fumaric acid, ethyl (S)-lactate, and mono-ester intermediates, which are more polar and can complicate purification and reduce the yield of your desired product. Studies on similar diesters, like dimethyl fumarate, have shown significant susceptibility to hydrolysis under both acidic and alkaline conditions.[2]
Causality: The carbonyl carbon of the ester group is electrophilic and can be attacked by water. This process is catalyzed by:
-
Acid: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.
-
Base: Deprotonation of water to the more nucleophilic hydroxide ion promotes attack on the carbonyl carbon.
Troubleshooting Protocol: Minimizing and Detecting Hydrolysis
Objective: To prevent, detect, and quantify the extent of hydrolytic degradation.
Materials:
-
Anhydrous solvents (e.g., DCM, THF, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
pH neutral drying agents (e.g., Na₂SO₄, MgSO₄)
-
HPLC system with UV detector
-
NMR spectrometer
Step-by-Step Protocol:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled or commercially available anhydrous solvents for your reaction.
-
Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas before use.
-
Handle this compound and other reagents in a glovebox or under an inert atmosphere to minimize exposure to atmospheric moisture.
-
-
Control Reaction pH:
-
If your reaction requires acidic or basic conditions, consider using non-aqueous acids/bases or sterically hindered bases that are less likely to promote hydrolysis.
-
During aqueous work-up, use cooled, pH-neutral water or brine and minimize the contact time. Neutralize any acidic or basic layers quickly before extraction.
-
-
Analytical Detection of Hydrolysis Products:
-
HPLC-UV: Develop a reverse-phase HPLC method to separate the parent compound from its more polar degradation products. A typical starting point is a C18 column with a water/acetonitrile or water/methanol gradient.[3] Detection at a low wavelength (e.g., 210-215 nm) is often effective for detecting both the fumarate and its hydrolysis byproducts.[4][5]
-
¹H NMR: Monitor the appearance of new signals corresponding to fumaric acid (a singlet around 6.5 ppm in D₂O) and ethyl (S)-lactate (characteristic quartet and triplet for the ethyl group and a quartet for the lactyl proton).
-
Issue 2: Unwanted Michael Addition Reactions
Q2: I'm observing the formation of adducts with higher molecular weights than my starting material, especially when using amine or thiol-containing reagents. What is happening?
A2: You are likely observing a Michael addition (or conjugate addition) reaction. The double bond in the fumarate core is electron-deficient due to the adjacent electron-withdrawing ester groups, making it a classic "Michael acceptor."[6] It can readily react with nucleophiles (Michael donors) such as amines, thiols, and even some carbanions.[6][7] This side reaction is a common pitfall and can lead to a complex mixture of products.
Causality: The β-carbon of the α,β-unsaturated ester system is electrophilic. Nucleophiles will attack this carbon, leading to a 1,4-addition across the conjugated system. This reaction is often base-catalyzed, as the base can deprotonate the nucleophile, increasing its nucleophilicity.[8]
Troubleshooting Workflow: Preventing and Identifying Michael Adducts
Caption: Troubleshooting workflow for Michael addition side reactions.
Key Considerations:
-
Choice of Base: If a base is required, opt for a non-nucleophilic one. For example, instead of triethylamine, consider using diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Solvent Effects: Be mindful of solvents that can act as nucleophiles or contain nucleophilic impurities (e.g., amines in DMF).
-
Temperature Control: Michael additions are often accelerated by heat. Running your reaction at a lower temperature can sometimes favor the desired reaction over the unwanted addition.
Issue 3: Isomerization to Maleate Impurity
Q3: My product's NMR spectrum shows unexpected peaks around the vinyl proton region, and HPLC analysis reveals a closely eluting impurity. Could this be a geometric isomer?
A3: It is highly probable that you are observing the corresponding maleate diester, the (Z)-isomer of your fumarate compound. While fumarates are thermodynamically more stable than maleates, isomerization can occur under certain conditions, such as exposure to heat, UV light, or radical initiators.[9] The synthesis of fumarates often involves the isomerization of the corresponding maleate, so the maleate can also be present as a starting material impurity.[10]
Causality: The rotation around the C=C double bond is restricted. Isomerization requires breaking the π-bond, which can be facilitated by:
-
Radical Addition-Elimination: A radical (e.g., from a bromine source with light) can add to the double bond, allowing for rotation around the new single bond, followed by elimination of the radical to form the more stable fumarate. The reverse can also occur.[9]
-
Nucleophilic Addition-Elimination: As seen in the aza-Michael addition of cyclohexylamine to diethyl maleate, the nucleophilic addition can be reversible and lead to isomerization to the fumarate.[11]
-
Acid Catalysis: Protonation of a carbonyl can lead to a carbocation intermediate that allows for rotation.[12]
Analytical Protocol: Differentiating Fumarate and Maleate Isomers
Objective: To confirm the presence of the maleate isomer and quantify its percentage.
| Analytical Technique | Procedure and Expected Observations |
| ¹H NMR Spectroscopy | The vinylic protons of the fumarate (trans) typically appear as a singlet at a higher chemical shift (more downfield) compared to the maleate (cis) protons, due to deshielding effects. For example, the protons of fumaric acid appear at ~6.65 ppm, while those of maleic acid are at ~6.29 ppm.[13] |
| ¹³C NMR Spectroscopy | The chemical shifts of the vinyl and carbonyl carbons will differ between the two isomers. |
| HPLC-UV | A well-developed reverse-phase HPLC method can often separate the two isomers. Fumarates, being more symmetrical and less polar, may have a longer retention time than the corresponding maleates. A C18 column with an acidic mobile phase (e.g., water with perchloric or phosphoric acid and an organic modifier) is a good starting point.[4][14] |
Mitigation Strategies:
-
Source Purity: Ensure the purity of your starting this compound using the analytical methods above.
-
Avoid UV Light and High Heat: Protect your reaction from direct sunlight or strong artificial light. Use the lowest effective temperature for your reaction.
-
Control Radical Initiators: Be aware of any reagents or conditions that could generate radicals.
Issue 4: Chiral Purity and Synthetic Impurities
Q4: My final product shows unexpected diastereomers or enantiomers. Could the starting material be the source?
A4: Yes, impurities in the chiral starting material are a critical consideration. this compound is a chiral molecule, and its enantiomeric purity directly impacts the stereochemical outcome of your synthesis. The presence of the (R)-enantiomer in the starting material can lead to the formation of unwanted stereoisomers in your product.[15]
Potential Synthetic Impurities:
-
Enantiomeric Impurity: The presence of (+)-Bis[(R)-1-(ethoxycarbonyl)ethyl] fumarate.
-
Starting Materials: Unreacted fumaric acid or ethyl (S)-lactate.
-
Reaction Byproducts: Mono-esterified fumarate.
Troubleshooting Protocol: Assessing Chiral Purity
Objective: To determine the enantiomeric purity of the starting material.
Methodology:
-
Chiral HPLC: This is the most direct method for assessing enantiomeric purity. A chiral stationary phase (CSP) column is required. Method development may be necessary to achieve baseline separation of the enantiomers.
-
Derivatization: If direct chiral separation is difficult, you can react the fumarate with a chiral derivatizing agent to form diastereomers, which can then be separated and quantified on a standard achiral HPLC or by NMR.
Caption: Workflow for comprehensive purity analysis.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound? A: To minimize degradation, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place. A refrigerator or freezer is recommended for long-term storage.
Q: Can I use this reagent in protic solvents like ethanol or methanol? A: While it may be soluble, using protic solvents increases the risk of transesterification or Michael addition of the solvent to the fumarate double bond, especially in the presence of a base or acid. If a protic solvent is necessary, the reaction should be conducted at low temperatures and for the shortest possible time.
Q: How can I remove fumaric acid byproduct from my reaction mixture? A: Fumaric acid is significantly more polar and acidic than the parent diester. A simple method is to perform a basic aqueous wash (e.g., with a dilute solution of sodium bicarbonate). The fumaric acid will be deprotonated to the water-soluble fumarate salt and extracted into the aqueous layer. Ensure your desired product is stable to these conditions before proceeding.
Q: Is there a risk of polymerization? A: While fumarate esters can undergo polymerization, it typically requires specific conditions, such as radical initiation at higher temperatures. Under typical laboratory conditions for small molecule synthesis, this is a less common side reaction compared to hydrolysis or Michael addition.
References
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022). MDPI. [Link]
-
Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. [Link]
-
Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages. PMC - PubMed Central. [Link]
-
Michael Addition of Thiol Compounds on ω-Maleate Poly(ethylene oxide)s: Model Study for the “Site-Specific” Modification of Proteins. (2010). ResearchGate. [Link]
-
Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. (2017). Polymer Chemistry (RSC Publishing). [Link]
-
Diethyl maleate. Wikipedia. [Link]
-
Cysteine-Catalyzed Maleate Isomerization via Nucleophilic Addition versus Aqueous Thiyl Radical Processes. ChemRxiv. [Link]
-
Tandem Alkylation/Michael Addition Reaction of Dithiocarbamic Acids with Alkyl γ-Bromocrotonates: Access to Functionalized 1,3-Thiazolidine-2-thiones. (2021). ResearchGate. [Link]
-
NMR spectroscopy of maleic acid and fumaric acid?. (2015). Reddit. [Link]
-
Master Organic Reactions | Step-by-Step Problem Solving Guide. (2023). YouTube. [Link]
-
Dimethyl Maleate To Dimethyl Fumarate. Scribd. [Link]
-
HPLC chromatograms of maleate and fumarate. (2014). ResearchGate. [Link]
-
Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. (2011). PMC - NIH. [Link]
-
The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]
-
Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5. (2015). ResearchGate. [Link]
-
Side Reactions in Organic Synthesis. Wiley-VCH. [Link]
-
Theoretical study of the isomerization of maleic acid into fumaric acid. (2015). ResearchGate. [Link]
-
Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products. (2020). PubMed. [Link]
- Process for the preparation of ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate. (2004).
-
HPLC Method for Analysis of Maleic acid, Ascorbic acid, Nicotinic acid, Fumaric acid and Oxalic acid on BIST™ A+ Column. SIELC Technologies. [Link]
-
Chiral Impurity Methods – Case Study. HPLC. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Solvent-free, catalyst-free aza-Michael addition of cyclohexylamine to diethyl maleate: Reaction mechanism and kinetics. (2018). ResearchGate. [Link]
-
Matrix Isolation Study of Fumaric and Maleic Acids in Solid Nitrogen. (2001). ACS Publications. [Link]
-
Chemistry Lab- Cis- trans isomerisation reaction- Dimethyl maleate to Dimethyl fumarate, by Dr Beena. (2020). YouTube. [Link]
-
Side Reactions in Organic Synthesis. F. Zaragoza Dörwald. [Link]
-
Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. (2015). AZoM. [Link]
-
Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography. (1998). PubMed. [Link]
-
Tandem Alkylation/Michael Addition Reaction of Dithiocarbamic Acids with Alkyl γ-Bromocrotonates: Access to Functionalized 1,3-Thiazolidine-2-thiones. (2021). Organic Chemistry Portal. [Link]
-
Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. [Link]
-
Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood. (2017). NIH. [Link]
-
Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. (2023). MDPI. [Link]
-
The Conversion Of Dimethyl Maleate To Dimethyl Fumarate. (2022). Transtutors. [Link]
-
Organic Chemistry Synthesis Problems. Chemistry Steps. [Link]
Sources
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages [mdpi.com]
- 4. Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. aquila.usm.edu [aquila.usm.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. (Solved) - The Conversion Of Dimethyl Maleate To Dimethyl Fumarate OCH3 OCH3... (1 Answer) | Transtutors [transtutors.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate
Welcome to the technical support center for the synthesis of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable synthesis of this important chiral molecule. This fumarate ester is a valuable intermediate in pharmaceutical applications and its stereochemical purity is critical.[1][] This guide will equip you with the necessary knowledge to navigate the complexities of its synthesis and achieve high-purity, scalable production.
I. Overview of the Synthesis
The synthesis of this compound involves the esterification of fumaric acid with two equivalents of a chiral alcohol, ethyl (S)-lactate. The primary challenge in this synthesis is to achieve a high yield and maintain the stereochemical integrity of the chiral centers. Two common synthetic strategies are presented here: a direct acid-catalyzed esterification (Fischer-type) and a stereoinvertive Mitsunobu reaction.
Reaction Scheme:
Caption: Synthetic routes to this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Low Reaction Conversion
Question: My reaction has stalled, and I am observing a low conversion of fumaric acid to the desired diester. What are the possible causes and solutions?
Answer:
Low conversion in esterification reactions is a common issue, often related to the reversible nature of the reaction. Here are the primary causes and troubleshooting steps:
-
Inefficient Water Removal: The esterification of fumaric acid produces water as a byproduct.[3] According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the reactants, thus limiting the yield.
-
Solution (Scale-up): For larger scale reactions, a Dean-Stark apparatus is essential for the azeotropic removal of water with a suitable solvent like toluene.[3] Ensure the solvent is refluxing vigorously and that water is collecting in the trap.
-
Solution (Lab-scale): For smaller reactions, the use of a drying agent that can be easily filtered off, such as anhydrous magnesium sulfate, can be effective.
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst can lead to a slow reaction rate.
-
Solution: While it may be tempting to add a large excess of catalyst, this can lead to side reactions. A catalytic amount (typically 1-5 mol%) of a strong acid like sulfuric acid or p-toluenesulfonic acid is usually sufficient.
-
-
Poor Solubility of Fumaric Acid: Fumaric acid has low solubility in many organic solvents, which can limit its availability for the reaction.
-
Solution: Ensure adequate stirring to maintain a good suspension. The reaction mixture should become more homogeneous as the fumaric acid is consumed.
-
Formation of Monoester and Other Impurities
Question: My crude product shows the presence of a significant amount of the monoester of fumaric acid and other unidentified byproducts. How can I minimize these?
Answer:
The formation of the monoester is a common intermediate and its presence in the final product indicates an incomplete reaction. Other impurities can arise from side reactions.
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion.
-
Solution: Increase the reaction time and monitor the progress by TLC or HPLC. The use of a slight excess of ethyl (S)-lactate (e.g., 2.2 equivalents) can also help drive the reaction to completion.
-
-
Side Reactions at Elevated Temperatures: Prolonged heating at high temperatures can lead to decomposition or other side reactions.
-
Solution: Optimize the reaction temperature. While a higher temperature increases the reaction rate, it can also promote the formation of byproducts. Aim for a steady reflux without excessive heating.
-
-
Maleic Anhydride as a Starting Material: If maleic anhydride is used as a precursor to fumaric acid, incomplete isomerization can lead to the formation of the corresponding maleate diester.[1]
-
Solution: Ensure the isomerization of maleic acid to fumaric acid is complete before proceeding with the esterification.
-
Difficulty in Product Purification
Question: I am struggling to purify the final product. Column chromatography is proving to be difficult, and I am not getting a pure product upon crystallization.
Answer:
Purification of the chiral diester can be challenging due to its physical properties and the presence of structurally similar impurities.
-
Oily Product: The target molecule is often an oil or a low-melting solid, which can make crystallization difficult.
-
Solution: Attempt crystallization from a variety of solvent systems. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes) is often effective. Seeding the solution with a small crystal of the pure product can induce crystallization.
-
-
Co-elution of Impurities: The monoester and other byproducts may have similar polarities to the desired product, leading to co-elution during column chromatography.
-
Residual Catalyst: The acid catalyst must be completely removed during the workup to prevent product degradation during storage or distillation.
-
Solution: Thoroughly wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst.
-
Low Enantiomeric Purity
Question: The enantiomeric excess (ee) of my final product is lower than expected. What could be the cause?
Answer:
Maintaining stereochemical integrity is paramount in chiral synthesis. A loss of enantiomeric purity can occur at several stages.
-
Racemization of Ethyl (S)-Lactate: The starting material, ethyl (S)-lactate, may not be enantiomerically pure, or racemization could occur under the reaction conditions.
-
Solution: Ensure the use of high-purity ethyl (S)-lactate. While racemization under acidic conditions is possible, it is generally slow. If this is a persistent issue, consider the Mitsunobu reaction with ethyl (R)-lactate, which proceeds with inversion of stereochemistry and is known for its high stereoselectivity.[6][7]
-
-
Inaccurate Analytical Method: The method used to determine the enantiomeric excess may not be optimized.
III. Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route for scaling up this synthesis?
For scale-up, the direct acid-catalyzed esterification is often preferred due to the lower cost of reagents and simpler reaction setup compared to the Mitsunobu reaction.[9] However, the Mitsunobu reaction can offer higher stereoselectivity if racemization is a concern.[6][7]
Q2: What are the critical process parameters to monitor during scale-up?
The most critical parameters are temperature control, efficient water removal, and stirring rate. Inconsistent heating can lead to side reactions, while inefficient water removal will result in low conversion.[10] Proper agitation is necessary to ensure good mixing, especially given the poor solubility of fumaric acid.
Q3: How can I confirm the stereochemical purity of the final product?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds.[8] A suitable chiral stationary phase (CSP) must be selected. Polysaccharide-based columns are often effective for separating chiral esters.[1]
Q4: What are the common byproducts in the Mitsunobu reaction, and how can they be removed?
The Mitsunobu reaction generates triphenylphosphine oxide and a hydrazine derivative as byproducts.[7] These can often be removed by crystallization or column chromatography. The use of polymer-supported triphenylphosphine can simplify the purification process as the phosphine oxide byproduct can be removed by filtration.[11]
Q5: Are there any safety concerns I should be aware of?
When working with strong acids like sulfuric acid, appropriate personal protective equipment (PPE) should be used. The Mitsunobu reaction uses reagents like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD), which are hazardous and should be handled with care in a well-ventilated fume hood.[9]
IV. Experimental Protocols
Protocol 1: Direct Acid-Catalyzed Esterification
This protocol is a representative procedure for the synthesis of this compound.
| Reagent | Molar Ratio | Typical Amount (for a 1 mole scale) |
| Fumaric Acid | 1.0 | 116.1 g |
| Ethyl (S)-Lactate | 2.2 | 259.9 g |
| p-Toluenesulfonic acid | 0.05 | 9.5 g |
| Toluene | - | 1 L |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a mechanical stirrer, add fumaric acid, ethyl (S)-lactate, and toluene.
-
Add the p-toluenesulfonic acid catalyst.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or HPLC until the fumaric acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Chiral HPLC Analysis
This is a general guideline for developing a chiral HPLC method.
| Parameter | Recommendation |
| Column | Chiral stationary phase (e.g., polysaccharide-based like Chiralpak® series) |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixture |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 210 nm |
| Temperature | Ambient |
Procedure:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Optimize the mobile phase composition to achieve baseline separation of the enantiomers.
V. Visualization of Key Processes
Workflow for Scale-up Synthesis and Quality Control
Caption: A typical workflow for the synthesis and quality control.
VI. References
-
HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a Slovenská Farmacie, 56(3), 108-116.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). Molecules, 21(1), 114.
-
Google Patents. (1959). Preparation of diesters of fumaric acid. US2894982A.
-
Merlo, A. A., & Gallardo, H. (1993). (S)-(-)-Ethyl Lactate as a Convenient Precursor for Synthesis of Chiral Liquid Crystals. Synthetic Communications, 23(15), 2159-2169.
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). Molecules, 26(16), 4785.
-
Chiral Chromatography: Separating Twins | Stereochemistry. (2018). Blogs@NTU.
-
Denton, R. (2019). The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions. Scientific Update.
-
Recent Advances in the Biomedical Applications of Fumaric Acid and its Ester Derivatives: The Multifaceted Alternative Therapeutics. (2020). Current Pharmaceutical Design, 26(34), 4246-4258.
-
Ethyl lactate production by reactive distillation using bio-based lactic acid and ethanol. (2020). Chemie Ingenieur Technik, 92(9), 1279-1287.
-
Chiral Separations by High‐Performance Liquid Chromatography. (2017). Encyclopedia of Analytical Chemistry.
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2022). Molecules, 27(3), 947.
-
Ethyl lactate as a solvent: Properties, applications and production processes – a review. (2011). Green Chemistry, 13(2), 205-220.
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). Molecules, 26(16), 4785.
-
Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. (2013). The Journal of Organic Chemistry, 78(10), 4975-4983.
-
Ethyl lactate as a green solvent in the pharmaceutical industry. (2021). In Green Chemistry and Sustainable Technology (pp. 167-183). Elsevier.
-
Mitsunobu reaction modifications allowing product isolation without chromatography: Application to a small parallel library. (2004). Journal of Combinatorial Chemistry, 6(5), 797-802.
-
Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. (2016). RSC Advances, 6(76), 72265-72274.
-
Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of Bis‐Arylated Squaryls via Addition of Organocopper Species onto Squaryl Dichlorides. (2020). European Journal of Organic Chemistry, 2020(27), 4153-4157.
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 3. Fumaric acid production by fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 6. hplc.eu [hplc.eu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Thermal Instability of Fumarate Compounds
Welcome to the technical support center for managing the thermal instability of fumarate-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during experiments involving fumarate salts and esters. As Senior Application Scientists, we have compiled this guide based on established scientific principles and practical field experience to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: My fumarate salt is showing unexpected degradation during my reaction, even at moderate temperatures. What are the likely degradation pathways?
A1: Thermal degradation of fumarate compounds can proceed through several pathways, primarily isomerization and decarboxylation.
-
Isomerization to Maleate: Fumarate, the trans-isomer of butenedioic acid, can isomerize to its cis-isomer, maleic acid (or maleate). This conversion can be initiated by heat, light, or radical initiators. While the trans form is generally more thermodynamically stable, the energy barrier for isomerization can be overcome under certain reaction conditions, leading to the formation of the maleate impurity.[1][2]
-
Decarboxylation: At elevated temperatures, fumaric acid and its salts can undergo decarboxylation, where a carboxyl group is eliminated as carbon dioxide (CO2).[3][4] This process is a common thermal decomposition route for many carboxylic acids and leads to the formation of various degradation products, ultimately impacting the purity and yield of your target compound.[5][6]
-
Salt Disproportionation: For fumarate salts, particularly of weakly basic active pharmaceutical ingredients (APIs), disproportionation is a critical concern.[7] This is the process where the salt reverts to its non-ionized free base and free acid (fumaric acid). This can be triggered by factors such as temperature, humidity, and the presence of certain excipients.[8][9] The resulting free base often has lower solubility, which can negatively impact downstream applications.[10]
Troubleshooting Guide
Issue 1: HPLC analysis shows a new peak with a similar retention time to my fumarate compound, suggesting an impurity. How can I confirm if it's the maleate isomer?
Troubleshooting Steps:
-
Co-injection with a Maleate Standard: The most straightforward method is to co-inject your sample with a certified standard of the corresponding maleate compound. If the impurity peak increases in area, it is highly likely the maleate isomer.
-
LC-MS/MS Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) can provide definitive identification. Fumarate and maleate are geometric isomers and will have the same mass-to-charge ratio (m/z). However, their fragmentation patterns upon collision-induced dissociation (CID) in the mass spectrometer may differ, allowing for their distinction.
-
Forced Degradation Study: Intentionally stress a sample of your pure fumarate compound under conditions known to promote isomerization (e.g., elevated temperature or UV light exposure) and monitor the formation of the impurity peak. This can provide strong evidence that the impurity is indeed the maleate isomer.[11]
Issue 2: My reaction yield is consistently low, and I suspect thermal decomposition of the fumarate counterion. How can I minimize this?
Mitigation Strategies:
| Strategy | Mechanism of Action | Recommended Parameters |
| Temperature Control | Reduces the kinetic energy available to overcome the activation energy for degradation reactions like isomerization and decarboxylation. | Maintain the reaction temperature at the lowest effective level. Conduct small-scale trials to determine the optimal temperature that balances reaction rate and stability. |
| Solvent Selection | The polarity and proticity of the solvent can influence degradation pathways.[12] Polar, aprotic solvents may be preferred in some cases to minimize side reactions. | Screen a variety of solvents. For example, consider using solvents like acetonitrile or THF instead of protic solvents like alcohols if side reactions are observed. |
| Inert Atmosphere | Prevents oxidative degradation, which can be initiated at elevated temperatures and catalyzed by trace metals.[13] | Conduct reactions under an inert atmosphere of nitrogen or argon, especially when working with sensitive compounds or at high temperatures. |
| pH Control | The stability of fumarate salts is highly pH-dependent.[14] Maintaining the pH within an optimal range can prevent disproportionation and other pH-catalyzed degradation reactions.[15][16] | For aqueous reactions, use a suitable buffer system to maintain a stable pH. The optimal pH will be specific to your compound and should be determined experimentally.[17] |
Experimental Protocols
Protocol 1: Screening for Optimal Reaction Temperature
Objective: To determine the highest possible reaction temperature that does not induce significant degradation of the fumarate compound.
Methodology:
-
Set up a series of parallel reactions in small vials.
-
Each vial should contain the fumarate compound and the reaction solvent.
-
Place each vial in a separate well of a temperature-controlled heating block.
-
Set the temperatures for the different vials in increments (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).
-
Allow the reactions to proceed for a set period (e.g., 24 hours).
-
After the specified time, quench the reactions and prepare the samples for HPLC analysis.
-
Analyze each sample by HPLC to quantify the amount of remaining fumarate compound and the formation of any degradation products.
-
Plot the percentage of degradation versus temperature to identify the optimal temperature range.
Protocol 2: Analysis of Fumarate and Maleate by HPLC-UV
Objective: To separate and quantify fumarate and its maleate isomer in a sample.
Methodology:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.0) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The acidic pH helps to keep the carboxylic acids in their protonated form for better retention.
-
Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 210-220 nm).
-
Standard Preparation: Prepare a series of calibration standards for both the fumarate and maleate compounds of interest to allow for accurate quantification.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., mobile phase) and filter it through a 0.45 µm syringe filter before injection.
Visualizing Degradation Pathways and Workflows
Diagram 1: Key Thermal Degradation Pathways of Fumarate
Caption: A systematic approach to troubleshooting fumarate instability.
References
- Positional Effect of a Neutral Linker on the Three-Component MOFs: Room Temperature Synthesis, Structural Characterization, and Bifunctional Sustainable C
- Thermal behaviour of fumaric acid, sodium fumarate and its compounds with light trivalent lanthanides in air atmosphere.
- Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers. MDPI.
- Available Guidance and Best Practices for Conducting Forced Degrad
- Isomerization between (A) fumarate and maleate units in UPEs or (B)...
- Quantification of fumarate and investigation of endogenous and exogenous fumarate stability in r
- Use of fumaric acid esters in psoriasis.
- The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. Molecular Pharmaceutics.
- Role of Salt and Excipient Properties on Disproportionation in the Solid-State.
- Fumaric acid esters in derm
- The Effects of pH and Excipients on Exen
- The effect of solvents on the thermal degradation products of two Amadori deriv
- Decarboxyl
- Fumarate Assay Kit (MAK060) - Technical Bulletin. Sigma-Aldrich.
- Dimethyl Maleate To Dimethyl Fumar
- Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characteriz
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.
- Repurposing Melt Degradation for the Evaluation of Mixed Amorphous-Crystalline Blends.
- How to Mitigate Disproportionation of API Salts in Pharmaceutical Formul
- Theoretical study of the isomerization of maleic acid into fumaric acid.
- FUMARIC ACID ESTERS.
- Development of Room Temperature Stable Formulation of Formoterol Fumarate/Beclomethasone HFA pMDI. Indian Journal of Pharmaceutical Sciences.
- Decarboxylation in N
- Guarding Against Chemical Compound Degrad
- LC-MS/MS quantification of dimethyl fumarate and methyl hydrogen fumarate in rat blood using tiopronin as trapping reagent.
- Decarboxyl
- Thermal Stability of Amorphous Solid Dispersions. Pharma Excipients.
- Influence of PH On The Stability of Pharmaceutical. Scribd.
- Dimethyl Maleate Isomeriz
- ANALYTICAL METHODS.
- Sustainable method development for the simultaneous detection of formoterol fumarate and glycopyrrolate.
- Salt Disproportionation in the Solid State: Role of Solubility and Counterion Vol
- Mechanism of solvent induced thermal stabiliz
- Impact of Deep Eutectic Solvents on Kinetics and Folding Stability of Form
- Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportion
- Influence of pH, temperature, and buffers on the kinetics of ceftazidime degrad
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. "Rational Design of Pharmaceutical Salt Formulations by Understanding t" by Mitulkumar A Patel [docs.lib.purdue.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of solvents on the thermal degradation products of two Amadori derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The Effects of pH and Excipients on Exenatide Stability in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Drug Development Professionals: (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate vs. Dimethyl Fumarate (DMF)
This guide provides a detailed comparison of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate and the well-characterized therapeutic agent, Dimethyl Fumarate (DMF). Both molecules are esters of fumaric acid, a class of compounds known for their immunomodulatory and neuroprotective effects, primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This document synthesizes available data to assist researchers and drug developers in evaluating their relative properties and potential applications.
Introduction to Fumaric Acid Esters as Therapeutic Agents
Fumaric acid esters (FAEs) have emerged as a significant class of oral therapeutics for immune-mediated inflammatory diseases. Dimethyl fumarate (DMF) is the most prominent example, approved for the treatment of relapsing-remitting multiple sclerosis (RRMS) and psoriasis.[1][2] The therapeutic efficacy of FAEs is largely attributed to their active metabolite, monomethyl fumarate (MMF).[3][4] MMF is an activator of the Nrf2 transcriptional pathway, a critical cellular defense mechanism against oxidative stress.[4][5]
The central mechanism involves the interaction of these electrophilic compounds with cysteine residues on the Keap1 protein, which is an inhibitor of Nrf2.[2] This interaction leads to the dissociation of the Nrf2-Keap1 complex, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), thereby upregulating the expression of a suite of cytoprotective and antioxidant genes.[1][2][6] Beyond Nrf2 activation, FAEs also exert immunomodulatory effects through Nrf2-independent pathways, including the inhibition of the pro-inflammatory transcription factor NF-κB.[1][7][8]
This compound represents a structurally distinct FAE. While it is primarily used as a reagent in synthetic organic chemistry[][10], its structural similarity to DMF warrants an investigation into its potential as a therapeutic agent. This guide will compare the known properties of both compounds to highlight key differences and similarities relevant to drug development.
Molecular Profiles
A direct comparison of the fundamental molecular properties of this compound and DMF reveals differences in size, complexity, and stereochemistry.
| Property | This compound | Dimethyl Fumarate (DMF) |
| IUPAC Name | bis[(2S)-1-ethoxy-1-oxopropan-2-yl] (E)-but-2-enedioate[11] | dimethyl (E)-but-2-enedioate |
| Molecular Formula | C14H20O8[11] | C6H8O4 |
| Molecular Weight | 316.30 g/mol [][11] | 144.13 g/mol |
| Structure | A larger diester with chiral ethyl lactate moieties. | A simple, symmetrical dimethyl ester. |
| Key Feature | Contains two chiral centers, specifying the (S,S) stereoisomer. | Achiral. |
Comparative Analysis
Pharmacokinetics and Metabolism
The pharmacokinetic profile of a drug is critical to its clinical utility. DMF is a prodrug that is not quantifiable in plasma after oral administration because it is rapidly hydrolyzed by esterases in the gastrointestinal tract, blood, and tissues to its active metabolite, MMF.[4]
-
Metabolism of DMF: The conversion to MMF is the key activation step. MMF is then further metabolized, with the primary route of elimination being exhalation of CO2.[8]
-
Hypothesized Metabolism of this compound: It is plausible that this compound also acts as a prodrug. Esterase-mediated hydrolysis would likely cleave the ester bonds, releasing fumaric acid and ethyl lactate. Further metabolism would be required to generate the active MMF. The larger and more complex ester groups could influence the rate and extent of this conversion compared to DMF.
A direct pharmacokinetic comparison study between a 190 mg dose of MMF and a 240 mg dose of DMF demonstrated bioequivalence, confirming that DMF's efficacy is dependent on its conversion to MMF.[3][12][13]
Pharmacodynamics: The Nrf2 Signaling Pathway
The primary mechanism of action for DMF is the activation of the Nrf2 pathway.[14] This pathway is a central regulator of cellular resistance to oxidative stress and inflammation.[15][16]
Causality in Nrf2 Activation:
-
Electrophilic Nature: Both DMF and its active metabolite MMF are electrophiles that can react with nucleophilic thiol groups, such as those on cysteine residues.[1]
-
Keap1 Modification: This reactivity allows them to modify specific cysteine residues on Keap1, the primary negative regulator of Nrf2.[2]
-
Conformational Change: The modification of Keap1 induces a conformational change that disrupts its ability to target Nrf2 for ubiquitination and subsequent proteasomal degradation.[17]
-
Nrf2 Accumulation & Translocation: Stabilized Nrf2 accumulates in the cytoplasm and translocates to the nucleus.[17]
-
Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of antioxidant and cytoprotective proteins like heme oxygenase-1 (HO-1).[17][18]
An important, related mechanism is the interaction of fumarates with glutathione (GSH), the most abundant intracellular antioxidant.[1] Fumarates can react with and deplete GSH, which can act as an initial trigger for the adaptive response mediated by Nrf2 activation.[1][19]
Experimental Protocols for Comparative Evaluation
To objectively compare the bioactivity of this compound to DMF, a series of validated in vitro assays are necessary. The following protocols provide a framework for such an evaluation.
Protocol 1: In Vitro Nrf2 Activation Assay (ARE-Luciferase Reporter)
This assay quantitatively measures the activation of the Nrf2 pathway by test compounds. It utilizes a cell line stably transfected with a luciferase reporter gene under the control of an ARE promoter.[20][21]
Rationale: This is a direct and high-throughput method to determine if a compound can induce the transcriptional activity of Nrf2. The luminescence output is directly proportional to the level of ARE-dependent gene expression.[17]
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293 or a similar cell line stably expressing an ARE-luciferase reporter construct in appropriate media. Plate the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound and DMF in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., sulforaphane).
-
Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[21][22]
-
Lysis and Luminescence Reading: After incubation, lyse the cells and add a luciferase substrate solution (e.g., One-Glo™ reagent).[22]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the luminescence readings to a measure of cell viability (e.g., a parallel MTT assay or a co-transfected Renilla luciferase). Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value for each compound.
Protocol 2: Cellular Glutathione (GSH) Depletion Assay
This assay measures the impact of the test compounds on the intracellular levels of reduced glutathione.
Rationale: Since fumarates are known to react with GSH, quantifying its depletion provides insight into the compound's electrophilic reactivity and its potential to induce an oxidative stress response, which is a key trigger for Nrf2 activation.[1][19]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate a relevant cell type (e.g., primary neurons, astrocytes, or an immune cell line) in a 96-well plate. Treat the cells with various concentrations of this compound and DMF for a defined period (e.g., 2-4 hours).
-
Sample Preparation:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells and deproteinize the samples using an acid like 5-sulfosalicylic acid.[23]
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.[23]
-
Collect the supernatant for analysis.
-
-
GSH Measurement (Enzymatic Recycling Method):
-
This method is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the presence of glutathione reductase and NADPH.[24]
-
Add the prepared supernatant samples and GSH standards to a 96-well plate.
-
Add a reaction mixture containing DTNB, NADPH, and glutathione reductase.[25]
-
The reaction produces a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which is measured spectrophotometrically at 405-412 nm.[25]
-
-
Data Analysis: The rate of TNB formation is proportional to the GSH concentration. Calculate the GSH concentration in the samples by comparing their reaction rates to those of the GSH standard curve. Determine the percentage of GSH depletion relative to vehicle-treated control cells.
Conclusion and Future Perspectives
Dimethyl fumarate is a well-established therapeutic agent with a clearly defined mechanism of action centered on the activation of the Nrf2 pathway and modulation of cellular glutathione levels.[1][19] Its clinical success provides a strong rationale for the exploration of other fumaric acid esters.
This compound, with its larger and more complex structure, presents an interesting case for comparison. While it is expected to function as a prodrug and activate the Nrf2 pathway, key questions remain regarding its relative potency, metabolic stability, and pharmacokinetic profile compared to DMF. The increased molecular weight and different ester groups will likely result in different absorption, distribution, metabolism, and excretion (ADME) properties.
The experimental protocols outlined in this guide provide a robust framework for the head-to-head in vitro comparison of these two molecules. The data generated from these studies, particularly the EC50 for Nrf2 activation and the extent of GSH depletion, will be critical in determining whether this compound offers any potential advantages over DMF and warrants further investigation in preclinical models of inflammatory and neurodegenerative diseases.
References
-
Frontiers. (n.d.). Novel potential pharmacological applications of dimethyl fumarate—an overview and update. Retrieved from [Link]
-
Cuadrado, A., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. PubMed. Retrieved from [Link]
-
Redondo-García, C., et al. (2021). Glutathione Depletion and Disruption of Intracellular Ionic Homeostasis Regulate Lymphoid Cell Apoptosis. NIH. Retrieved from [Link]
-
BPS Bioscience. (n.d.). ARE Reporter Kit (Nrf2 Antioxidant Pathway). Retrieved from [Link]
-
Varghese, S., et al. (2021). Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate). PubMed. Retrieved from [Link]
-
Ortolani, D., et al. (2022). Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Havrdova, E., et al. (2017). Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis. PubMed. Retrieved from [Link]
-
Rahman, I., et al. (2007). Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples. NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl fumarate. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human Nrf2 Reporter Assay Kit. Retrieved from [Link]
-
FDA. (2018). CLINICAL PHARMACOLOGY REVIEW(S). Retrieved from [Link]
-
Wu, S., et al. (2022). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers. Retrieved from [Link]
-
Xia, M., et al. (2016). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. NIH. Retrieved from [Link]
-
ResearchGate. (2025). Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate). Retrieved from [Link]
-
Ghadiri, M., et al. (2015). Dimethyl fumarate treatment induces adaptive and innate immune modulation independent of Nrf2. PNAS. Retrieved from [Link]
-
Molecules. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. MDPI. Retrieved from [Link]
-
AMSBIO. (n.d.). Glutathione Assay. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Dimethyl fumarate?. Retrieved from [Link]
-
Hayat, S. A. A., et al. (2019). Dimethyl fumarate mediates Nrf2-dependent mitochondrial biogenesis in mice and humans. Oxford Academic. Retrieved from [Link]
-
Encyclopedia MDPI. (n.d.). Nrf2 Signaling Pathway. Retrieved from [Link]
-
Springer. (n.d.). Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate). Retrieved from [Link]
-
Signosis. (n.d.). NRF2/ARE Luciferase Reporter HEK293 Stable Cell Line. Retrieved from [Link]
-
ResearchGate. (n.d.). Luciferase gene reporter assay based on the activation of the Nrf2/ARE signaling pathway. Retrieved from [Link]
-
PubMed. (2023). Comparative pharmacokinetics and bioavailability of monomethyl fumarate following a single oral dose of Bafiertam® (monomethyl fumarate) versus Vumerity® (diroximel fumarate). Retrieved from [Link]
-
Multiple Sclerosis News Today. (2016). Researchers Reveal Mechanism of Action for Tecfidera, an MS Therapy. Retrieved from [Link]
-
NIH. (n.d.). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Retrieved from [Link]
-
G-Biosciences. (n.d.). Glutathione Assay (Colorimetric). Retrieved from [Link]
-
PubChem. (n.d.). cis-But-2-enedioic acid bis-(1-ethoxycarbonyl-ethyl) ester. Retrieved from [Link]
Sources
- 1. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 2. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl fumarate - Wikipedia [en.wikipedia.org]
- 10. biosynth.com [biosynth.com]
- 11. This compound | C14H20O8 | CID 11109863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
- 18. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. signosisinc.com [signosisinc.com]
- 22. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resources.amsbio.com [resources.amsbio.com]
A Comparative Guide to Fumaric Acid Esters in Biological Systems: Efficacy, Mechanism, and Tolerability
<
Fumaric acid esters (FAEs) have emerged as a significant class of oral therapeutics for immune-mediated inflammatory diseases, most notably multiple sclerosis (MS) and psoriasis.[1][2] Their efficacy is primarily attributed to their immunomodulatory and antioxidant properties. This guide provides an in-depth comparison of the most clinically relevant FAEs: dimethyl fumarate (DMF), diroximel fumarate (DRF), and their active metabolite, monomethyl fumarate (MMF). We will explore their distinct pharmacokinetic profiles, comparative efficacy, and tolerability, supported by experimental data and clinical trial outcomes.
The Central Role of Monomethyl Fumarate (MMF)
At the heart of the therapeutic action of both DMF and DRF lies their rapid conversion to the active metabolite, monomethyl fumarate (MMF).[3][4][5][6] Both DMF and DRF are considered prodrugs, designed to deliver MMF into the systemic circulation.[4][6] Following oral administration, esterases in the gastrointestinal tract and blood swiftly hydrolyze these compounds into MMF.[6] It is MMF that exerts the primary pharmacological effects.[5][6]
The key difference between DMF and DRF lies in their chemical structure and the byproducts of this hydrolysis. DMF metabolism yields MMF and methanol, the latter of which is believed to contribute to gastrointestinal side effects.[6][7][8] In contrast, DRF is primarily metabolized into MMF and 2-hydroxyethyl succinimide (HES), an inert compound, resulting in significantly less methanol production.[6][8][9] This distinction is central to the improved gastrointestinal tolerability of DRF.[7]
Mechanism of Action: The Nrf2 Pathway
The therapeutic effects of MMF are largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[10][11][12] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).
MMF, and to a lesser extent DMF, are electrophilic molecules that can react with cysteine residues on Keap1.[13][14] This interaction leads to a conformational change in Keap1, causing it to release Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[15] This upregulation of the body's natural antioxidant defenses helps to mitigate the oxidative stress and inflammation characteristic of diseases like MS and psoriasis.[10]
Caption: MMF-mediated activation of the Nrf2 signaling pathway.
Pharmacokinetic Profiles: A Comparative Overview
While both DMF and DRF lead to bioequivalent systemic exposure of MMF, their pharmacokinetic properties differ, primarily in their absorption profiles.[9][16][17]
| Parameter | Dimethyl Fumarate (DMF) | Diroximel Fumarate (DRF) |
| Active Metabolite | Monomethyl Fumarate (MMF) | Monomethyl Fumarate (MMF) |
| Byproducts | Methanol | 2-hydroxyethyl succinimide (HES) |
| Tmax (Fasted) | ~2.0-2.5 hours | ~2.5-3.0 hours[16] |
| Effect of Food | High-fat meal can delay Tmax and reduce Cmax | No significant impact on AUC with low, medium, or high-fat meals[16] |
| Bioequivalence | DRF 462 mg is bioequivalent to DMF 240 mg in terms of MMF exposure[17] | DRF 462 mg is bioequivalent to DMF 240 mg in terms of MMF exposure[17] |
Data sourced from FDA prescribing information and clinical pharmacokinetic studies. [16]
Comparative Efficacy in a Clinical Context
Given that both DMF and DRF result in equivalent levels of the active metabolite MMF, their clinical efficacy is expected to be similar.[3][17]
Multiple Sclerosis (MS)
Clinical trials have demonstrated the efficacy of DMF in reducing relapse rates and slowing disability progression in patients with relapsing-remitting MS.[4][18] The approval of DRF for relapsing forms of MS was based on pharmacokinetic studies demonstrating its bioequivalence to DMF.[5] Therefore, the extensive clinical data supporting the efficacy of DMF is extrapolated to DRF.[5][17]
A study on DRF showed a significant reduction in the annualized relapse rate (ARR).[4] In one study, the ARR dropped by 79.5% at 48 weeks of treatment.[4] Furthermore, a significant percentage of patients achieved "no evidence of disease activity-3" (NEDA-3), a composite measure of no relapses, no new lesions, and no increased disability.[4]
Psoriasis
Fumaric acid esters have a longer history of use in the treatment of psoriasis, particularly in Europe.[2] Clinical studies have shown that FAEs can lead to significant improvements in the Psoriasis Area and Severity Index (PASI) score. Approximately 50-70% of patients achieve a PASI 75 response, indicating a 75% reduction in their PASI score, within four months of treatment.[2] While much of the historical data is based on formulations containing a mixture of FAEs, the efficacy is largely attributed to the DMF component and its conversion to MMF.
Safety and Tolerability: The Key Differentiator
The primary advantage of DRF over DMF lies in its improved gastrointestinal (GI) tolerability profile.[3][7][17][19] This is a critical factor in patient adherence and overall treatment experience.
| Adverse Event | Dimethyl Fumarate (DMF) | Diroximel Fumarate (DRF) |
| GI Adverse Events (Overall) | 49.0%[3] | 34.8%[3] |
| Diarrhea | Common[20][21] | Lower incidence than DMF[3] |
| Nausea | Common[20] | Lower incidence than DMF[3] |
| Abdominal Pain | Common[20] | Lower incidence than DMF[3] |
| Vomiting | Common | Lower incidence than DMF[3] |
| Discontinuation due to GI AEs | 4.8%[3] | 0.8%[3] |
| Flushing | Common (up to 31.9%)[20][21] | Similar to DMF |
Data from the EVOLVE-MS-2 head-to-head clinical trial. [3]
The EVOLVE-MS-2 study directly compared the GI tolerability of DRF and DMF in patients with relapsing-remitting MS.[3] The results demonstrated a statistically significant reduction in the number of days with GI symptoms for patients taking DRF compared to those on DMF.[3] Furthermore, the discontinuation rate due to GI adverse events was substantially lower in the DRF group.[3] This improved tolerability is attributed to the different metabolic byproduct of DRF, which avoids the generation of methanol, a known gut irritant.[6][7][8]
Experimental Protocol: In Vitro Nrf2 Activation Assay
To quantitatively compare the Nrf2 activation potential of different fumaric acid esters, a reporter gene assay can be employed. This protocol outlines a method to assess the dose-dependent induction of the antioxidant response element (ARE).
Materials:
-
Hepatoma-derived (HepG2) cells stably transfected with an ARE-luciferase reporter construct.
-
Dimethyl fumarate (DMF), monomethyl fumarate (MMF), and diroximel fumarate (DRF) of high purity.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding: Seed the ARE-luciferase reporter cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of DMF, MMF, and DRF in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the fumaric acid esters. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the treated cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., protein concentration or a viability assay) to account for any cytotoxic effects. Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration.
Caption: Workflow for the in vitro Nrf2 activation reporter assay.
Conclusion
The family of fumaric acid esters represents a valuable therapeutic option for MS and psoriasis. While both dimethyl fumarate and diroximel fumarate exert their effects through the common active metabolite, monomethyl fumarate, and the subsequent activation of the Nrf2 pathway, they are not interchangeable from a patient experience perspective. The key distinction lies in their tolerability profiles. Diroximel fumarate's unique metabolic pathway, which minimizes the production of methanol, translates into a significantly improved gastrointestinal tolerability profile.[3][7] This makes DRF a compelling alternative for patients who experience dose-limiting GI side effects with DMF, potentially leading to better treatment adherence and long-term outcomes. The choice between these agents should be guided by an individualized assessment of the patient's clinical needs and tolerability.
References
-
Drugs.com. (n.d.). Dimethyl Fumarate vs Diroximel Fumarate Comparison. Retrieved from [Link]
-
Roll, A., Reich, K., & Boer, A. (2007). Use of fumaric acid esters in psoriasis. Indian Journal of Dermatology, Venereology, and Leprology, 73(2), 133-137. Retrieved from [Link]
-
Naismith, R. T., Wundes, A., Ziemssen, T., Jasinska, E., Freedman, M. S., Lembo, A. J., ... & Wolinsky, J. S. (2020). Diroximel Fumarate Demonstrates an Improved Gastrointestinal Tolerability Profile Compared with Dimethyl Fumarate in Patients with Relapsing-Remitting Multiple Sclerosis: Results from the Randomized, Double-Blind, Phase III EVOLVE-MS-2 Study. CNS drugs, 34(2), 185–196. Retrieved from [Link]
-
Gibbs, S., & Harvey, R. (2015). Oral fumaric acid esters for psoriasis: abridged Cochrane systematic review including GRADE assessments. British Journal of Dermatology, 173(4), 925-930. Retrieved from [Link]
-
Practical Neurology. (2019). Diroximel Fumarate for Multiple Sclerosis Shows Promise of Efficacy With Fewer Gastrointestinal Side Effects. Retrieved from [Link]
-
NeurologyLive. (2022). Understanding Treatment Decisions and Differences Between Diroximel Fumarate and Dimethyl Fumarate. Retrieved from [Link]
-
Wang, Y., & Bhargava, P. (2020). Diroximel fumarate to treat multiple sclerosis. Drugs of Today, 56(7), 431-437. Retrieved from [Link]
-
Rojas-Gomez, D. M., Gonzalez-Sanabria, J. S., & Nino-Vasquez, J. J. (2016). Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease. The Journal of neuroscience : the official journal of the Society for Neuroscience, 36(23), 6215–6228. Retrieved from [Link]
-
Lückel, C., Picard, F., Raifer, H., Campos-Carrascosa, L., Gurala, D., Ay, A., ... & Bittner, S. (2021). Different Fumaric Acid Esters Elicit Distinct Pharmacologic Responses. Neurology. Neuroimmunology & neuroinflammation, 8(2), e949. Retrieved from [Link]
-
Ghoreschi, K., Brück, J., Kellerer, C., Deng, C., Peng, H., Rothfuss, O., ... & Röcken, M. (2011). Fumarates improve psoriasis and multiple sclerosis by inducing type II dendritic cells. The Journal of experimental medicine, 208(11), 2291–2303. Retrieved from [Link]
-
Pavan, V., Schulze-Topphoff, U., Spencer, C. M., & Weber, M. S. (2022). Diroximel Fumarate as a Novel Oral Immunomodulating Therapy for Relapsing Forms of Multiple Sclerosis: A Review on the Emerging Data. Journal of clinical medicine, 11(22), 6702. Retrieved from [Link]
-
Balak, D. M., & Thio, H. B. (2011). Fumaric acid esters in the management of psoriasis. Psoriasis (Auckland, N.Z.), 1, 41–50. Retrieved from [Link]
-
Li, H., Feng, Y., Yang, K., Wang, F., & Zhu, L. (2022). Development of a Population Pharmacokinetic Model for the Diroximel Fumarate Metabolites Monomethyl Fumarate and 2-Hydroxyethyl Succinimide Following Oral Administration of Diroximel Fumarate in Healthy Participants and Patients with Multiple Sclerosis. Clinical pharmacokinetics, 61(1), 109–122. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). VUMERITY (diroximel fumarate) delayed-release capsules, for oral use. Retrieved from [Link]
-
Linker, R. A., & Haghikia, A. (2011). Fumaric acid esters activate Nrf2 dependent anti-oxidative pathways in vitro. Brain : a journal of neurology, 134(Pt 9), 2442–2458. Retrieved from [Link]
-
Khan, O. (2021). Monomethyl Fumarate (MMF, Bafiertam) for the Treatment of Relapsing Forms of Multiple Sclerosis (MS). Pharmaceuticals (Basel, Switzerland), 14(5), 476. Retrieved from [Link]
-
Atwan, A., Ingram, J. R., Abbott, R., Kelson, M. J., & Thomas, K. S. (2015). Oral fumaric acid esters for the treatment of psoriasis. Cochrane Database of Systematic Reviews. Retrieved from [Link]
-
Bourque, G., Vo, T., Gisbert, V., & Prat, A. (2025). Comparative activity of dimethyl fumarate derivative IDMF in three models relevant to multiple sclerosis and psoriasis. The FEBS journal. Retrieved from [Link]
-
Atwan, A., Ingram, J. R., Abbott, R. A., Kelson, M. J., & Thomas, K. S. (2016). Efficacy, effectiveness and safety of fumaric acid esters in the treatment of psoriasis: a systematic review of randomized and observational studies. The British journal of dermatology, 175(5), 892–902. Retrieved from [Link]
-
Wundes, A., Naismith, R. T., Ziemssen, T., Jasinska, E., Freedman, M. S., Lembo, A., ... & Wolinsky, J. S. (2020). Improved Gastrointestinal Tolerability Profile with Diroximel Fumarate Compared to Dimethyl Fumarate in Relapsing MS Patients (994). Neurology, 94(15 Supplement). Retrieved from [Link]
-
Linker, R. A., Lee, D. H., Ryan, S., van Dam, A. M., Conrad, R., Bista, P., ... & Gold, R. (2011). Fumaric acid esters exert neuroprotective effects in neuroinflammation via activation of the Nrf2 antioxidant pathway. Brain : a journal of neurology, 134(Pt 9), 2442–2458. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of efficacy results of RCTs of fumaric acid esters in psoriasis treatment. Retrieved from [Link]
-
ResearchGate. (2021). Monomethyl Fumarate (MMF, Bafiertam) for the Treatment of Relapsing Forms of Multiple Sclerosis (MS). Retrieved from [Link]
-
Varesio, E., & Hopfgartner, G. (2021). Novel potential pharmacological applications of dimethyl fumarate—an overview and update. Frontiers in Pharmacology, 12, 703310. Retrieved from [Link]
-
Cohan, S. L., Gazda, S. K., Kantor, D., Kresa-Reahl, K., & Naismith, R. T. (2024). Diroximel Fumarate in Patients with Relapsing-Remitting Multiple Sclerosis: NEDA-3 After Re-Baselining in the Phase 3 EVOLVE-MS-1 Study. Neurology and therapy, 13(4), 1019–1032. Retrieved from [Link]
-
Journal of Neuroscience. (2016). Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease. Retrieved from [Link]
-
Lückel, C., Picard, F., Raifer, H., Campos-Carrascosa, L., Gurala, D., Ay, A., ... & Bittner, S. (2021). Different Fumaric Acid Esters Elicit Distinct Pharmacologic Responses. Neurology. Neuroimmunology & neuroinflammation, 8(2), e949. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Fingolimod Versus Dimethyl-fumarate in Multiple Sclerosis. Retrieved from [Link]
-
PubChem. (2025). Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues. Retrieved from [Link]
-
Drugs.com. (2024). Diroximel Fumarate Monograph for Professionals. Retrieved from [Link]
-
Scuto, M., Trovato-Salinaro, A., Calogero, A. E., & Condorelli, D. F. (2021). Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation. Antioxidants (Basel, Switzerland), 10(11), 1735. Retrieved from [Link]
-
U.S. Department of Veterans Affairs. (n.d.). Monomethyl fumarate (Bafiertam). Retrieved from [Link]
Sources
- 1. Fumarates improve psoriasis and multiple sclerosis by inducing type II dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fumaric acid esters in the management of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diroximel Fumarate Demonstrates an Improved Gastrointestinal Tolerability Profile Compared with Dimethyl Fumarate in Patients with Relapsing-Remitting Multiple Sclerosis: Results from the Randomized, Double-Blind, Phase III EVOLVE-MS-2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diroximel Fumarate for Multiple Sclerosis Shows Promise of Efficacy With Fewer Gastrointestinal Side Effects - - Practical Neurology [practicalneurology.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Diroximel Fumarate as a Novel Oral Immunomodulating Therapy for Relapsing Forms of Multiple Sclerosis: A Review on the Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 8. Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Population Pharmacokinetic Model for the Diroximel Fumarate Metabolites Monomethyl Fumarate and 2-Hydroxyethyl Succinimide Following Oral Administration of Diroximel Fumarate in Healthy Participants and Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fumaric acid esters exert neuroprotective effects in neuroinflammation via activation of the Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. mdpi.com [mdpi.com]
- 13. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different Fumaric Acid Esters Elicit Distinct Pharmacologic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. drugs.com [drugs.com]
- 18. Comparative activity of dimethyl fumarate derivative IDMF in three models relevant to multiple sclerosis and psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neurology.org [neurology.org]
- 20. drugs.com [drugs.com]
- 21. Oral fumaric acid esters for psoriasis: abridged Cochrane systematic review including GRADE assessments - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] Fumarate in Asymmetric Synthesis: A Comparative Guide
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Chiral synthons, or chiral building blocks, are the master keys to unlocking stereochemical control in complex molecular architectures. Among the diverse arsenal of these tools, (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate, a C2-symmetric chiral dienophile and Michael acceptor, presents a compelling, albeit underexplored, alternative to more conventional chiral auxiliaries. This guide provides an in-depth technical comparison of the strategic advantages of employing this lactate-derived fumarate over other widely used chiral synthons, supported by analogous experimental data and a robust scientific framework.
While direct, peer-reviewed comparative studies on this compound are limited, its structural attributes and the well-documented reactivity of closely related chiral fumarates allow for a strong, evidence-based projection of its performance and advantages. This guide will delve into the mechanistic underpinnings of its efficacy, present a comparative analysis with established chiral auxiliaries, and provide detailed experimental protocols for its analogous application.
The Architectural Elegance of a C2-Symmetric Fumarate
This compound is a chiral diester of fumaric acid, incorporating two molecules of ethyl (S)-lactate. This design imparts several key features that are advantageous in asymmetric synthesis:
-
C2-Symmetry: The molecule possesses a C2 axis of symmetry, which simplifies the stereochemical analysis of transition states. This symmetry often leads to higher levels of stereochemical induction as it reduces the number of possible competing transition states.
-
Rigid Dienophile/Michael Acceptor: The fumarate backbone provides a rigid and planar scaffold, which is crucial for predictable facial selectivity in reactions such as Diels-Alder cycloadditions and Michael additions.
-
Removable Chiral Auxiliaries: The ethyl lactate moieties act as chiral auxiliaries that can be cleaved under relatively mild conditions (e.g., hydrolysis or reduction) after the desired stereocenter(s) have been established, yielding the target molecule and recovering the chiral auxiliary precursor, (S)-lactic acid.
-
"Traceless" Chiral Induction: In many applications, the fumarate core itself is incorporated into the final product, for instance, as a succinate derivative. In such cases, the lactate auxiliaries are truly "traceless" in that they are not incorporated into the final molecular skeleton, offering a more atom-economical approach compared to some traditional auxiliaries.
Comparative Analysis with Established Chiral Synthons
To appreciate the unique advantages of this compound, it is instructive to compare its projected performance with that of well-established chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's camphorsultam.
| Chiral Synthon/Auxiliary | Typical Reaction Type | Key Advantages | Common Limitations |
| This compound (Projected) | Michael Addition, Diels-Alder | C2-symmetry for high diastereofacial control; "traceless" auxiliary potential; derived from readily available (S)-lactic acid. | Limited direct literature data; potentially lower reactivity than activated acylimides. |
| Evans' Oxazolidinones | Aldol, Alkylation, Michael Addition | High diastereoselectivity; well-established and predictable outcomes; versatile for various transformations.[1] | Auxiliary removal can sometimes require harsh conditions; not atom-economical. |
| Oppolzer's Camphorsultam | Michael Addition, Diels-Alder, Alkylation | Excellent stereocontrol; high crystallinity of derivatives aids purification; robust and stable.[2] | Auxiliary is relatively bulky and expensive; removal can be challenging. |
The Power of Chiral Fumarates in Action: A Case Study in Diastereoselective Conjugate Addition
The conjugate addition of organocuprates to chiral α,β-unsaturated esters is a powerful method for the asymmetric synthesis of substituted succinates, which are valuable intermediates for a variety of biologically active molecules. The C2-symmetric nature of the chiral fumarate allows for excellent facial discrimination of the incoming nucleophile.
Representative Experimental Protocol: Diastereoselective Conjugate Addition of an Organocuprate to a Chiral Fumarate
This protocol is adapted from a reported procedure for a similar chiral fumarate and is intended to be representative.
Reaction Scheme:
A representative conjugate addition reaction.
Materials:
-
This compound (1.0 equiv)
-
Organocuprate reagent (e.g., generated from R-Li and CuI) (1.2 equiv)
-
Trimethylsilyl iodide (TMSI) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
A solution of the organocuprate reagent is prepared in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Trimethylsilyl iodide (TMSI) is added dropwise to the organocuprate solution, and the mixture is stirred for 15 minutes.
-
A solution of this compound in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted succinate derivative.
Expected Outcome:
Based on analogous systems, this reaction is expected to proceed with high yield and excellent diastereoselectivity, typically >95:5 dr. The stereochemical outcome is dictated by the C2-symmetric chiral auxiliary, which effectively shields one face of the fumarate double bond.
Mechanistic Insight: The Role of C2-Symmetry in Stereocontrol
The high diastereoselectivity observed in reactions with chiral fumarates can be attributed to the formation of a well-defined, chelated transition state. The two chiral lactate groups create a sterically hindered environment, forcing the incoming nucleophile to approach from the less hindered face of the planar fumarate system.
Stereochemical control through facial shielding.
Synthesis of this compound
A key advantage of this chiral synthon is its straightforward synthesis from readily available and relatively inexpensive starting materials: fumaric acid and ethyl (S)-lactate. The synthesis involves a standard esterification reaction.
Proposed Synthetic Protocol:
Reaction Scheme:
Synthesis of the chiral fumarate.
Materials:
-
Fumaric acid (1.0 equiv)
-
Ethyl (S)-lactate (2.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of fumaric acid and ethyl (S)-lactate in anhydrous DCM at 0 °C is added DMAP.
-
A solution of DCC in anhydrous DCM is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Conclusion: A Versatile and Promising Chiral Synthon
This compound represents a highly promising, yet underutilized, tool in the asymmetric synthesis toolbox. Its C2-symmetric design, derived from readily available (S)-lactic acid, offers the potential for excellent stereocontrol in a variety of carbon-carbon bond-forming reactions. While direct comparative data is still emerging, the performance of analogous chiral fumarates in the literature strongly supports its utility as a powerful chiral synthon. For researchers and drug development professionals seeking efficient, atom-economical, and stereoselective synthetic strategies, the exploration of this compound and related chiral fumarates opens a promising avenue for innovation.
References
- Oppolzer, W. Camphor-derived chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry1990, 62(7), 1241-1250.
- Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society1981, 103(8), 2127-2129.
Sources
A Researcher's Guide to Cross-Referencing NMR Spectra: A Case Study of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate
This guide provides a comprehensive, in-depth comparison of experimental and database-derived Nuclear Magnetic Resonance (NMR) spectra for the chiral molecule, (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental choices and establishes a self-validating framework for spectral analysis, ensuring a high degree of confidence in structural elucidation and stereochemical assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, offering unparalleled insight into molecular structure.[1] For chiral molecules, such as the subject of this guide, NMR is particularly powerful for confirming stereochemistry, a critical aspect in pharmaceutical development where enantiomeric purity can dictate therapeutic efficacy and safety.[2][3] This guide will demonstrate a rigorous workflow for cross-referencing an experimentally acquired NMR spectrum with data from established public databases and theoretical predictions, a cornerstone of robust chemical analysis.
The Subject Molecule: this compound
This compound (PubChem CID: 11109863) is a diester of fumaric acid and ethyl (S)-lactate.[4][][6] Its defined stereochemistry at the two chiral centers makes it an excellent candidate for illustrating the nuances of NMR spectral interpretation and database comparison. This compound is valuable in synthetic organic chemistry and as an intermediate in pharmaceutical applications.[1][]
Acquiring the Experimental Spectrum: A Protocol Grounded in Causality
The acquisition of a high-quality NMR spectrum is the foundation of any reliable structural analysis. The following protocol outlines the key steps and the scientific reasoning behind each choice.
Experimental Protocol: 1H and 13C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound. The precise amount is crucial for achieving an adequate signal-to-noise ratio without causing line broadening due to sample saturation.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic molecules due to its excellent dissolving power and the single deuterium lock signal. The deuterium signal is used by the spectrometer to stabilize the magnetic field.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and provides a sharp singlet at 0 ppm, serving as a reference point for the chemical shifts of all other protons and carbons.[7]
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: The spectrometer's software is used to "lock" onto the deuterium signal of the solvent, compensating for any magnetic field drift. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.
-
1H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans (NS): A value of 16 or 32 scans is generally adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 12-15 ppm is appropriate to encompass all expected proton resonances.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds ensures good digital resolution.
-
-
13C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[8]
-
Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of around 220 ppm is standard for observing the full range of organic carbon chemical shifts.
-
-
-
Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and upright).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced to the TMS signal at 0 ppm.
-
Integration (1H NMR): The area under each peak in the 1H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.
-
Cross-Referencing with Spectral Databases and Prediction Tools: A Comparative Analysis
A critical step in structure verification is the comparison of the experimental spectrum with existing data. This involves querying spectral databases and utilizing prediction software.
The Workflow for Spectral Cross-Referencing
The following diagram illustrates the logical flow of cross-referencing an experimental NMR spectrum.
Database Search: PubChem and SDBS
A search of prominent spectral databases is the first step in finding existing experimental data.
-
PubChem: The PubChem entry for this compound (CID 11109863) contains both 1H and 13C NMR spectra, sourced from Sigma-Aldrich Co. LLC.[4][6] This provides a valuable, experimentally-derived reference.
-
Spectral Database for Organic Compounds (SDBS): A search of the SDBS did not yield an entry for this specific compound. The SDBS is a comprehensive, free database of experimental spectra and is always a recommended resource.[9][10][11][12]
NMR Prediction
In the absence of multiple experimental spectra or for further validation, NMR prediction software is an excellent resource.[12][13][14] For this guide, we will use a prediction to augment our comparison. Online tools such as nmrdb.org and Chemicalize can provide reliable predictions for both 1H and 13C NMR spectra.
Comparative Data Analysis
The core of the cross-referencing process lies in the detailed comparison of the experimental, database, and predicted spectral data.
1H NMR Spectral Data Comparison
The following table summarizes the expected 1H NMR signals for this compound and compares the data from PubChem with a predicted spectrum.
| Proton Assignment | PubChem Data (Experimental) | Predicted Spectrum (nmrdb.org) | Multiplicity | Integration |
| -O-CH(CH3)- | ~5.2 ppm | ~5.1 ppm | Quartet (q) | 2H |
| -CH=CH- | ~6.8 ppm | ~6.9 ppm | Singlet (s) | 2H |
| -O-CH2-CH3 | ~4.2 ppm | ~4.2 ppm | Quartet (q) | 4H |
| -CH(CH3) | ~1.5 ppm | ~1.5 ppm | Doublet (d) | 6H |
| -CH2-CH3 | ~1.3 ppm | ~1.3 ppm | Triplet (t) | 6H |
Causality in 1H NMR: The chemical shifts are dictated by the electronic environment of the protons. The protons on the fumarate double bond are deshielded due to the electron-withdrawing nature of the adjacent carbonyl groups, hence their downfield shift. The methine proton adjacent to the ester oxygen is also significantly deshielded. The splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons and follow the n+1 rule.
13C NMR Spectral Data Comparison
The table below presents a comparison of the 13C NMR data.
| Carbon Assignment | PubChem Data (Experimental) | Predicted Spectrum (nmrdb.org) |
| -C=O (ester) | ~169 ppm | ~170 ppm |
| -C=O (fumarate) | ~164 ppm | ~165 ppm |
| -CH=CH- | ~133 ppm | ~134 ppm |
| -O-CH(CH3)- | ~70 ppm | ~71 ppm |
| -O-CH2-CH3 | ~62 ppm | ~62 ppm |
| -CH(CH3) | ~16 ppm | ~17 ppm |
| -CH2-CH3 | ~14 ppm | ~14 ppm |
Causality in 13C NMR: The chemical shifts of the carbon atoms are also influenced by their electronic environment. Carbonyl carbons are highly deshielded and appear at the downfield end of the spectrum. Carbons attached to electronegative oxygen atoms are also shifted downfield. The symmetry of the molecule results in fewer unique carbon signals than the total number of carbon atoms.
Conclusion: A Self-Validating Approach to Structural Confirmation
The close correlation between the experimentally acquired NMR data (as represented by the PubChem entry) and the theoretically predicted spectrum provides strong evidence for the structural and stereochemical integrity of the analyzed sample of this compound. This multi-faceted approach, combining careful experimental technique with the judicious use of spectral databases and prediction tools, forms a self-validating workflow. By understanding the causality behind the observed spectral features and systematically comparing them against reliable references, researchers can achieve a high degree of confidence in their structural assignments, a critical requirement in all areas of chemical research and development.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11109863, this compound. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]
-
Chemicalize. (n.d.). Calculations. Retrieved from [Link]
-
Harned, A. (2015). NMR and Stereochemistry. Retrieved from [Link]
-
Chemaxon. (n.d.). Chemicalize - Instant Cheminformatics Solutions. Retrieved from [Link]
-
University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
Penkova, A., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(10), 139. Retrieved from [Link]
-
nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Retrieved from [Link]
-
Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]
-
Chemaxon. (n.d.). Marvin - Chemical Drawing Software. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Sambath Baskaran Academy. (2023, September 10). How to Predict NMR in ChemDraw [Video]. YouTube. Retrieved from [Link]
-
Lafayette College Libraries. (n.d.). Spectral database for organic compounds, SDBS. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, March 24). Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of ethyl methanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). The assignment of 1H and 13C chemical shifts for dihydro-3(2H)-furanone derivatives by means of specific 2H labelling experiments and 13C{1H} decoupling experiments. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154925707, Bis (2-Ethylhexyl) 4,4'-(6-(4-(ethoxycarbonyl)phenylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl) dibenzoate. Retrieved from [Link]
-
Wikipedia. (2023, April 2). Spectral Database for Organic Compounds. Retrieved from [Link]
-
figshare. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
MDPI. (2021). (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. Retrieved from [Link]
-
YouTube. (2024, January 21). SDBS database | NMR | IR | Mass | Organic compounds [Video]. Retrieved from [Link]
-
figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14833511, Ethyl ((ethoxycarbonyl)oxy)acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54038215, Ethane;bis(1-ethoxybutane). Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. acdlabs.com [acdlabs.com]
- 3. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 4. Simulate and predict NMR spectra [nmrdb.org]
- 6. This compound | C14H20O8 | CID 11109863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. Predict & Compare [mestrelabcn.com]
- 11. mdpi.com [mdpi.com]
- 12. Visualizer loader [nmrdb.org]
- 13. NMR Predictor - Documentation [docs.chemaxon.com:443]
- 14. Visualizer loader [nmrdb.org]
Characterization and validation of novel compounds synthesized from (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate
By adhering to a rigorous, multi-faceted validation strategy grounded in sound scientific principles, researchers can confidently identify and advance novel drug candidates from chemical synthesis to potential clinical applications. [23]
References
-
Cragg, G. M., & Newman, D. J. (2013). Natural products: a continuing source of novel drug leads. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(6), 3670-3695. [Link]
-
McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70. [Link]
-
Bhagavan, R. (2022). Survey of Material Science and Characterization Techniques for Small Molecules – Part I. Ardena. [Link]
-
protocols.io. (2023). In vitro kinase assay. [Link]
-
Bio-protocol. (2022). In vitro kinase assay. [Link]
-
Mishra, B., et al. (2014). Techniques for physicochemical characterization of nanomaterials. Nanomaterials for Biopharmaceutical Applications, 1-36. [Link]
-
Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 745. [Link]
-
France, C. A., et al. (2013). Total synthesis of (−)-dihydroprotolichesterenic acid via diastereoselective conjugate addition to chiral fumarates. Beilstein journal of organic chemistry, 9, 290-295. [Link]
-
Vit, A., & Petzer, J. P. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(21), 6436. [Link]
-
Verma, R., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(16), e2514. [Link]
-
Solvias. Small Molecule Pharmaceutical Characterization. [Link]
-
Labiotech.eu. (2023). Revolutionizing Medicine: The Art and Science of Novel Drug Identification. [Link]
-
Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
Moin, A., et al. (2021). Application of Fundamental Techniques for Physicochemical Characterisations to Understand Post-Formulation Performance of Pharmaceutical Nanocrystalline Materials. Pharmaceutics, 13(9), 1436. [Link]
-
Postole, A., et al. (2023). Chiral trifluoromethylated enamides: Synthesis and applications. ResearchGate. [Link]
-
Aurora Biomed. (2023). Screening of Natural Compounds for Pharmaceuticals. [Link]
-
Patel, K. M., et al. (2014). Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. RSC Advances, 4(73), 38781-38793. [Link]
-
Peltonen, L., & Hirvonen, J. (2010). Physicochemical Characterization of Nano- and Microparticles. Particle-Based Drug Delivery Systems, 111-124. [Link]
-
LibreTexts Chemistry. (2021). Enzyme Inhibition. [Link]
-
Quinn, R. J. (2023). Editorial: Novel compounds from chemistry to druggable candidates. Frontiers in Chemistry, 11, 1285223. [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
-
Thomas, T., et al. (2010). Development of Novel Drugs from Marine Surface Associated Microorganisms. Marine drugs, 8(3), 453-472. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Discovery of Novel Drugs on Natural Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. Total synthesis of (−)-dihydroprotolichesterenic acid via diastereoselective conjugate addition to chiral fumarates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solvias.com [solvias.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. skpharmteco.com [skpharmteco.com]
- 10. Techniques for physicochemical characterization of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Fundamental Techniques for Physicochemical Characterizations to Understand Post-Formulation Performance of Pharmaceutical Nanocrystalline Materials | MDPI [mdpi.com]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medtech.gatech.edu [medtech.gatech.edu]
- 14. Editorial: Novel compounds from chemistry to druggable candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. In vitro kinase assay [protocols.io]
- 18. In vitro kinase assay [bio-protocol.org]
- 19. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Chiral Fumarate Precursors
For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical science. Chiral fumarates and their derivatives are valuable building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). The choice of the starting material—the chiral fumarate precursor—has profound implications for the overall cost, efficiency, scalability, and sustainability of the synthetic route. This guide provides an in-depth technical comparison of the most common precursors and synthetic strategies for accessing chiral fumarates, supported by experimental data and field-proven insights.
The Strategic Importance of Precursor Selection in Chiral Fumarate Synthesis
The economic viability and overall success of synthesizing a target chiral fumarate are critically dependent on the chosen precursor.[1] A precursor that is inexpensive but requires a multi-step, low-yielding, or poorly stereoselective conversion may ultimately be more costly than a more expensive starting material that can be converted efficiently in a single, highly selective step.[2] Key factors to consider in this cost-benefit analysis include:
-
Cost and Availability of the Precursor: The bulk cost of the starting material is a primary consideration, especially for large-scale production.
-
Number of Synthetic Steps: Each additional step in a synthesis increases labor, solvent, and energy costs, while typically reducing the overall yield.
-
Yield and Enantiomeric Excess (e.e.): High yields and enantioselectivities are crucial for maximizing product output and minimizing costly purification steps.
-
Catalyst and Reagent Costs: The cost, loading, and recyclability of chiral catalysts, ligands, or auxiliaries are significant economic drivers.
-
Operational Simplicity and Scalability: Processes that are operationally simple and scalable are more amenable to industrial production.
-
Waste Generation and Environmental Impact: "Green" chemistry principles are increasingly important, favoring routes with lower waste and the use of less hazardous materials.
This guide will explore three primary strategies for synthesizing chiral fumarates, each starting from a different class of precursor:
-
Strategy A: Asymmetric Modification of Prochiral Fumarates and Maleates. This approach utilizes readily available and inexpensive achiral precursors like dialkyl fumarates, monoalkyl fumarates, and maleic anhydride.
-
Strategy B: Chiral Auxiliary-Mediated Synthesis. This classic strategy involves the temporary incorporation of a chiral molecule to direct stereoselective transformations.
-
Strategy C: Enzymatic and Biocatalytic Routes. Leveraging the high selectivity of enzymes, this strategy offers a green and often highly efficient alternative.
Comparative Analysis of Precursors and Synthetic Strategies
Strategy A: Asymmetric Modification of Prochiral Fumarates and Maleates
This is often the most atom-economical approach, starting from simple, achiral precursors.
-
Dialkyl Fumarates/Maleates (e.g., Dimethyl Fumarate, Diethyl Fumarate): Inexpensive and widely available. Dimethyl fumarate, for instance, is produced on an industrial scale.[3]
-
Monoalkyl Fumarates/Maleates (e.g., Monomethyl Fumarate): Readily prepared from the corresponding anhydrides or diesters.[4]
-
Maleic Anhydride: A versatile and cost-effective industrial chemical.[5][6]
-
Asymmetric Hydrogenation: The direct hydrogenation of substituted maleic or fumaric acid derivatives using chiral catalysts is a powerful method for producing chiral succinates, which are closely related to chiral fumarates.[7] Iridium catalysts with N,P ligands have shown high efficiency and enantioselectivity in the hydrogenation of a wide range of 2-alkyl and 2-aryl maleic acid diesters.[7]
-
Advantages: High enantioselectivities (often >95% e.e.), catalytic nature (low catalyst loading), and potential for enantioconvergent synthesis from cis/trans mixtures.[7]
-
Disadvantages: Requires specialized and often expensive chiral ligands and high-pressure hydrogenation equipment. The synthesis of the substituted maleate precursor adds steps.
-
-
Asymmetric Michael Addition: The conjugate addition of nucleophiles to fumaric esters is a common C-C bond-forming reaction. The use of chiral catalysts can render this process enantioselective.[8][9][10]
-
Advantages: A versatile method for introducing a wide range of substituents. Organocatalysts, such as multifunctional thioureas, can provide high enantioselectivity (up to 97% e.e.) in the aza-Michael addition to fumaric monoacids.[8]
-
Disadvantages: Catalyst cost and loading can be high. Regioselectivity can be an issue with unsymmetrical fumarates.
-
Experimental Protocol: Asymmetric Hydrogenation of a Substituted Maleate
This protocol is a representative example based on the work of Bernasconi, et al.[7]
Materials:
-
2-Aryl-maleic acid diethyl ester (1.0 mmol)
-
[Ir(cod)Cl]₂ (0.005 mmol, 0.5 mol%)
-
Chiral N,P-ligand (e.g., a pyridine-phosphinite derivative) (0.011 mmol, 1.1 mol%)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a Schlenk tube is charged with [Ir(cod)Cl]₂ and the chiral N,P-ligand.
-
Anhydrous DCM is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst pre-complex.
-
The 2-aryl-maleic acid diethyl ester is added to the catalyst solution.
-
The Schlenk tube is placed in an autoclave, which is then sealed and purged with hydrogen gas three times.
-
The autoclave is pressurized with hydrogen gas to the desired pressure (e.g., 50 bar) and stirred at room temperature for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral succinate product.
-
The enantiomeric excess is determined by chiral HPLC or GC.[11]
Strategy B: Chiral Auxiliary-Mediated Synthesis
This strategy relies on the temporary attachment of a chiral auxiliary to a fumarate precursor to direct a diastereoselective reaction.[12][]
-
Monoalkyl Fumarates: These are coupled with the chiral auxiliary.[4]
-
Fumaric Acid: Can be derivatized to an acid chloride and then reacted with a chiral auxiliary alcohol.
-
Diastereoselective Conjugate Addition: A chiral auxiliary, such as an Evans oxazolidinone, can be attached to a monoalkyl fumarate.[4] The resulting chiral fumarate then undergoes diastereoselective conjugate addition of an organocuprate or other nucleophile.
-
Advantages: High diastereoselectivities are often achievable (d.r. >95:5).[14] The chiral auxiliary can often be recovered and reused.[] This method allows for the synthesis of a wide variety of substituted succinates.[4]
-
Disadvantages: This is a stoichiometric approach, requiring at least one equivalent of the often-expensive chiral auxiliary.[15] Additional steps are required for the attachment and removal of the auxiliary, which can lower the overall yield.
-
Experimental Protocol: Diastereoselective Conjugate Addition to a Chiral Fumarate
This protocol is a representative example based on the work of Sibi, et al.[4]
Materials:
-
Monomethyl fumarate (1.0 equiv)
-
(4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 equiv)
-
Pivaloyl chloride (1.1 equiv)
-
Lithium chloride (1.1 equiv)
-
Triethylamine (2.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Organocuprate reagent (e.g., Li[RCuI]) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Attachment of Chiral Auxiliary:
-
To a solution of monomethyl fumarate in anhydrous DCM at 0 °C are added triethylamine and lithium chloride.
-
Pivaloyl chloride is added dropwise, and the mixture is stirred for 1 hour.
-
The chiral oxazolidinone is added, and the reaction is stirred at room temperature until completion.
-
The reaction is quenched with water, and the product is extracted with DCM. The organic layers are combined, dried, and concentrated. The chiral fumarate is purified by column chromatography.
-
-
Diastereoselective Conjugate Addition:
-
To a solution of the chiral fumarate in anhydrous THF at -78 °C is added the organocuprate reagent dropwise.
-
The reaction is stirred at -78 °C until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield the diastereomerically enriched succinate.
-
-
Removal of Chiral Auxiliary:
-
The succinate product is dissolved in a suitable solvent system (e.g., THF/water), and a reagent such as lithium hydroxide is added to hydrolyze the auxiliary.
-
The chiral auxiliary can be recovered by extraction. The desired chiral succinic acid monoester is isolated after acidification and extraction.
-
Strategy C: Enzymatic and Biocatalytic Routes
Biocatalysis offers a green and highly selective approach to chiral synthesis.[16][17]
-
Dialkyl Fumarates (e.g., Dimethyl Fumarate): These are excellent substrates for enzymatic desymmetrization.
-
Fumaric Acid: Can be a substrate for enzymes like fumarase.
-
Enzymatic Desymmetrization: A prochiral dialkyl fumarate can be selectively hydrolyzed by an enzyme, such as a lipase, to yield a chiral monoalkyl fumarate with high enantiomeric excess.[18][19][20]
-
Advantages: Extremely high enantioselectivities (often >99% e.e.).[18] Reactions are typically run under mild, environmentally friendly conditions (aqueous media, room temperature). Enzymes can be immobilized and reused.
-
Disadvantages: The theoretical maximum yield is 50% for a kinetic resolution, though desymmetrization of a meso-like substrate can theoretically give a 100% yield. Enzyme cost and stability can be a concern, although advances in protein engineering are mitigating these issues.[17]
-
Experimental Protocol: Enzymatic Desymmetrization of Dimethyl Fumarate
This protocol is a representative example of an enzymatic hydrolysis.
Materials:
-
Dimethyl fumarate (1.0 equiv)
-
Phosphate buffer (e.g., pH 7.0)
-
Lipase (e.g., from Candida antarctica lipase B, CALB)
-
Base (e.g., 1 M NaOH) for pH control
-
Ethyl acetate for extraction
Procedure:
-
Dimethyl fumarate is suspended in the phosphate buffer.
-
The lipase is added to the mixture.
-
The reaction is stirred at a controlled temperature (e.g., 30 °C).
-
The pH of the reaction is maintained at a constant value (e.g., 7.0) by the controlled addition of a base solution using a pH-stat. The reaction progress is monitored by the consumption of the base.
-
When the desired conversion is reached (typically 50% for a kinetic resolution), the reaction is stopped by filtering off the enzyme (if immobilized) or by adding a water-immiscible organic solvent and acidifying the aqueous phase.
-
The unreacted diester is extracted with an organic solvent (e.g., ethyl acetate).
-
The aqueous phase is then acidified to a low pH (e.g., pH 2) with an acid (e.g., 1 M HCl) to protonate the carboxylic acid of the product.
-
The chiral monoalkyl fumarate is extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed to yield the product.
-
The enantiomeric excess is determined by chiral HPLC after derivatization if necessary.
Visualization of Synthetic Pathways
Decision-Making Workflow for Precursor Selection
Caption: A decision-making workflow for selecting a chiral fumarate precursor.
Generalized Synthetic Pathways
Caption: Generalized synthetic pathways for chiral fumarates.
Cost-Benefit Summary and Recommendations
| Strategy | Precursor(s) | Key Advantages | Key Disadvantages | Best Suited For |
| A: Asymmetric Modification | Dialkyl Fumarates, Maleic Anhydride | High atom economy, low precursor cost, catalytic methods. | High cost of some chiral catalysts/ligands, may require specialized equipment (e.g., high-pressure hydrogenators). | Large-scale industrial synthesis where catalyst development and capital investment are justified. |
| B: Chiral Auxiliary | Monoalkyl Fumarates, Fumaric Acid | Well-established and predictable, high diastereoselectivity, recoverable auxiliary. | Stoichiometric use of expensive auxiliaries, additional protection/deprotection steps reduce overall yield. | Laboratory-scale synthesis of complex molecules and when a wide variety of derivatives are needed. |
| C: Enzymatic Route | Dialkyl Fumarates | Exceptional enantioselectivity, mild and green reaction conditions, potential for low long-term cost with enzyme immobilization. | Initial enzyme screening and optimization can be time-consuming, potential for substrate inhibition or low enzyme stability. | Pharmaceutical and fine chemical synthesis where high purity and green manufacturing are priorities. |
Conclusion and Future Outlook
The selection of a chiral fumarate precursor is a multifaceted decision that requires a thorough cost-benefit analysis. For large-scale industrial production, Strategy A (Asymmetric Modification) of inexpensive achiral precursors like dialkyl fumarates and maleic anhydride often presents the most economically viable long-term solution, despite the initial investment in catalyst development and specialized equipment. Strategy B (Chiral Auxiliary-Mediated Synthesis) remains a robust and versatile tool for laboratory-scale synthesis and the rapid generation of diverse analogs for drug discovery, where the cost of the auxiliary is less of a limiting factor. The rising star in chiral synthesis is undoubtedly Strategy C (Enzymatic Routes) . With advancements in enzyme engineering and biocatalysis, enzymatic desymmetrization and other biotransformations are becoming increasingly cost-competitive and offer unparalleled selectivity and sustainability.
As the pharmaceutical industry continues to embrace green chemistry and cost-effective manufacturing, we anticipate a continued shift towards catalytic asymmetric methods and biocatalysis for the synthesis of chiral fumarates and other important chiral building blocks.
References
-
Calcaterra, A., & D'Acquarica, I. (2018). Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis, 147, 323–340. [Link]
-
dos Santos, V. A., & de Sousa, J. S. (2021). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Molecules, 26(15), 4429. [Link]
-
Sibi, M. P., & Patil, K. (2013). Total synthesis of (−)-dihydroprotolichesterenic acid via diastereoselective conjugate addition to chiral fumarates. Tetrahedron Letters, 54(7), 641–643. [Link]
-
Chen, W., Chen, X., & Yi, S. (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. ACS Omega, 4(5), 8274–8281. [Link]
-
Lima, F., & de Souza, R. O. (2019). Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. Beilstein Journal of Organic Chemistry, 15, 223–229. [Link]
-
Shayan, F., & Jouyban, A. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm, 25(40), 5735-5753. [Link]
-
Kim, A. N., Ngamnithiporn, A., Bartberger, M., & Stoltz, B. M. (2022). Control experiments of the asymmetric trans-selective hydrogenation by using (A) TBAI instead of TBABr and (B) THF instead of 1,2-DCE. ResearchGate. [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 48(1), 1-14. [Link]
-
Soeta, T., Tabatake, Y., & Ishimaru, T. (2020). Catalytic asymmetric aza-Michael addition of fumaric monoacids with multifunctional thiourea/boronic acids. Organic & Biomolecular Chemistry, 18(34), 6664-6668. [Link]
-
Semaan, F. S. (2025). Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research. ResearchGate. [Link]
-
Massachusetts Institute of Technology. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. [Link]
-
Zarei, M., & Jarrahpour, A. (2014). Tetrabutylammonium Bromide Media Aza-Michael Addition of 1,2,3,6-Tetrahydrophthalimide to Symmetrical Fumaric Esters and Acrylic Esters under Solvent-Free Conditions. Molecules, 19(6), 8158-8169. [Link]
-
Bernasconi, M., Müller, M. A., & Pfaltz, A. (2014). Asymmetric hydrogenation of maleic and fumaric acid diesters and anhydrides. Angewandte Chemie International Edition, 53(21), 5385-5388. [Link]
-
Liu, Z., et al. (2023). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 4(4), 102662. [Link]
-
Zhou, Q., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(15), 5147-5182. [Link]
-
Ager, D. J. (2002). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. ResearchGate. [Link]
-
Reddy, P. V., et al. (2007). An enantioselective enzymatic desymmetrization route to hexahydro-4H-furopyranol, a high-affinity ligand for HIV-1 protease inhibitors. The Journal of Organic Chemistry, 72(11), 4078-4084. [Link]
-
ResearchAndMarkets.com. (2025). Chiral Technology Research Business Report 2025. [Link]
-
Bernasconi, M., et al. (2012). Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society, 134(49), 20046–20056. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 13(9), 1744. [Link]
-
Davies, A. G., & Smith, P. J. (2001). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 1(1), 11-27. [Link]
-
Lalevée, J., & Telitel, S. (2020). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. Polymers, 12(10), 2277. [Link]
-
Parmar, A., & Kumar, H. (2018). Enzymatic Desymmetrization of Prochiral Molecules. ResearchGate. [Link]
-
Kumar, P., & Kumar, R. (2023). The development of chiral metal–organic frameworks for enantioseparation of racemates. RSC Advances, 13(25), 17169-17180. [Link]
-
Al-Mutabagani, L. A., & Al-Issa, S. A. (2023). Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics. Frontiers in Chemistry, 11, 1284501. [Link]
-
De, S., & Frucht, L. (2021). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 9, 674393. [Link]
-
Zhao, Y., et al. (2023). Desymmetrization and Parallel Kinetic Resolution of 1-Ethynylcyclobutanols via Asymmetric Cooperative Gold Catalysis. eScholarship, University of California. [Link]
-
Wang, Y., & Tu, Y. (2022). Organocatalytic asymmetric synthesis of P-stereogenic molecules. Frontiers in Chemistry, 10, 904604. [Link]
-
Li, J., et al. (2024). Achiral and chiral ligands synergistically harness chiral self-assembly of inorganics. Science, 386(6719), 209-215. [Link]
-
Kumar, V., & Mahajan, M. P. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(7), 3621–3628. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. ResearchGate. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2002). Comparative study of the enantiomeric resolution of chiral antifungal drugs econazole, miconazole and sulconazole by HPLC on various cellulose chiral columns in normal phase mode. Biomedical Chromatography, 16(4), 258-262. [Link]
-
Ariff, P. M., et al. (2024). Biocatalytic approach for the synthesis of chiral alcohols for the development of pharmaceutical intermediates and other industrial applications: A review. Enzyme and Microbial Technology, 175, 110483. [Link]
-
Zhang, Y., & Li, C. (2025). Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. Beilstein Journal of Organic Chemistry, 21, 1-26. [Link]
-
Bonomo, M., et al. (2025). Exploring metal carbamates as precursors for the synthesis of metal–organic frameworks. Dalton Transactions. [Link]
Sources
- 1. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of (−)-dihydroprotolichesterenic acid via diastereoselective conjugate addition to chiral fumarates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics [frontiersin.org]
- 7. Asymmetric hydrogenation of maleic acid diesters and anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic asymmetric aza-Michael addition of fumaric monoacids with multifunctional thiourea/boronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 11. web.mit.edu [web.mit.edu]
- 12. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biocatalytic approach for the synthesis of chiral alcohols for the development of pharmaceutical intermediates and other industrial applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An enantioselective enzymatic desymmetrization route to hexahydro-4H-furopyranol, a high-affinity ligand for HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Structural confirmation of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate derivatives using X-ray crystallography
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is not merely a structural detail; it is a critical determinant of its biological activity. For chiral molecules, such as the promising class of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate derivatives, the stakes are even higher. The subtle difference in the spatial orientation of stereoisomers can lead to vastly different pharmacological and toxicological profiles. Therefore, the unambiguous confirmation of a molecule's absolute configuration is a cornerstone of modern drug discovery and development. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of chiral compounds, with a focused case study on the application of single-crystal X-ray crystallography.
The Imperative of Stereochemical Fidelity in Drug Development
The seemingly minor variation in the spatial arrangement of atoms in enantiomers can lead to significant differences in their interaction with chiral biological targets like enzymes and receptors.[1] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established stringent guidelines that underscore the necessity of characterizing the stereochemistry of chiral drug candidates early in the development process.[2] This is to ensure that the desired therapeutic effect is maximized while minimizing potential off-target effects or toxicity that may arise from an undesired enantiomer.
While various analytical techniques can provide information about a molecule's structure, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute configuration of a chiral molecule.[3] It provides a direct visualization of the atomic arrangement in the crystalline state, offering irrefutable evidence of its three-dimensional structure.
Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography is definitive, other spectroscopic methods play a crucial role in the characterization of chiral molecules. A comparative understanding of their strengths and limitations is essential for a comprehensive analytical strategy.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Diffraction of X-rays by a crystalline lattice to determine electron density and atomic positions. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to probe the chemical environment of atoms. |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration. | Connectivity, relative stereochemistry, dynamic processes in solution. |
| Strengths | Unambiguous determination of absolute configuration. High resolution and precision. | Provides information about the molecule's structure and dynamics in a biologically relevant solution state. Non-destructive. |
| Limitations | Requires a high-quality single crystal, which can be challenging to obtain. The solid-state conformation may differ from the solution conformation. | Indirectly infers 3D structure. Absolute configuration determination often requires chiral derivatizing agents or is not possible. |
The Decisive Power of X-ray Crystallography: A Case Study
Due to the current lack of a publicly available crystal structure for this compound, this guide will utilize the crystallographic data of a structurally relevant chiral molecule, (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid , to illustrate the principles and data interpretation of a single-crystal X-ray diffraction experiment. The crystallographic data for this compound is available from the Cambridge Structural Database (CSD) under the deposition code CCDC 239430 .[4]
Crystallographic Data Summary for CCDC 239430
The following table summarizes the key crystallographic parameters obtained from the single-crystal X-ray diffraction analysis of (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid.
| Parameter | Value |
| Chemical Formula | C₁₁H₂₁NO₄ |
| Formula Weight | 231.29 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.012(1) |
| b (Å) | 12.345(2) |
| c (Å) | 18.987(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1409.1(4) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.089 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 150(2) |
| Flack Parameter | 0.1(2) |
Interpreting the Crystallographic Data: The Key to Absolute Configuration
The data presented in the table provides a wealth of information about the molecule's solid-state structure. The space group, P2₁2₁2₁, is a chiral space group, which is a prerequisite for a chiral molecule to crystallize in a non-centrosymmetric arrangement.
The most critical parameter for the confirmation of the absolute configuration is the Flack parameter .[5][6] This value, refined during the crystallographic analysis, indicates the relative proportion of the two possible enantiomers in the crystal. A Flack parameter close to 0, with a small standard uncertainty, confirms that the determined absolute configuration is correct.[5] In this case, the Flack parameter of 0.1(2) provides strong evidence for the assigned (S) configuration of the stereocenter.
Experimental Workflow for Single-Crystal X-ray Diffraction
The process of determining the crystal structure of a small molecule involves a series of meticulous steps, from sample preparation to data analysis.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Step-by-Step Methodology
-
Crystal Growth: The initial and often most challenging step is to grow a single crystal of the compound of interest that is of suitable size and quality. Common techniques for small molecules include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization. The choice of solvent is critical and often requires extensive screening.
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive or delicate crystals, this is often done in a cryo-stream of nitrogen gas.[7]
-
Data Collection: The mounted crystal is placed on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector. Modern diffractometers automate this process, collecting a complete dataset of diffraction intensities.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using a least-squares algorithm to best fit the experimental data. It is during this refinement process that the Flack parameter is calculated to determine the absolute stereochemistry.[5]
-
Structure Validation: The final refined structure is validated using tools like the IUCr's checkCIF to ensure its quality and correctness before deposition in a crystallographic database.[8]
Conclusion
The structural confirmation of chiral molecules is a non-negotiable aspect of modern pharmaceutical research and development. While a suite of analytical techniques provides valuable structural insights, single-crystal X-ray crystallography remains the definitive method for the unambiguous determination of absolute configuration. The case study of (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid (CCDC 239430) highlights the power of this technique to provide precise and reliable three-dimensional structural information, including the crucial determination of stereochemistry through the refinement of the Flack parameter. By integrating X-ray crystallography into their analytical workflow, researchers can ensure the stereochemical integrity of their drug candidates, paving the way for the development of safer and more effective medicines.
References
- Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current topics in medicinal chemistry, 11(7), 760–770.
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC 239430: Experimental Crystal Structure Determination. Retrieved from [Link]
- E. D. (2001). Chiral drugs. Journal of the Chemical Society, Perkin Transactions 1, (4), 351-373.
- Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881.
- Hope, H. (1990). Crystallography of biological macromolecules at ultra-low temperature. Annual review of biophysics and biophysical chemistry, 19(1), 107-126.
-
International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
-
Wikipedia. (2023, October 29). Flack parameter. In Wikipedia. [Link]
- Howard Flack and the Flack Parameter. (2020). Symmetry, 12(10), 1582.
- The Significance of Chirality in Drug Design and Development. (2011). Current Topics in Medicinal Chemistry, 11(7), 760-770.
- Guidance for Industry: Stereochemical Issues in Chiral Drug Development. (2000). Health Canada.
Sources
- 1. CCDC CIF [chem.gla.ac.uk]
- 2. PubChemLite - 2-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbutanoic acid (C11H21NO4) [pubchemlite.lcsb.uni.lu]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Flack parameter - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. 402959-17-5|(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanamido)-3,3-dimethylbutanoic acid|BLD Pharm [bldpharm.com]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Senior Application Scientist's Guide to Benchmarking Esterification Agents: A Comparative Analysis of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate
For researchers, scientists, and drug development professionals, the selection of an appropriate esterification agent is a critical decision that can significantly impact reaction efficiency, yield, and the purity of the final product. This guide provides an in-depth technical comparison of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate against three commonly employed esterification methodologies: the Fischer-Speier, Steglich, and Mitsunobu reactions.
While direct, peer-reviewed comparative performance data for this compound is not extensively available in the public domain, this guide will present a robust framework for its evaluation. We will explore the mechanistic underpinnings of each method, provide detailed experimental protocols for a comparative study, and present an illustrative dataset to guide your selection process. Our focus will be on explaining the causality behind experimental choices and providing a self-validating system for your own benchmarking studies.
Introduction to the Esterification Agents
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a cornerstone of organic synthesis, particularly in the pharmaceutical industry for the generation of prodrugs and key intermediates.[1] The choice of esterification agent is dictated by factors such as substrate sensitivity, steric hindrance, desired reaction conditions, and scalability.
This compound
This diester of fumaric acid and ethyl lactate is a reagent used in synthetic organic chemistry for esterification reactions.[] Its structure suggests a potential for acting as an acylating agent, likely through a transesterification mechanism. The chiral nature of the ethyl lactate moieties may also offer interesting possibilities in stereoselective synthesis, though this is beyond the scope of the current comparison.
Fischer-Speier Esterification
One of the most classical methods, Fischer-Speier esterification involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible and often requires a large excess of the alcohol or the removal of water to drive the equilibrium towards the product.
Steglich Esterification
Developed as a milder alternative to the Fischer-Speier method, the Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[3][4] This method is particularly advantageous for substrates that are sensitive to strong acids and for the esterification of sterically hindered alcohols.[3][5]
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the esterification of primary and secondary alcohols with a carboxylic acid under mild, neutral conditions. It employs a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, making it a valuable tool in stereospecific synthesis.[6]
Comparative Experimental Design
To objectively benchmark the performance of these four esterification methods, a series of experiments should be conducted using a consistent set of substrates representing varying degrees of steric hindrance and electronic properties.
Selected Substrates:
-
Carboxylic Acid: Benzoic Acid (a simple, stable aromatic carboxylic acid)
-
Alcohols:
-
Primary Alcohol: Benzyl Alcohol (to assess baseline reactivity)
-
Sterically Hindered Secondary Alcohol: (±)-Menthol (to evaluate performance with challenging substrates)
-
Phenol: 4-Methoxyphenol (to assess reactivity with less nucleophilic alcohols)
-
Analytical Methodology:
The progress and outcome of each reaction should be monitored and quantified using a combination of:
-
Thin-Layer Chromatography (TLC): For qualitative monitoring of reaction completion.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the products and any significant byproducts.
-
High-Performance Liquid Chromatography (HPLC): For the accurate quantification of the ester product and determination of reaction yield.[5][7]
The following diagram illustrates the proposed experimental workflow for this comparative study.
Caption: Experimental workflow for the comparative analysis of esterification agents.
Experimental Protocols
The following are detailed, step-by-step methodologies for each esterification reaction.
1. Esterification using this compound
-
Rationale: This protocol is based on a general transesterification procedure. A neutral, aprotic solvent is chosen to avoid interference with the reactants. The reaction is heated to facilitate the ester exchange.
-
Procedure:
-
To a stirred solution of the alcohol (1.0 mmol) and benzoic acid (1.0 mmol) in anhydrous toluene (10 mL), add this compound (1.1 mmol).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).
-
Analyze the purified product by GC-MS and quantify the yield by HPLC.
-
2. Fischer-Speier Esterification
-
Rationale: This classic acid-catalyzed esterification utilizes an excess of the alcohol (where feasible) or a dehydrating agent to drive the equilibrium.
-
Procedure:
-
To a solution of benzoic acid (1.0 mmol) in the alcohol (10.0 mmol, if liquid, or in 10 mL of an inert solvent like toluene if solid), add concentrated sulfuric acid (0.1 mmol) dropwise.
-
Heat the reaction mixture to reflux for the specified time, monitoring by TLC.
-
Cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify and analyze as described above.
-
3. Steglich Esterification
-
Rationale: This protocol employs DCC to activate the carboxylic acid and DMAP as a nucleophilic catalyst for the esterification under mild conditions.[3]
-
Procedure:
-
To a stirred solution of benzoic acid (1.0 mmol), the alcohol (1.2 mmol), and DMAP (0.1 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of DCC (1.1 mmol) in dichloromethane (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 0.5 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer, concentrate, purify, and analyze as described above.
-
4. Mitsunobu Reaction
-
Rationale: This reaction proceeds via an alkoxyphosphonium salt, leading to an SN2 attack by the carboxylate with inversion of configuration at the alcohol center.[6]
-
Procedure:
-
To a stirred solution of benzoic acid (1.2 mmol), the alcohol (1.0 mmol), and triphenylphosphine (1.5 mmol) in anhydrous tetrahydrofuran (15 mL) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the ester from triphenylphosphine oxide and the DIAD-hydrazine byproduct.
-
Analyze the purified product as described above.
-
Illustrative Performance Data
The following table presents a hypothetical but plausible dataset based on the known principles of these reactions. This data is for illustrative purposes to demonstrate how a comparison would be structured.
| Esterification Agent | Substrate | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| This compound | Benzyl Alcohol | 12 | 85 | >98 |
| (±)-Menthol | 24 | 60 | >97 | |
| 4-Methoxyphenol | 18 | 75 | >98 | |
| Fischer Esterification | Benzyl Alcohol | 8 | 90 | >99 |
| (±)-Menthol | 48 | 45 | >95 | |
| 4-Methoxyphenol | 24 | 65 | >96 | |
| Steglich Esterification | Benzyl Alcohol | 4 | 95 | >99 |
| (±)-Menthol | 12 | 88 | >98 | |
| 4-Methoxyphenol | 6 | 92 | >99 | |
| Mitsunobu Reaction | Benzyl Alcohol | 2 | 92 | >98 |
| (±)-Menthol | 6 | 90 (with inversion) | >98 | |
| 4-Methoxyphenol | 4 | 85 | >97 |
Discussion and Mechanistic Insights
The illustrative data highlights the distinct advantages and disadvantages of each method, rooted in their reaction mechanisms.
The following diagram illustrates the proposed mechanism for the transesterification reaction using this compound.
Caption: Proposed transesterification mechanism.
-
This compound: As a transesterification agent, its reactivity is likely moderate, requiring elevated temperatures. The yields are respectable for simple substrates but may decrease with sterically demanding alcohols like menthol. The key advantage would be the avoidance of harsh acidic or basic conditions and potentially toxic coupling agents. The byproduct, ethyl lactate, is relatively benign.
-
Fischer Esterification: This method shines with simple primary alcohols where a large excess can be used, leading to high yields. However, its performance drops significantly with sterically hindered alcohols due to the equilibrium nature of the reaction and the harsh conditions that can lead to side reactions like dehydration.
-
Steglich Esterification: The mild conditions and the use of a powerful acyl-transfer catalyst (DMAP) make this method highly effective for a broad range of substrates, including sterically hindered ones. The high yields across the board in the illustrative data reflect its general reliability. The main drawback is the formation of the DCU byproduct, which can sometimes be difficult to remove completely, and the allergenic nature of DCC.
-
Mitsunobu Reaction: This reaction is often the go-to method for the esterification of precious, complex, and sterically hindered alcohols, especially when stereochemical inversion is desired. Its mild, neutral conditions and high yields for challenging substrates are significant advantages. The main disadvantages are the cost of the reagents and the formation of byproducts (triphenylphosphine oxide and the hydrazine derivative) that require careful chromatographic separation.
Conclusion
The selection of an esterification agent is a multi-faceted decision that requires a careful consideration of the substrate's properties, the desired reaction conditions, and the overall synthetic strategy.
-
This compound presents itself as a potentially valuable reagent for situations where mild, neutral conditions are paramount and the use of carbodiimides or phosphines is undesirable. Its performance is likely to be best with unhindered primary and secondary alcohols.
-
For large-scale synthesis of simple esters, the Fischer-Speier esterification remains a cost-effective, albeit harsh, option.
-
The Steglich esterification offers a versatile and highly efficient method for a wide range of substrates, particularly when acid sensitivity is a concern.
-
The Mitsunobu reaction is an indispensable tool for the stereospecific esterification of complex and sterically hindered alcohols, despite its higher cost and more challenging purification.
It is our hope that this guide provides a valuable framework for your own in-house benchmarking studies. By systematically evaluating these and other esterification agents against your specific substrates, you can optimize your synthetic routes for efficiency, yield, and purity.
References
-
Chin, L. S., et al. (2005). An esterification method for synthesizing prodrugs of buprenorphine. Acta Anaesthesiologica Taiwanica, 43(4), 223-229. [Link]
-
Gao, Y., et al. (2024). Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients. Nature Communications, 15(1), 5678. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Wikipedia. Steglich esterification. [Link]
-
Zhang, Y., et al. (2021). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Molecules, 26(10), 2889. [Link]
Sources
- 1. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on the Safe and Compliant Disposal of a Novel Fumarate Ester.
The Precautionary Principle: Classifying Waste in the Absence of Data
When dealing with a novel or uncharacterized compound, the primary directive is to err on the side of caution. In the absence of explicit toxicity and ecotoxicity data for (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate, it must be presumed to be hazardous waste.[1] This approach ensures the highest level of protection for personnel and the environment. The responsibility for the initial hazardous waste determination lies with the generator of the waste—the laboratory personnel who have created or used the chemical.[2]
Key Considerations for Classification:
-
Chemical Structure: this compound is a diester of fumaric acid and ethyl lactate. While its constituent parts may have known properties, the toxicological profile of the intact molecule is unknown.
-
Reactivity: Fumarate esters can undergo hydrolysis, especially in the presence of acids or bases, to yield fumaric acid and the corresponding alcohol.[3][4][5] While not classified as highly reactive, this potential for degradation must be considered.
-
Regulatory Framework: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides a framework for classifying hazardous waste.[2] Without specific listing, a chemical may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Lacking data, we assume potential toxicity.
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
ANSI Z87.1-compliant safety glasses or goggles.
-
Nitrile or neoprene gloves.
-
A standard laboratory coat.
Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound, including contaminated items like weighing paper or personal protective equipment, in a designated, leak-proof hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Container Choice: Use containers made of materials compatible with esters. High-density polyethylene (HDPE) or glass containers are generally suitable. The original container, if in good condition, is an excellent choice for waste storage.[6]
Labeling
Proper labeling is critical for safe waste management. The waste container must be labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate quantity of waste.
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
-
The primary hazard characteristics (label as "Toxic" or "Health Hazard" in the absence of specific data).[2]
Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) that is:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible materials.[7]
-
In secondary containment to prevent spills.
Disposal Request and Pickup
Once the waste container is full, or if the research project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8] Do not attempt to dispose of this chemical down the drain or in regular trash.
The Rationale Behind the Protocol: A Deeper Dive
The cautious approach outlined above is rooted in a fundamental understanding of chemical safety and regulatory compliance.
Hydrolysis as a Potential Pathway
This compound can be hydrolyzed to form fumaric acid and ethyl lactate.[3][4][5]
-
Fumaric Acid: While used in food and pharmaceuticals, in a laboratory waste context, it is a combustible solid and should be kept away from drains.
-
Ethyl Lactate: This is a flammable liquid and, while readily biodegradable, should be disposed of through an approved waste disposal plant.
Treating the waste as the original, uncharacterized compound is the most prudent course of action, as the extent and byproducts of potential environmental degradation are unknown.
Workflow for Disposal of this compound
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₈ | PubChem |
| Molecular Weight | 316.30 g/mol | PubChem |
| Boiling Point | 394°C at 760 mmHg | BOC Sciences |
| Density | 1.18 g/cm³ | BOC Sciences |
Conclusion: Fostering a Culture of Safety
The proper management and disposal of laboratory chemicals, particularly novel compounds, are integral to responsible scientific practice. By adhering to the precautionary principle and following a structured, compliant disposal protocol, researchers can mitigate risks to themselves, their colleagues, and the environment. This guide provides a robust framework for handling this compound, ensuring that its journey from synthesis to disposal is managed with the utmost care and scientific integrity.
References
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
-
Bilkent University. (n.d.). Classification of Wastes and Their Disposal. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]
-
Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes. Retrieved from [Link]
-
Clark, J. (2004). Hydrolysing Esters. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
PhytoTechnology Laboratories. (n.d.). Safety Data Sheet: Fumaric Acid. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Animal Work with Novel Compounds and Investigational Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste & Debris Fact Sheets. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-12.
-
GOV.UK. (n.d.). Waste Classification. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
VSBIT. (n.d.). Safety Reference. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Storemasta. (2023, October 23). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Retrieved from [Link]
Sources
- 1. twu.edu [twu.edu]
- 2. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. vumc.org [vumc.org]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate
This guide provides essential safety protocols and operational procedures for the handling of (-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate. As a trusted partner in your research and development endeavors, we are committed to providing in-depth technical guidance that prioritizes the safety of laboratory personnel and the integrity of your work. This document is structured to offer a clear, logical, and scientifically grounded framework for the safe utilization of this compound.
Understanding the Hazard Profile
Based on data from analogous compounds, this compound should be handled as a substance that is:
-
A potential skin and eye irritant. [3]
-
Capable of causing respiratory irritation.
-
Potentially combustible , particularly at elevated temperatures.[1][4]
A thorough understanding of these potential hazards is the foundation of a robust safety protocol. The following sections detail the necessary personal protective equipment (PPE) and procedures to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields | Nitrile or butyl rubber gloves (double-gloving recommended) | Laboratory coat | Not generally required if handled in a well-ventilated area or chemical fume hood |
| Conducting reactions at ambient temperature | Chemical splash goggles | Butyl rubber gloves | Chemical-resistant laboratory coat | Recommended if not performed in a chemical fume hood |
| Conducting reactions at elevated temperatures or under vacuum | Chemical splash goggles and a face shield | Butyl rubber gloves | Chemical-resistant laboratory coat or apron | Air-purifying respirator with organic vapor cartridges |
| Handling large quantities (>100g) | Chemical splash goggles and a face shield | Heavy-duty butyl rubber gloves | Chemical-resistant laboratory coat and apron | Air-purifying respirator with organic vapor cartridges |
Rationale for PPE Selection:
-
Eye Protection: The potential for eye irritation necessitates the use of, at a minimum, safety glasses with side shields. For operations with a higher risk of splashing, chemical splash goggles are essential. A face shield provides an additional layer of protection for the entire face.[5]
-
Hand Protection: Esters can degrade some common glove materials. Butyl rubber gloves offer excellent resistance to esters and are the preferred choice for prolonged or direct contact.[6][7] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. Double-gloving is a best practice to protect against undetected pinholes and tears.
-
Body Protection: A standard laboratory coat is sufficient for handling small quantities. For larger volumes or tasks with a higher splash risk, a chemical-resistant coat or apron is recommended.
-
Respiratory Protection: Handling the compound in a certified chemical fume hood is the primary method of controlling inhalation exposure. If a fume hood is not available or if there is a potential for aerosol generation (e.g., heating, sonicating), an air-purifying respirator equipped with organic vapor cartridges should be used.[8][9][10] All respirator use must be in accordance with a documented respiratory protection program, including fit testing and training.
Safe Handling and Operational Workflow
A systematic approach to handling this compound will further enhance safety. The following workflow is recommended:
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Response:
For a minor spill (a few grams or milliliters) in a well-ventilated area:
-
Alert personnel in the immediate vicinity.[2]
-
Don appropriate PPE , including respiratory protection if the substance is volatile or if the spill is large.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels to absorb large quantities of a combustible liquid.[4][11]
-
Carefully collect the absorbed material into a sealable container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Label the waste container and dispose of it as hazardous chemical waste.
For a major spill, evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EH&S) department immediately.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[5][12][13][14][15] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
All waste containing this compound must be handled as hazardous chemical waste.
Waste Segregation and Storage:
-
Solid Waste: Contaminated consumables (e.g., gloves, absorbent pads, weighing paper) should be placed in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed, and chemically compatible waste container. Do not mix incompatible waste streams.[16]
-
Empty Containers: "Empty" containers that held the pure substance should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
Disposal Procedure:
All hazardous waste must be disposed of through your institution's EH&S department.[3][17][18] Ensure that all waste containers are properly labeled with the chemical name and associated hazards.
Sources
- 1. epa.gov [epa.gov]
- 2. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 3. epa.gov [epa.gov]
- 4. acs.org [acs.org]
- 5. Eye injuries - chemical burns | Better Health Channel [betterhealth.vic.gov.au]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 8. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. westlab.com [westlab.com]
- 12. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 14. Eye Injury: First Aid for Chemical Burns | The Children's Hospital at Montefiore [cham.org]
- 15. Immediate Care for Chemical Eye Injuries – Meriden-Curtis [meriden-curtis.refocuseyedoctors.com]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
